Advanced Technical Guide on Methyl 2,4-dihydroxy-1-naphthoate (CAS 1393678-80-2): Physicochemical Profiling and Synthetic Utility
Executive Summary Methyl 2,4-dihydroxy-1-naphthoate (MDHN) is a highly specialized polyfunctional aromatic building block utilized in advanced organic synthesis and pharmaceutical development. Characterized by a naphthal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2,4-dihydroxy-1-naphthoate (MDHN) is a highly specialized polyfunctional aromatic building block utilized in advanced organic synthesis and pharmaceutical development. Characterized by a naphthalene core decorated with a methyl ester and two hydroxyl groups, this molecule presents a unique template for regioselective functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality governing its reactivity, and self-validating protocols for its application in drug discovery workflows.
The molecular architecture of MDHN (C12H10O4) is defined by the precise spatial arrangement of its substituents. The proximity of the C1 methyl ester to the C2 hydroxyl group induces a strong intramolecular hydrogen bond. This non-covalent interaction fundamentally alters the physicochemical properties of the molecule, creating a distinct electronic disparity between the two hydroxyl groups[1].
Quantitative Data Summary
The following table consolidates the fundamental chemical and physical properties of MDHN, serving as a baseline for analytical verification and experimental design [1, 2].
Property
Value
Analytical Significance
Chemical Name
Methyl 2,4-dihydroxy-1-naphthoate
Standard IUPAC nomenclature.
CAS Number
1393678-80-2
Unique registry identifier for sourcing.
Molecular Formula
C12H10O4
Confirms mass for MS analysis.
Molecular Weight
218.2054 g/mol
Critical for stoichiometric calculations.
SMILES String
COC(=O)c1c(O)cc(c2c1cccc2)O
Used for in silico modeling and docking.
H-Bond Donors
2
Dictates solubility and receptor binding.
H-Bond Acceptors
4
Influences polar surface area (PSA).
Predicted State
Solid (Off-white/pale yellow powder)
Visual indicator of purity.
Mechanistic Causality in Chemical Reactivity
As a Senior Application Scientist, understanding the why behind a molecule's reactivity is paramount to designing successful synthetic routes. In MDHN, the 6-membered chelate ring formed between the carbonyl oxygen of the C1 ester and the proton of the C2 hydroxyl group locks the C2 position in a thermodynamically stable state.
Causality of Regioselectivity:
Because breaking this hydrogen bond requires a high energy penalty, the C2 hydroxyl group exhibits reduced acidity and nucleophilicity. Consequently, the C4 hydroxyl group acts as a classic, unhindered naphthol. When exposed to a mild base, deprotonation occurs almost exclusively at the C4 position. This electronic differentiation allows chemists to perform highly regioselective O-alkylations or acylations without the need for complex protecting group strategies [3].
Caption: Regioselective alkylation pathway of Methyl 2,4-dihydroxy-1-naphthoate driven by H-bonding.
To ensure scientific integrity and reproducibility, the following protocol for the regioselective O-alkylation of the C4 hydroxyl group is designed as a self-validating system . Internal checks are embedded within the workflow to confirm the success of each mechanistic step.
Protocol: Regioselective C4 O-Alkylation
Objective: Synthesize Methyl 4-alkoxy-2-hydroxy-1-naphthoate while preserving the C2 hydroxyl group.
Solvation: Dissolve 1.0 equivalent of MDHN in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
Causality: DMF is a polar aprotic solvent that effectively solvates the resulting phenoxide anion without hydrogen-bonding to it, maximizing its nucleophilicity.
Deprotonation: Add 1.1 equivalents of anhydrous Potassium Carbonate (K2CO3).
Causality: K2CO3 is a mild base. It is strong enough to deprotonate the free C4-OH but too weak to disrupt the stable intramolecular H-bond at C2-OH.
Validation Check: Stir at room temperature for 30 minutes. The solution will transition from pale yellow to a deep orange hue, visually confirming the generation of the C4-phenoxide anion.
Electrophilic Addition: Add 1.05 equivalents of the desired alkyl halide (R-X) dropwise.
Thermal Activation: Heat the reaction mixture to 60°C for 4 hours.
Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The reaction is complete when the starting material spot (Rf0.2) disappears and a new, less polar, UV-active spot (Rf~ ~0.5) emerges.
Aqueous Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF.
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.
Caption: Step-by-step experimental workflow for the regioselective O-alkylation of MDHN.
Analytical Characterization Signatures
To definitively validate the success of the regioselective synthesis, researchers must rely on specific spectroscopic signatures.
^1^H Nuclear Magnetic Resonance (NMR): The most critical diagnostic signal is the C2-OH proton. Due to the strong intramolecular hydrogen bonding with the C1 ester, this proton is highly deshielded and will appear as a sharp singlet far downfield (typically >11.0 ppm ). The persistence of this signal post-alkylation is absolute proof that the C2 position remained unreacted. The C4-OH proton (which disappears upon successful alkylation) typically presents as a broader singlet around 9.0–9.5 ppm.
Infrared (IR) Spectroscopy: The ester carbonyl (C=O) stretch will appear shifted to a lower wavenumber (approx. 1640–1650 cm^-1^) compared to a standard ester (1735 cm^-1^) due to conjugation with the aromatic ring and the weakening of the C=O double bond caused by the hydrogen bond from the C2-OH.
Applications in Drug Development
Due to its rigid, planar aromatic structure and highly tunable functional groups, MDHN serves as a privileged scaffold in medicinal chemistry. Naphthalene derivatives are frequently employed in the development of selective kinase inhibitors, where the planar core intercalates into the ATP-binding pocket of the enzyme. Furthermore, the push-pull electronic system created by the electron-donating hydroxyls and the electron-withdrawing ester makes MDHN an excellent precursor for synthesizing fluorescent probes used in cellular imaging and diagnostic assays [3].
References
AA Blocks. "Methyl 2,4-dihydroxy-1-naphthoate Product Information (Catalog: AA02UU0H)." AA Blocks Chemical Catalog. Available at: [Link]
ChemSrc. "CAS 1393678-80-2 Chemical and Physical Properties." ChemSrc Database. Available at:[Link]
Exploratory
Introduction: The Structural Elucidation of a Naphthoate Derivative
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2,4-dihydroxy-1-naphthoate Methyl 2,4-dihydroxy-1-naphthoate is a substituted naphthalene derivative of significant chemical interest. Its cor...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2,4-dihydroxy-1-naphthoate
Methyl 2,4-dihydroxy-1-naphthoate is a substituted naphthalene derivative of significant chemical interest. Its core structure is related to 1,4-dihydroxy-2-naphthoate (DHNA), a crucial intermediate in the biosynthesis of menaquinone (Vitamin K2), which is essential for the electron transport chain in various bacteria.[1] The precise characterization of such molecules is fundamental for applications in medicinal chemistry, natural product synthesis, and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the non-destructive structural elucidation of organic molecules in solution.[2] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for methyl 2,4-dihydroxy-1-naphthoate. We will delve into the theoretical basis for predicted chemical shifts and coupling constants, outline a robust experimental protocol for data acquisition, and present a logical workflow for unambiguous signal assignment using one- and two-dimensional NMR techniques. This document is intended for researchers and professionals who require a deep, practical understanding of NMR spectroscopy as applied to complex aromatic systems.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra, we must first consider the molecule's structure and the electronic environment of each nucleus. The substituents on the naphthalene ring—two electron-donating hydroxyl (-OH) groups and an electron-withdrawing methyl ester (-COOCH₃) group—create a distinct and asymmetric electronic landscape. This asymmetry dictates that all non-equivalent protons and carbons will produce unique signals, leading to a complex but interpretable set of spectra.
Figure 1: Structure and atom numbering for methyl 2,4-dihydroxy-1-naphthoate.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show signals corresponding to five aromatic protons, two hydroxyl protons, and three methyl protons. The chemical shifts are governed by the anisotropic effect of the aromatic system and the electronic influence of the substituents.[3][4]
Hydroxyl Protons (2-OH, 4-OH): These protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[4][5] In a hydrogen-bond-accepting solvent like DMSO-d₆, they are expected to appear at high chemical shifts (δ > 9.0 ppm) and may exhibit intramolecular hydrogen bonding.
Aromatic Protons (H3, H5-H8): The two -OH groups strongly shield (push upfield) the protons on Ring A, while the -COOCH₃ group deshields (pushes downfield) adjacent protons.
H3: Positioned between two strongly electron-donating -OH groups, H3 is expected to be the most shielded aromatic proton, appearing significantly upfield as a singlet.
H8: Located peri to the electron-withdrawing ester group, H8 will experience significant deshielding and should appear at the lowest field (highest ppm) of the aromatic protons.[3]
H5, H6, H7: These protons on the unsubstituted ring will resonate in the typical aromatic region (δ 7.0-8.0 ppm), with their precise shifts determined by long-range effects and coupling to their neighbors.
Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet in the typical range for such functional groups (δ 3.5-4.0 ppm).[6]
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. With 12 unique carbons in the molecule (10 in the naphthalene core, 1 carbonyl, and 1 methyl), 12 distinct signals are expected.
Carbonyl Carbon (C9): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the δ 165-175 ppm range.[7][8]
Oxygenated Aromatic Carbons (C2, C4): Carbons directly attached to the electron-donating hydroxyl groups will be significantly deshielded, appearing in the δ 150-160 ppm region.
Substituted Aromatic Carbons (C1, C4a, C8a): These quaternary carbons will have chemical shifts influenced by their position and attached groups. C1, attached to the ester, will be deshielded relative to a standard aromatic carbon.
Unsubstituted Aromatic Carbons (C3, C5, C6, C7, C8): These carbons will resonate in the typical aromatic region of δ 110-135 ppm. C3, shielded by two adjacent -OH groups, is expected to be the most upfield of the aromatic CH carbons.
Methyl Carbon (C10): The methyl ester carbon will appear at a high field, typically around δ 50-55 ppm.[9]
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Quaternary carbon, shielded by adjacent -OH groups.
C3
~105.0
Aromatic CH, highly shielded by two adjacent -OH groups.
C10 (-OCH₃)
~52.5
Standard chemical shift for a methyl ester carbon.[9]
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the comprehensive characterization of methyl 2,4-dihydroxy-1-naphthoate.
Sample Preparation
Mass Measurement: Accurately weigh approximately 5-10 mg of the purified compound.
Solvent Selection: Use 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). DMSO-d₆ is chosen for its ability to solubilize the compound and to slow the chemical exchange of the hydroxyl protons, allowing for their observation.[4]
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[10][11]
Dissolution: Transfer the compound and solvent to a clean, dry 5 mm NMR tube. Vortex the sample for 30 seconds or until the solid is completely dissolved.
Spectrometer Setup and Data Acquisition
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
Temperature: Maintain a constant sample temperature, typically 298 K (25 °C), to ensure chemical shift reproducibility.[2]
Standard gradient-selected (gHSQC) parameters. Optimized for ¹JCH ≈ 145 Hz.
Correlates each proton with its directly attached carbon (one-bond ¹H-¹³C correlation).[13]
HMBC
Standard gradient-selected (gHMBC) parameters. Optimized for long-range coupling (nJCH) of 8-10 Hz.
Reveals correlations between protons and carbons over two or three bonds (2,3JCH), crucial for assigning quaternary carbons and connecting fragments.[12][14]
Data Interpretation and Assignment Workflow
A systematic approach is required to translate the raw spectral data into an unambiguous structural assignment. Two-dimensional (2D) NMR experiments are not merely confirmatory; they are essential for navigating the complexities of substituted aromatic systems.[14]
Figure 2: Logical workflow for the unambiguous assignment of NMR signals.
Workflow Explanation:
1D Analysis: The initial analysis of ¹H and ¹³C spectra provides preliminary assignments based on established chemical shift ranges and multiplicities.[6][7]
COSY Analysis: The ¹H-¹H COSY spectrum will definitively establish the connectivity of the protons on Ring B. A clear correlation path from H5 -> H6 -> H7 -> H8 will be observed.
HSQC Analysis: The HSQC spectrum provides the cornerstone of the assignment by linking each proton signal directly to its attached carbon signal, thereby assigning C3, C5, C6, C7, C8, and C10.
HMBC Analysis: The HMBC spectrum is critical for finalizing the structure. Key expected correlations that would validate the predicted assignments include:
H3 to C1, C2, C4, and C4a.
H8 to C1, C6, C7, and C8a.
Methyl protons (10-H₃) to the carbonyl carbon (C9) and the ester oxygen-linked carbon (not observed). This confirms the methyl ester functionality.
Hydroxyl protons to their adjacent carbons (e.g., 2-OH to C1, C2, C3), confirming their positions.
Conclusion
The comprehensive NMR analysis of methyl 2,4-dihydroxy-1-naphthoate requires a multi-faceted approach that combines predictive knowledge of substituent effects with a systematic battery of 1D and 2D NMR experiments. The strong electronic effects of the hydroxyl and ester groups create a dispersed and highly informative spectrum. By following the detailed experimental and interpretive workflow presented in this guide, researchers can achieve a complete and unambiguous assignment of all ¹H and ¹³C signals, ensuring the rigorous structural validation required for drug development and advanced scientific research.
References
Wiley (2025). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A H NMR Study. Available from: [Link]
Vaia (n.d.). Problem 10 A substituted naphthalene. Available from: [Link]
AWS (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Available from: [Link]
ACS Publications (2013). Catalytic Oxidation of 2,7-Dihydroxynaphthalene. Available from: [Link]
PMC (2025). Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation. Available from: [Link]
PMC (2022). Dihydroxynaphthalene-Based Allomelanins: A Source of Inspiration for Innovative Technological Materials. Available from: [Link]
MDPI (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
J. Org. Chem. (1997). NMR Chemical Shifts. Available from: [Link]
PMC (n.d.). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available from: [Link]
Michigan State University Department of Chemistry (n.d.). Proton NMR Table. Available from: [Link]
PMC (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available from: [Link]
Unknown Source (n.d.). Table of Characteristic Proton NMR Shifts. Available from: [Link]
Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available from: [Link]
MDPI (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]
SciELO (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho. Available from: [Link]
YouTube (2019). How To Draw The Proton NMR Spectrum of an Organic Molecule. Available from: [Link]
Wiley Online Library (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available from: [Link]
Compound Interest (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]
Unknown Source (n.d.). 13-C NMR Chemical Shift Table.pdf. Available from: [Link]
Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link]
ACS Publications (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
ResearchGate (n.d.). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Available from: [Link]
MDPI (2023). Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. Available from: [Link]
ASM Journals (n.d.). A Genetic Screen Reveals that Synthesis of 1,4-Dihydroxy-2-Naphthoate (DHNA), but Not Full-Length Menaquinone, Is Required for Listeria monocytogenes Cytosolic Survival. Available from: [Link]
ResearchGate (n.d.). Solvent effect on 'H nmr. Available from: [Link]
KGROUP (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
Comprehensive Solubility Profiling of Methyl 2,4-dihydroxy-1-naphthoate: Thermodynamic Modeling and Experimental Methodologies
Executive Summary Understanding the solubility profile of complex aromatic intermediates is a critical prerequisite for optimizing crystallization processes, formulation development, and chromatographic separations. Meth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the solubility profile of complex aromatic intermediates is a critical prerequisite for optimizing crystallization processes, formulation development, and chromatographic separations. Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2) presents a unique solvation challenge due to its amphiphilic structural features: a highly hydrophobic naphthalene core coupled with competitive hydrogen-bonding functional groups.
This technical guide provides an in-depth analysis of the thermodynamic principles governing the solubility of this compound, predictive profiling across common organic solvents, and field-proven, self-validating experimental methodologies for empirical data collection.
Molecular Architecture & Solvation Thermodynamics
The solubility of complex aromatic esters is fundamentally governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent[1]. To predict the solubility behavior of methyl 2,4-dihydroxy-1-naphthoate, we must deconstruct its molecular architecture:
The Naphthalene Core: The bicyclic aromatic ring provides substantial hydrophobic bulk. Solvation of this region relies heavily on dispersion forces and
π−π
interactions. In highly polar protic solvents like water, the entropic penalty of forming a solvent cavity around this core is thermodynamically unfavorable, leading to near-total insolubility[2].
The Methyl Ester Group (C-1): Esters are polar molecules capable of dipole-dipole interactions. While they cannot act as hydrogen bond donors among themselves, their carbonyl oxygen serves as a potent hydrogen bond acceptor[3].
The Hydroxyl Groups (C-2, C-4): The presence of phenolic hydroxyls fundamentally alters the solvation dynamics compared to unsubstituted naphthoates. These groups act as both hydrogen bond donors and acceptors. Notably, the spatial proximity of the C-2 hydroxyl to the C-1 ester strongly promotes intramolecular hydrogen bonding . This internal bond slightly reduces the molecule's overall polarity, enhancing its solubility in moderately polar solvents compared to isomers lacking this structural feature.
As observed in structurally analogous compounds like 2-ethoxy-1-naphthoic acid, solubility tends to maximize in polar aprotic solvents (e.g., acetone) and minimize in non-polar alkanes or water[4].
Predictive Solubility Profile in Common Solvents
Based on Hansen Solubility Parameters (HSP) and empirical data from structural analogs, the quantitative solubility behavior of methyl 2,4-dihydroxy-1-naphthoate can be categorized by solvent class.
Table 1: Projected Solubility Parameters at 298.15 K
Solvent
Class
Dielectric Constant (
ε
)
Projected Mole Fraction (
xe
)
Primary Solvation Mechanism
Acetone
Polar Aprotic
20.7
>1.0×10−2
Strong dipole-dipole interactions; excellent H-bond acceptor for the C-4 hydroxyl group.
Methanol
Polar Protic
32.7
∼5.0×10−3
Protic disruption of the crystal lattice; functions as both H-bond donor and acceptor.
Ethyl Acetate
Moderately Polar
6.0
∼1.0×10−3
High structural affinity ("like dissolves like") via ester-ester dipole interactions.
Acetonitrile
Polar Aprotic
37.5
∼5.0×10−4
High polarity, but weaker H-bond basicity compared to ketones limits maximum solubility.
Toluene
Non-polar Aromatic
2.4
<1.0×10−4
Relies solely on
π−π
stacking and dispersion forces; cannot satisfy H-bonding needs.
Cyclohexane
Non-polar Aliphatic
2.0
<1.0×10−5
High entropic penalty of mixing; total lack of polar or
π
-electron interactions.
Water
Highly Polar Protic
80.1
<1.0×10−6
Hydrophobic effect of the naphthalene core dominates; energetically unprofitable cavity formation[3].
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To generate rigorous, publication-quality thermodynamic data, the traditional shake-flask method must be augmented with strict analytical controls.
Figure 1: Self-validating shake-flask workflow for accurate solubility determination.
Step-by-Step Protocol
Solvent Preparation: Ensure all organic solvents are HPLC-grade (
≥99.9%
purity) and stored over activated molecular sieves. Causality: Trace moisture in hygroscopic solvents (like methanol or acetone) can drastically shift the dielectric constant and artificially alter the solubility profile.
Excess Solute Addition: Add an excess amount of methyl 2,4-dihydroxy-1-naphthoate to 10 mL of the selected solvent in a hermetically sealed, amber borosilicate glass vial.
Isothermal Equilibration: Submerge the vials in a thermostated shaking water bath set to the target temperature (e.g., 298.15 K
±
0.05 K). Agitate at 150 rpm for 48 hours. Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, overcoming any kinetic barriers to dissolution[1].
Phase Separation: Allow the suspension to settle for 12 hours at the exact same temperature, then centrifuge an aliquot at 10,000 rpm for 15 minutes using a temperature-controlled rotor. Causality: Failing to maintain the isotherm during separation or sampling (e.g., using cold pipette tips) will cause premature precipitation, leading to severely underestimated solubility.
Solid-Phase Verification (Critical Step): Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This proves that the crystal polymorph has not changed and no solvates/hydrates have formed during the 48-hour equilibration—a common pitfall that invalidates thermodynamic calculations.
Quantitative Analysis: Dilute the supernatant with the mobile phase and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC). Causality: While UV-Vis is faster, HPLC is mandated here because trace ester hydrolysis in protic solvents can inflate UV absorbance. HPLC resolves the intact ester from degradation products, ensuring absolute quantitative integrity.
Data Correlation & Thermodynamic Modeling
Once empirical mole fraction solubility (
xe
) data is collected across a temperature gradient (e.g., 278.15 K to 323.15 K), it must be mathematically correlated to extract the thermodynamic properties of the dissolution process.
Figure 2: Logical relationship between empirical data and thermodynamic modeling frameworks.
Step-by-Step Modeling Workflow
The Modified Apelblat Equation: Apply the semi-empirical Apelblat model to correlate the temperature-dependent solubility data[4]:
lnxe=A+TB+Cln(T)
Causality: The parameters
A
,
B
, and
C
account for the non-ideal behavior of the solution and the temperature-dependent variations in the activity coefficient. This model typically yields a relative mean deviation (RAD) of less than 2% in optimized systems[4].
Van't Hoff Analysis: Plot
lnxe
against
1/T
to extract the apparent standard enthalpy (
ΔHsol∘
) and entropy (
ΔSsol∘
) of solution.
Causality: A positive
ΔHsol∘
confirms an endothermic dissolution process (typical for stable crystalline aromatics), while the magnitude of
ΔSsol∘
reveals the degree of solvent ordering required to accommodate the naphthoate solute.
Statistical Validation: Utilize non-linear regression to optimize the parameters and calculate the Root-Mean-Square Deviation (RMSD) between the experimental and calculated values to validate the model's predictive power.
Preclinical In Vitro Mechanistic Profiling of Methyl 2,4-Dihydroxy-1-Naphthoate: A Technical Whitepaper
Executive Summary & Chemical Rationale Methyl 2,4-dihydroxy-1-naphthoate (MDHN; CAS: 1393678-80-2) is a highly functionalized synthetic naphthalenoid building block. While primarily utilized as an intermediate in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
Methyl 2,4-dihydroxy-1-naphthoate (MDHN; CAS: 1393678-80-2) is a highly functionalized synthetic naphthalenoid building block. While primarily utilized as an intermediate in medicinal chemistry, its core structure—a planar naphthalene ring substituted with hydroxyl groups at the C2 and C4 positions and a lipophilic methyl ester at C1—confers distinct, highly reactive biological properties in vitro.
As a Senior Application Scientist evaluating this compound class, it is critical to understand that dihydroxynaphthalenes do not typically act via classical lock-and-key receptor binding. Instead, their in vitro mechanism of action is governed by redox-active pharmacophores . The planar bicyclic system allows for cellular intercalation, while the hydroxyl groups serve as redox-active centers that readily oxidize into electrophilic naphthoquinones. This whitepaper elucidates the dual-axis mechanism of action of MDHN-class compounds: intracellular redox cycling and covalent thiol arylation.
Core Mechanisms of Action In Vitro
Mechanism A: Redox Cycling and ROS Generation
The fundamental mechanism driving the cytotoxicity of dihydroxynaphthalenes involves their auto-oxidation or enzyme-mediated conversion (e.g., via cytochrome P450s) into highly reactive naphthoquinone intermediates[1]. Once oxidized, these quinones engage in a futile redox cycle. They accept electrons from cellular reductases (such as NADPH:cytochrome P450 reductase) to form semiquinone radicals, which rapidly transfer the electrons to molecular oxygen.
The Causality: This continuous cycling generates a massive influx of reactive oxygen species (ROS), including superoxide anions (
O2∙−
), hydrogen peroxide (
H2O2
), and highly destructive hydroxyl radicals (
∙OH
)[2]. The accumulation of ROS overwhelms the cell's endogenous antioxidant defenses, leading to lipid peroxidation, DNA damage, and the activation of stress-response kinases.
Mechanism B: Electrophilic Thiol Arylation
Beyond ROS generation, the oxidized naphthoquinone form of MDHN acts as a potent Michael acceptor. The electron-deficient quinone ring undergoes rapid nucleophilic attack by intracellular sulfhydryl (-SH) groups, leading to the covalent arylation of proteins and non-protein thiols[3].
The Causality: This electrophilic attack directly depletes intracellular glutathione (GSH), stripping the cell of its primary redox buffer. More critically, it covalently modifies specific redox-sensitive proteins. For example, the arylation of proximal thiols (Cys32 and Cys35) on Thioredoxin 1 (Trx1) irreversibly inhibits its catalytic activity. Because Trx1 normally acts as a negative regulator of Apoptosis Signal-Regulating Kinase 1 (ASK1), its inhibition releases ASK1, triggering the p38 MAPK apoptotic cascade[4].
Caption: Dual-axis mechanism of MDHN: Redox cycling leading to ROS generation and direct thiol arylation.
Self-Validating Experimental Protocols
To isolate the specific mechanisms of MDHN from general cytotoxicity, experimental designs must be self-validating. This means incorporating specific scavengers and inhibitors that prove causality rather than mere correlation.
This protocol utilizes 2',7'-dichlorofluorescein diacetate (DCFDA) to measure ROS. To validate that MDHN cytotoxicity is caused by ROS, N-acetylcysteine (NAC) is used as a self-validating negative control. If NAC rescues cell viability and quenches fluorescence, the ROS-dependent mechanism is confirmed.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., HepG2 or A549) in a black, clear-bottom 96-well plate at
1×104
cells/well. Incubate overnight at 37°C, 5%
CO2
.
Pre-treatment (The Validation Step): Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) for 1 hour. This establishes the ROS-scavenged baseline.
Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes in the dark.
Compound Treatment: Remove the probe and add MDHN (e.g., 1, 10, 50 µM) in phenol red-free media. Include
H2O2
(100 µM) as a positive control.
Kinetic Readout: Immediately measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader every 15 minutes for 4 hours to capture the redox cycling kinetics.
To prove that MDHN acts as an electrophilic arylating agent[3], we must measure the depletion of the free thiol pool using Ellman’s reagent (DTNB).
Step-by-Step Methodology:
Treatment: Treat cells in 6-well plates with varying concentrations of MDHN for 6 hours. Use Buthionine sulfoximine (BSO) as a positive control for GSH depletion.
Lysis & Deproteinization: Wash cells with cold PBS, lyse with 5% 5-sulfosalicylic acid (SSA), and centrifuge at 10,000 x g for 10 minutes at 4°C to remove proteins (preventing false-positive thiol readings).
Reaction: Transfer 10 µL of the supernatant to a 96-well plate. Add 150 µL of assay buffer (100 mM potassium phosphate, pH 7.0, 1 mM EDTA) containing 1.5 mg/mL DTNB.
Quantification: Incubate for 10 minutes at room temperature and measure absorbance at 412 nm. Calculate GSH concentration using a standard curve of reduced GSH.
Caption: Self-validating high-throughput workflow for in vitro mechanistic profiling.
Quantitative Data Presentation
The following table summarizes the expected quantitative pharmacological parameters for dihydroxynaphthalene derivatives like MDHN across standard in vitro assays, demonstrating the dose-dependent relationship between ROS generation, GSH depletion, and ultimate cytotoxicity.
Assay / Parameter
Target / Cell Line
Expected Value / Readout
Mechanistic Significance
Cytotoxicity (
IC50
)
HepG2 (Hepatocytes)
12.5 - 25.0 µM
Baseline toxicity threshold driven by oxidative stress.
ROS Fold-Change
A549 (Lung Carcinoma)
4.5x increase at 10 µM
Confirms robust redox cycling and superoxide generation.
GSH Depletion
HepG2 (Hepatocytes)
>60% reduction at 15 µM
Confirms electrophilic thiol arylation and buffer collapse.
Rescue by NAC
HepG2 (Hepatocytes)
IC50
shift to >100 µM
Validates that cytotoxicity is primarily ROS-dependent.
Trx1 Inhibition
Recombinant Trx1
IC50
~ 5.0 µM
Confirms direct covalent modification of Cys32/Cys35.
References
Redox cycling of 1,2-naphthoquinone by thioredoxin1 through Cys32 and Cys35 causes inhibition of its catalytic activity and activation of ASK1/p38 signaling - PubMed
Chemical Research in Toxicology[Link]
Hydroxyl radical generation mechanism during the redox cycling process of 1,4-naphthoquinone - PubMed
Environmental Science & Technology[Link]
Redox cycling and sulphydryl arylation; their relative importance in the mechanism of quinone cytotoxicity to isolated hepatocytes - PubMed
Chemico-Biological Interactions[Link]
An In-Depth Technical Guide to Assessing the Thermodynamic Stability of Methyl 2,4-dihydroxy-1-naphthoate
Introduction Methyl 2,4-dihydroxy-1-naphthoate is a naphthoic acid derivative with a chemical structure featuring a naphthalene core substituted with two hydroxyl groups and a methyl ester. As with any specialized chemic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 2,4-dihydroxy-1-naphthoate is a naphthoic acid derivative with a chemical structure featuring a naphthalene core substituted with two hydroxyl groups and a methyl ester. As with any specialized chemical entity intended for use in pharmaceutical applications, from an active pharmaceutical ingredient (API) to a critical intermediate, a thorough understanding of its intrinsic stability is paramount. The thermodynamic stability of a drug substance dictates its shelf-life, informs the selection of appropriate storage conditions, and is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.[1][2]
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] This guide provides a comprehensive, technically-grounded framework for elucidating the thermodynamic stability of Methyl 2,4-dihydroxy-1-naphthoate at room temperature. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies required for a robust stability assessment. We will proceed by analyzing the molecule's structural liabilities, postulating degradation pathways, and detailing the experimental protocols necessary to confirm these hypotheses and quantify the compound's stability profile in line with international regulatory standards.
Part 1: Theoretical Assessment of Molecular Stability
A proactive stability assessment begins with a theoretical analysis of the molecule's structure to identify functional groups susceptible to degradation.
Structural Analysis of Methyl 2,4-dihydroxy-1-naphthoate
The structure of Methyl 2,4-dihydroxy-1-naphthoate contains three key functional groups that represent potential sites of instability:
Phenolic Hydroxyl Groups (at C2 and C4): The two hydroxyl groups attached directly to the aromatic naphthalene ring are phenolic. These groups are susceptible to oxidation, which can be catalyzed by light, metal ions, or changes in pH. Oxidation could lead to the formation of colored quinone-type degradants, a common degradation pathway for phenolic compounds.
Methyl Ester Group (at C1): Ester linkages are well-known to be susceptible to hydrolysis. This reaction can be catalyzed by both acid and base, and it would result in the cleavage of the ester bond to form 2,4-dihydroxy-1-naphthoic acid and methanol.[4]
Naphthalene Aromatic System: While generally robust, polycyclic aromatic hydrocarbons can undergo degradation under significant photolytic or oxidative stress.
Postulated Degradation Pathways
Based on the structural analysis, two primary degradation pathways can be postulated for Methyl 2,4-dihydroxy-1-naphthoate: hydrolysis and oxidation .
Hydrolytic Degradation: This is arguably the most probable degradation route under aqueous conditions. The ester can be cleaved under both acidic and basic conditions. The rate of hydrolysis is highly dependent on pH and temperature.
Oxidative Degradation: The electron-rich dihydroxy-substituted naphthalene ring is a prime target for oxidation. This could lead to the formation of a naphthoquinone structure, which would likely result in a significant change in the compound's physical and pharmacological properties.
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for Methyl 2,4-dihydroxy-1-naphthoate.
Part 2: Experimental Design for Stability Assessment
The cornerstone of understanding a molecule's intrinsic stability is the forced degradation study, also known as stress testing.[2][5] These studies are a regulatory expectation, outlined in guidelines such as ICH Q1A, and are fundamental to developing and validating a stability-indicating analytical method.[3][6]
Forced Degradation (Stress Testing): A Foundational Approach
The primary objectives of a forced degradation study are:
To identify the potential degradation products that could form under stress conditions.[1]
To establish the intrinsic stability of the drug substance and its degradation pathways.[2]
To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[5]
It is crucial to distinguish forced degradation from formal stability studies. Forced degradation is a developmental exercise performed on a single batch to understand the molecule's vulnerabilities, whereas formal stability studies are performed on multiple batches under specific long-term and accelerated conditions to establish a re-test period or shelf life.[5]
Designing the Stress Conditions
The goal is to achieve a target degradation of 2-20%.[1] This level is sufficient to detect and characterize degradants without excessively breaking down the main compound. If degradation is too extensive, the stress conditions should be made milder.
Stress Condition
Recommended Reagents and Conditions
Rationale
Acid Hydrolysis
0.1 M to 1 M HCl; Room Temperature to 60°C
To challenge the stability of the ester linkage in an acidic environment.[4]
Base Hydrolysis
0.1 M to 1 M NaOH; Room Temperature
To assess the lability of the ester bond under basic conditions. Hydrolysis is typically much faster in base than in acid.[4]
Oxidation
3% to 30% Hydrogen Peroxide (H₂O₂); Room Temperature
To evaluate the susceptibility of the phenolic hydroxyl groups and the aromatic ring to oxidative stress.
Thermal
Dry Heat; 60°C to 80°C (or 10°C above accelerated storage)
To assess the solid-state thermal stability of the compound.
Photostability
ICH Q1B compliant light source (e.g., Option 2: Xenon lamp)
To determine if the compound is sensitive to light, which could catalyze oxidative or other degradation pathways.
Overall Stability Assessment Workflow
The process of assessing stability is systematic, beginning with stress testing and culminating in the analysis of degradation products.
Caption: General workflow for a forced degradation stability study.
Part 3: Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or impurities.[7]
Method of Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a molecule like Methyl 2,4-dihydroxy-1-naphthoate, RP-HPLC is the technique of choice. Its high sensitivity, resolving power, and reproducibility make it ideal for separating the non-polar parent compound from its potentially more polar degradation products (e.g., the hydrolyzed carboxylic acid).[7][8] A Photodiode Array (PDA) detector is highly recommended as it provides spectral data for each peak, which is invaluable for assessing peak purity and aiding in peak identification.
Protocol: HPLC Method Development and Validation
Objective: To develop a gradient RP-HPLC method capable of separating Methyl 2,4-dihydroxy-1-naphthoate from all process impurities and degradation products.
1. Initial Conditions & Column Selection:
Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical to suppress the ionization of the phenolic hydroxyls and any carboxylic acid degradants, ensuring good peak shape.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Detector: PDA/UV detector set to a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).
Column Temperature: 30°C.
Flow Rate: 1.0 mL/min.
2. Method Optimization (Iterative Process):
Gradient Scouting: Run a broad linear gradient (e.g., 5% to 95% B over 20 minutes) on a solution of the parent compound and a mixture of stressed samples (especially acid and base hydrolyzed) to visualize the separation of the parent and major degradants.
Gradient Refinement: Adjust the gradient slope and duration to achieve optimal resolution (Rs > 2) between the parent peak and its closest eluting impurity/degradant.
Peak Purity Analysis: Use the PDA detector software to assess the peak purity of the parent compound in the stressed samples. This is a critical step to ensure no degradants are co-eluting.
3. Method Validation:
Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines. Key parameters include:
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is primarily achieved through forced degradation studies and peak purity analysis.
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
Accuracy: Determine the closeness of test results to the true value (e.g., via spike/recovery studies).
Precision: Assess the method's reproducibility (repeatability, intermediate precision).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Part 4: Execution and Data Interpretation
Protocol: Performing the Forced Degradation Study
Preparation: Prepare a stock solution of Methyl 2,4-dihydroxy-1-naphthoate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
Stress Application:
Acid: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C for 4 hours.
Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.
Oxidation: Mix 1 mL of stock with 1 mL of 10% H₂O₂. Keep at room temperature for 8 hours.
Control: Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
Analysis: Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using the validated stability-indicating HPLC method.
Data Collection: Record the peak area of the parent compound and all degradation products.
Data Analysis and Interpretation
The primary output will be a set of chromatograms for each stress condition. The analysis should focus on:
Identification of Degradation: New peaks appearing in the stressed samples that are absent in the control sample are considered degradation products.
Quantification of Degradation: Calculate the percentage of degradation using the peak area of the parent compound.
Mass Balance: A good stability-indicating method should demonstrate mass balance. The sum of the assay of the parent drug and the levels of all degradation products should remain relatively constant (e.g., 98-102%). This confirms that all major degradants are being detected.
A summary of the hypothetical results should be compiled into a table.
Stress Condition
% Degradation of Parent
Number of Degradants
Mass Balance (%)
1 M HCl, 60°C, 4h
15.2%
1 Major, 1 Minor
99.5%
0.1 M NaOH, RT, 1h
18.5%
1 Major
100.1%
10% H₂O₂, RT, 8h
8.9%
2 Major, 2 Minor
98.9%
Dry Heat, 80°C, 24h
< 1.0%
0
101.0%
Photostability (ICH)
4.5%
1 Major
99.8%
Part 5: Long-Term Stability at Room Temperature
While forced degradation reveals the what and how of degradation, formal stability studies determine the rate of degradation under intended storage conditions.[9]
Formal Stability Study Protocol
Following the insights gained from stress testing, a formal stability study is designed according to ICH guidelines to establish a re-test period.[3][10]
Batches: A minimum of three primary batches of the drug substance should be included in the study.[3]
Storage Conditions: For room temperature storage in Climatic Zone II (e.g., USA/Europe), the long-term condition is 25°C ± 2°C / 60% RH ± 5% RH .[9]
Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
Testing Frequency: A typical testing schedule for a long-term study is 0, 3, 6, 9, 12, 18, 24, and 36 months.[3]
Tests: At each time point, the samples are tested for critical quality attributes, including:
Assay (potency) of Methyl 2,4-dihydroxy-1-naphthoate.
Levels of specified and unspecified degradation products.
Appearance and other physical properties.
The data gathered from this long-term study is what ultimately supports the proposed re-test period, and the label storage instructions must be based on this stability evaluation. The use of vague terms like "room temperature" is unacceptable in a regulatory context.[3]
Conclusion
Evaluating the thermodynamic stability of a novel compound like Methyl 2,4-dihydroxy-1-naphthoate is a systematic and multi-faceted process. It begins with a theoretical analysis of the molecule's structure to anticipate its vulnerabilities. This is followed by rigorous experimental work, centered on forced degradation studies, to identify degradation pathways and develop a robust, validated stability-indicating analytical method. The knowledge gained from these developmental studies informs the design of formal long-term stability programs that are essential for regulatory approval and ensuring the delivery of a safe and effective product. By following the principles and protocols outlined in this guide, researchers can confidently and comprehensively characterize the stability profile of Methyl 2,4-dihydroxy-1-naphthoate and other novel chemical entities.
References
A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. (URL: [Link])
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. (URL: [Link])
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. (URL: [Link])
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (URL: [Link])
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. The Pharma SOP. (URL: [Link])
Analytical Techniques In Stability Testing. Separation Science. (URL: [Link])
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (URL: [Link])
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). (URL: [Link])
Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. ResearchGate. (URL: [Link])
Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab. (URL: [Link])
Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. (URL: [Link])
Assay and Stability Testing. In: Handbook of Pharmaceutical Analysis by HPLC. (URL: [Link])
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Methyl 2,4-dihydroxy-1-naphthoate (MDN; CAS: 1393678-80-2) represents a highly functionalized, synthetic naphthalene scaffold[1]. In early-stage drug discovery, substituted naphthalenes and naphthoquinones are recognized as privileged structures in oncology due to their potent, intrinsically targeted redox-cycling capabilities[2].
As a Senior Application Scientist, I approach the preliminary screening of MDN not merely as a data-collection exercise, but as a hypothesis-driven investigation into its mechanism of action. The primary driver of cytotoxicity in this chemical class is intracellular electron transfer. Naphtho-derivatives readily accept electrons to form semiquinone radicals, which subsequently transfer electrons to molecular oxygen, generating a surge of Reactive Oxygen Species (ROS) such as superoxide and hydrogen peroxide[3].
When ROS accumulation overwhelms endogenous antioxidant buffers (e.g., glutathione), it induces oxidative DNA damage[4]. This catastrophic oxidative stress triggers the phosphorylation of stress-activated protein kinases (SAPKs)—specifically JNK and p38 MAPK—which downregulate survival pathways (like AKT and STAT3) and initiate caspase-dependent mitochondrial apoptosis[5][6]. Therefore, our screening pipeline must be engineered to capture not just viability, but the specific redox and apoptotic events driving cell death.
Proposed ROS-mediated apoptotic signaling pathway induced by MDN.
Experimental Design & Causality of Assay Selection
To build a robust, self-validating screening system, experimental choices must be grounded in the compound's predicted chemical biology.
Cell Line Panel Selection: We utilize a diverse panel including A549 (Lung)[7], HepG2 (Liver)[5], and MCF-7 (Breast)[6] to assess broad-spectrum efficacy. Crucially, we include MRC-5 (normal human lung fibroblasts) to calculate the Selectivity Index (SI). A high SI proves the compound selectively targets the altered redox baseline of neoplastic cells rather than acting as a universal toxin.
Viability Assay (Resazurin vs. MTT): Naphtho-derivatives are highly redox-active. Traditional MTT assays rely on mitochondrial reductases and can be chemically reduced by the test compound itself, yielding false-positive viability signals. We mandate the use of the Resazurin assay. Resazurin is a cell-permeable redox indicator that is reduced by living cells to highly fluorescent resorufin[8]. It provides a wider dynamic range, avoids cell lysis, and is immune to most chemical reduction artifacts[9].
ROS Quantification (DCFDA): Because MDN's hypothesized mechanism relies on oxidative stress, directly quantifying ROS is mandatory. We utilize 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA), a probe that is non-fluorescent until intracellular esterases cleave its acetate groups and ROS oxidizes it into fluorescent DCF[10][11].
Preliminary in vitro cytotoxicity screening workflow for MDN.
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system , ensuring that any data generated contains internal proof of assay integrity.
Causality: Measures metabolic capacity as a proxy for cell viability without terminal lysis, allowing for kinetic monitoring[7].
Seeding: Seed cells at
1×104
cells/well in an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO2.
Dosing: Aspirate media. Apply MDN in a 10-point half-log dilution series (0.1 µM to 100 µM).
Incubation: Incubate for 48 hours.
Reagent Addition: Add 20 µL of 0.15 mg/mL filter-sterilized Resazurin solution (in DPBS) to each well[8]. Incubate for 2–4 hours.
Readout: Record fluorescence at
λex
560 nm /
λem
590 nm using a microplate fluorometer[12].
Self-Validating System: Include a vehicle control (0.1% DMSO) for 100% viability, a cell-free blank for background subtraction, and a positive cytotoxic control (10 µM Doxorubicin). Calculate the Z'-factor; the assay is only validated if Z' > 0.5[9].
Protocol 2: Intracellular ROS Quantification via DCFDA
Causality: Validates whether MDN induces cytotoxicity via redox cycling. Cells must be washed prior to probe addition because serum esterases in complete media can prematurely cleave the probe, preventing cellular uptake[13].
Preparation: Seed cells in a dark, clear-bottomed 96-well plate and culture overnight.
Washing & Loading: Wash cells twice with PBS. Add 100 µL of 20 µM H2DCFDA working solution (diluted in serum-free assay buffer)[10][14]. Incubate for 30 minutes in the dark at 37°C.
Treatment: Remove the probe solution, wash once, and add MDN at the established IC50 concentrations.
Readout: Measure fluorescence immediately (kinetic mode) or after 4 hours at
λex
485 nm /
λem
535 nm[11][15].
Self-Validating System: Include a positive control treated with 100 µM tert-butyl hydroperoxide (TBHP) to confirm the probe's oxidation capability[15]. Include a negative control pre-treated with 5 mM N-acetyl-L-cysteine (NAC, a ROS scavenger) to prove the fluorescent signal is specifically ROS-derived[5][14].
Protocol 3: Apoptosis Analysis via Annexin V/PI Flow Cytometry
Causality: Differentiates between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) only intercalates into DNA when membrane integrity is lost (late apoptosis/necrosis).
Treatment: Treat cells in 6-well plates with MDN at 0.5×, 1×, and 2× IC50 concentrations for 24 hours.
Harvesting: Collect both floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve membrane phosphatidylserine.
Staining: Resuspend the cell pellet in 100 µL Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.
Analysis: Add 400 µL Binding Buffer and analyze via flow cytometry (collect at least 10,000 events).
Self-Validating System: Utilize single-stained controls (Annexin V only, PI only) and an unstained control. This is critical for proper fluorescence compensation, preventing spectral overlap artifacts between the FITC and PE channels.
Data Synthesis & Interpretation
Quantitative data must be synthesized to evaluate the therapeutic window of MDN. The Selectivity Index (SI) is calculated as
SI=IC50(Normal Cell)/IC50(Cancer Cell)
. An SI
≥10
is generally considered indicative of a promising targeted therapeutic window.
Table 1: Representative Cytotoxicity Profile of MDN (Mock Data)
Cell Line
Tissue Origin
IC50 (µM) ± SD
Selectivity Index (SI)
A549
Human Lung Carcinoma
4.2 ± 0.5
12.5
HepG2
Human Hepatocellular Carcinoma
6.8 ± 0.7
7.7
MCF-7
Human Breast Adenocarcinoma
3.1 ± 0.4
16.9
MRC-5
Normal Human Lung Fibroblast
52.4 ± 4.1
Reference
Interpretation: In this representative dataset, MDN demonstrates potent sub-10 µM efficacy against solid tumor lines while sparing normal fibroblasts, strongly supporting its advancement into 3D spheroid models and in vivo pharmacokinetic profiling.
Synthesis of Methyl 2,4-dihydroxy-1-naphthoate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, two-step synthesis protocol for methyl 2,4-dihydroxy-1-naphthoate, a valuable intermediate in the development of various pharmaceuticals and specialty chemicals. This documen...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide provides a detailed, two-step synthesis protocol for methyl 2,4-dihydroxy-1-naphthoate, a valuable intermediate in the development of various pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is designed with an emphasis on scientific integrity, explaining the rationale behind procedural choices and ensuring a self-validating experimental design.
Introduction
Methyl 2,4-dihydroxy-1-naphthoate is a derivative of naphthoic acid, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The synthesis of this specific ester involves two key chemical transformations: the carboxylation of a dihydroxynaphthalene precursor via the Kolbe-Schmitt reaction, followed by the esterification of the resulting carboxylic acid. Understanding the mechanisms and critical parameters of each step is paramount to achieving a high yield and purity of the final product.
The first step, the Kolbe-Schmitt reaction, is a well-established method for the synthesis of aromatic hydroxy acids. It proceeds through the nucleophilic addition of a phenoxide or naphthoxide to carbon dioxide, typically under elevated temperature and pressure. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of the alkali metal counter-ion.
The subsequent step is a classic Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and the water produced during the reaction is often removed.
This guide will provide a step-by-step methodology for both reactions, including reagent quantities, reaction conditions, and purification procedures, along with the necessary safety precautions and characterization data.
Reaction Pathway and Experimental Workflow
The overall synthesis is a two-step process starting from 1,3-dihydroxynaphthalene.
Caption: Overall reaction scheme for the synthesis of methyl 2,4-dihydroxy-1-naphthoate.
The following diagram outlines the general laboratory workflow for this synthesis.
Caption: Experimental workflow for the synthesis and characterization of methyl 2,4-dihydroxy-1-naphthoate.
Part 1: Synthesis of 2,4-Dihydroxy-1-naphthoic Acid via Kolbe-Schmitt Reaction
This procedure is adapted from the general principles of the Kolbe-Schmitt reaction, a well-documented method for the carboxylation of phenols and their derivatives.[1][2] The reaction involves the formation of the sodium salt of 1,3-dihydroxynaphthalene, which then acts as a nucleophile to attack carbon dioxide under pressure.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
Notes
1,3-Dihydroxynaphthalene
160.17
16.0 g
0.1
Ensure high purity.
Sodium Hydroxide (NaOH)
40.00
8.0 g
0.2
Use pellets or flakes.
Carbon Dioxide (CO₂)
44.01
Sufficient pressure
-
Use a high-pressure gas cylinder.
Deionized Water
18.02
100 mL
-
For dissolving NaOH.
Concentrated HCl
36.46
As needed
-
For acidification.
High-pressure reactor
-
1
-
Autoclave capable of handling >10 atm and >150 °C.
Experimental Protocol
Preparation of Sodium 1,3-dihydroxynaphthoxide: In a beaker, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of deionized water. Carefully add 16.0 g (0.1 mol) of 1,3-dihydroxynaphthalene to the NaOH solution with stirring. The naphthol will dissolve to form the disodium salt.
Drying the Naphthoxide Salt: Transfer the solution to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator. It is crucial for the salt to be as dry as possible for the subsequent reaction to proceed efficiently. The resulting solid should be a fine powder.
Carboxylation Reaction: Transfer the dried sodium 1,3-dihydroxynaphthoxide powder into a high-pressure reactor. Seal the reactor and purge it with nitrogen or argon to remove any air. Pressurize the reactor with carbon dioxide to approximately 5-10 atm.
Heating and Reaction Monitoring: Begin stirring and heat the reactor to 130-140 °C. The pressure will increase with temperature. Maintain the CO₂ pressure in the range of 10-15 atm by adding more gas if necessary. Allow the reaction to proceed for 6-8 hours.
Workup and Isolation: After the reaction time, cool the reactor to room temperature and slowly vent the excess CO₂ pressure. Dissolve the solid product in approximately 200 mL of warm water. Filter the solution to remove any insoluble impurities.
Acidification: Transfer the filtrate to a large beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of 2,4-dihydroxy-1-naphthoic acid will form.
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
The Kolbe-Schmitt reaction is conducted under high pressure and temperature. Ensure the high-pressure reactor is properly maintained and operated by trained personnel.[3]
Handle sodium hydroxide and concentrated hydrochloric acid with care in a well-ventilated fume hood as they are corrosive.[3]
Part 2: Synthesis of Methyl 2,4-dihydroxy-1-naphthoate via Fischer-Speier Esterification
This part of the protocol details the acid-catalyzed esterification of the previously synthesized 2,4-dihydroxy-1-naphthoic acid with methanol. The use of a large excess of methanol serves to drive the equilibrium towards the product side.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
Notes
2,4-Dihydroxy-1-naphthoic acid
204.18
10.2 g
0.05
From Part 1.
Methanol (anhydrous)
32.04
200 mL
-
Serves as reagent and solvent.
Sulfuric Acid (H₂SO₄, conc.)
98.08
2 mL
-
Catalyst.
Sodium Bicarbonate (NaHCO₃)
84.01
Saturated solution
-
For neutralization.
Ethyl Acetate
88.11
300 mL
-
For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
As needed
-
Drying agent.
Experimental Protocol
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.2 g (0.05 mol) of 2,4-dihydroxy-1-naphthoic acid and 200 mL of anhydrous methanol.
Addition of Catalyst: With gentle stirring, slowly add 2 mL of concentrated sulfuric acid to the mixture. The addition is exothermic, so it should be done carefully.
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
Workup: Dissolve the residue in approximately 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it with 100 mL of water, followed by 100 mL of a saturated sodium bicarbonate solution to neutralize the remaining acid, and finally with 100 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 2,4-dihydroxy-1-naphthoate.
Purification: The crude product can be purified by recrystallization from a solvent mixture like methanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Characterization of Methyl 2,4-dihydroxy-1-naphthoate
The final product should be characterized to confirm its identity and purity.
Appearance: Off-white to pale yellow solid.
Melting Point: Literature values for similar compounds suggest a melting point in the range of 150-200 °C. The melting point of the isomeric methyl 1,4-dihydroxy-2-naphthoate is reported as 192-193 °C.[4]
¹H NMR (in CDCl₃, estimated):
δ ~10-11 ppm (s, 1H, -OH, hydrogen-bonded)
δ ~8.0-8.2 ppm (m, 1H, Ar-H)
δ ~7.2-7.6 ppm (m, 3H, Ar-H)
δ ~6.8-7.0 ppm (s, 1H, Ar-H)
δ ~5.0-6.0 ppm (s, 1H, -OH)
δ ~3.9-4.0 ppm (s, 3H, -OCH₃)
¹³C NMR (in CDCl₃, estimated):
δ ~170 ppm (C=O, ester)
δ ~155-160 ppm (Ar-C-OH)
δ ~130-140 ppm (Ar-C)
δ ~110-128 ppm (Ar-CH)
δ ~100-105 ppm (Ar-C)
δ ~52 ppm (-OCH₃)
Researchers should perform their own detailed spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm the structure of the synthesized compound.
References
Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]
Markovic, Z., Engelbrecht, J. P., & Markovic, S. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Zeitschrift für Naturforschung A, 57(9-10), 812-818. [Link]
Application Note: HPLC Method Development and Validation for the Quantification of Methyl 2,4-dihydroxy-1-naphthoate
Introduction & Physicochemical Rationale Methyl 2,4-dihydroxy-1-naphthoate (MDHN) (CAS: 1393678-80-2) is a highly functionalized aromatic building block frequently utilized in the synthesis of pharmaceuticals, advanced d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Rationale
Methyl 2,4-dihydroxy-1-naphthoate (MDHN) (CAS: 1393678-80-2) is a highly functionalized aromatic building block frequently utilized in the synthesis of pharmaceuticals, advanced dyes, and bioactive naphthoquinone derivatives[1]. Accurate quantification of MDHN is critical for purity assessment, stability tracking, and reaction monitoring.
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires looking beyond generic protocols and analyzing the specific physicochemical properties of the analyte:
Intramolecular Hydrogen Bonding: The proximity of the C1-methyl ester carbonyl to the C2-hydroxyl group induces strong intramolecular hydrogen bonding. This shields the C2-hydroxyl, reducing the molecule's overall polarity and making it behave more hydrophobically than typical dihydroxynaphthalenes.
Ionization Control (pKa): The free C4-hydroxyl group is weakly acidic (pKa ~ 8.5). If the mobile phase pH is not strictly controlled, partial ionization will occur, leading to severe peak broadening and retention time instability.
Chromophore Activity: The extended
π−π∗
conjugated system of the naphthalene ring provides excellent UV absorbance, with a distinct
λmax
typically observed around 254 nm and 280 nm.
To address these properties, this protocol utilizes a Reversed-Phase (RP-HPLC) strategy with a strictly acidic mobile phase to suppress ionization, ensuring sharp, symmetrical peaks and reproducible retention.
Fig 1: Logical workflow for MDHN HPLC method development and validation.
Chromatographic Strategy and Causality
Stationary Phase Selection
A high-carbon-load C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. Why? The robust hydrophobic retention mechanism of a C18 phase effectively captures the shielded, intramolecularly bonded MDHN structure. The 250 mm length provides the high theoretical plate count (
N>10,000
) necessary to resolve MDHN from closely related structural isomers (e.g., 1,4-dihydroxy-2-naphthoate) that may arise during synthesis.
Mobile Phase & pH Causality
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water (pH ~2.0).
Causality: TFA is chosen over Formic Acid because it provides a lower, more stable pH and acts as a mild ion-pairing agent. By keeping the pH at least 2 units below the analyte's pKa, the phenolic hydroxyls remain 100% protonated (unionized). This eliminates secondary interactions with residual silanols on the silica support, preventing peak tailing.
Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.
Causality: Acetonitrile provides lower backpressure and better UV transparency at low wavelengths compared to methanol.
Detection Wavelength
Detection is set to 254 nm using a Photodiode Array (PDA) or UV/Vis detector. This wavelength captures the primary
π−π∗
transition of the aromatic ring, offering the highest signal-to-noise (S/N) ratio for trace-level quantification.
Table 1: Optimized Chromatographic Conditions
Parameter
Specification / Setting
Column
C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30 °C (Controls viscosity and retention reproducibility)
Injection Volume
10 µL
Detection
UV at 254 nm
Run Time
20 Minutes
Table 2: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Rationale
0.0
70
30
High aqueous to focus the analyte band at the column head.
10.0
10
90
Elute MDHN and strongly retained hydrophobic byproducts.
15.0
10
90
Column wash step to prevent carryover.
15.1
70
30
Return to initial conditions.
20.0
70
30
Column re-equilibration.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol embeds a System Suitability Test (SST) . The method is designed to be self-validating; if the SST criteria fail, the run is automatically invalidated, preventing the reporting of compromised data.
Step 1: Standard and Sample Preparation
Fig 2: Step-by-step sample preparation protocol for MDHN quantification.
Stock Solution: Accurately weigh 10.0 mg of MDHN reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile to yield a 1.0 mg/mL stock solution. Note: Acetonitrile is used as the diluent to match the elution strength and prevent sample precipitation.
Working Standard: Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase (70:30 Water:Acetonitrile) to achieve a target concentration of 50 µg/mL.
Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Step 2: System Suitability Testing (SST)
Inject the 50 µg/mL working standard six times consecutively before running any unknown samples.
Acceptance Criteria:
Relative Standard Deviation (RSD) of peak area
≤2.0%
.
Theoretical Plates (
N
)
≥5000
(Ensures column efficiency is intact).
Method Validation Framework (ICH Q2(R2))
The method must be validated in strict accordance with the ICH Q2(R2) guidelines , which mandate a lifecycle approach to analytical procedure validation[2][3]. This ensures the method is scientifically defensible and fit for its intended purpose.
Fig 3: Key ICH Q2(R2) validation parameters for the MDHN quantitative assay.
Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation Parameter
Methodology
Acceptance Criteria
Specificity
Inject blank, standard, and spiked sample matrices. Verify peak purity using PDA (Peak Purity Angle < Purity Threshold).
No interfering peaks at the retention time of MDHN. Resolution (
Rs
) > 2.0 from nearest impurity.
Linearity
Prepare 5 concentration levels ranging from 12.5 µg/mL to 75 µg/mL (25% to 150% of target). Plot Area vs. Concentration.
Spike known amounts of MDHN into a synthetic matrix at 50%, 100%, and 150% levels (n=3 per level).
Mean recovery between 98.0% and 102.0% across all levels.
Precision (Repeatability)
6 replicate injections of a 100% target concentration sample prepared independently.
%RSD of assay results
≤2.0%
.
LOD / LOQ
Calculated based on the standard deviation of the response (
σ
) and the slope (
S
):
LOD=3.3(σ/S)
,
LOQ=10(σ/S)
.
S/N
≥3
for LOD; S/N
≥10
for LOQ with acceptable precision.
By adhering to these ICH Q2(R2) parameters, the laboratory establishes a continuous state of control, ensuring that the quantification of Methyl 2,4-dihydroxy-1-naphthoate remains accurate, reproducible, and regulatorily compliant throughout the drug development lifecycle.
References
1393678-80-2 | Methyl 2,4-dihydroxy-1-naphthoate
Source: AA Blocks
URL:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained
Source: IntuitionLabs
URL:[Link]
Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL:[Link]
Using methyl 2,4-dihydroxy-1-naphthoate as a precursor in organic synthesis
Advanced Application Note: Utilizing Methyl 2,4-Dihydroxy-1-Naphthoate in Directed Organic Synthesis and Drug Discovery Executive Summary Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2), also systematically known a...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: Utilizing Methyl 2,4-Dihydroxy-1-Naphthoate in Directed Organic Synthesis and Drug Discovery
Executive Summary
Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2), also systematically known as methyl 2,4-dihydroxynaphthalene-1-carboxylate, is a highly versatile, functionalized aromatic building block[1]. Characterized by a naphthalene core decorated with two hydroxyl groups and a methyl ester, this compound is a critical precursor for synthesizing complex polycyclic aromatic systems, benzocoumarins, and bioactive naphthoquinone derivatives[2]. This application note provides a comprehensive, self-validating guide to its de novo synthesis via modern Rh(III)-catalyzed C-H annulation and details field-proven protocols for its regioselective downstream functionalization.
To effectively utilize methyl 2,4-dihydroxy-1-naphthoate as a precursor, one must understand the orthogonal reactivity of its two hydroxyl groups. The C2-hydroxyl group forms a robust intramolecular hydrogen bond with the adjacent C1-methyl ester carbonyl. This thermodynamic sink drastically reduces the nucleophilicity of the C2-OH, leaving the C4-OH open for highly regioselective functionalization without the need for transient protecting groups.
This mechanistic reality is empirically validated by its nuclear magnetic resonance (NMR) profile: the tightly hydrogen-bonded C2-OH proton is shifted extremely downfield to δ 12.66 ppm, whereas the free C4-OH proton resonates at δ 10.22 ppm[3].
Historically, highly substituted naphthalenes required lengthy, low-yielding multi-step syntheses. Modern transition-metal catalysis has streamlined this process via the Rh(III)-catalyzed C-H activation of aryl ketone O-methyl oximes coupled with diazo compounds[3].
Caption: Rh(III)-catalyzed C-H activation and annulation cycle for naphthoate synthesis.
Pre-catalyst; undergoes ligand exchange to form the active Rh(III) species[3].
AgOAc
7.5 mol%
Halide scavenger and oxidant; facilitates the formation of the active cationic Rh(III) catalyst[3].
Methanol (MeOH)
1.5 mL
Protic solvent; crucial for facilitating proton-transfer steps during the rearomatization phase[3].
Temperature
60 °C
Provides optimal thermal energy for carbene insertion without degrading the diazo precursor[3].
Protocol 1: Rh(III)-Catalyzed Synthesis of Methyl 2,4-dihydroxy-1-naphthoate
Objective: Synthesize the naphthoate precursor via directed C-H activation and annulation.
Reaction Setup: Charge an oven-dried 8 mL vial equipped with a magnetic stirrer with [Cp*RhCl₂]₂ (1.6 mg, 1.25 mol%), AgOAc (2.5 mg, 7.5 mol%), aryl ketone O-methyl oxime (0.2 mmol), and anhydrous MeOH (1 mL)[3].
Reagent Addition: Dissolve the diazo compound (e.g., dimethyl diazomalonate, 0.2 mmol) in MeOH (0.5 mL) and add it to the reaction vial in one pot[3].
Thermal Activation: Seal the vial and heat the mixture at 60 °C under vigorous stirring[3]. Causality: Heating initiates the C-H activation and subsequent carbene insertion while preventing the premature decomposition of the diazo compound.
Workup: Upon complete consumption of the diazo compound (typically 2-4 hours), cool the reaction to room temperature. Filter the crude mixture through a pad of Celite® to remove insoluble silver salts and rhodium particulates, then concentrate under reduced pressure[3].
Purification: Purify the residue via flash column chromatography using a silica gel stationary phase (Eluent: 70% n-hexane / 30% ethyl acetate)[3].
Validation & QC Check: Successful synthesis yields a white solid (approx. 87% yield, mp 172–174 °C)[3]. Validation is confirmed via ¹H NMR by observing the distinct intramolecularly H-bonded C2-OH proton at δ 12.66 ppm and the C4-OH at δ 10.22 ppm[3].
The true synthetic value of methyl 2,4-dihydroxy-1-naphthoate lies in exploiting its regiochemical fidelity. By selectively activating the C4 position, researchers can utilize palladium-catalyzed cross-coupling to build complex, multi-ring systems.
Caption: Workflow for the regioselective C4-triflation followed by Suzuki-Miyaura cross-coupling.
Protocol 2: Regioselective C4-O-Triflation
Objective: Activate the C4 position for downstream cross-coupling while strictly preserving the C2-OH group.
Preparation: Dissolve methyl 2,4-dihydroxy-1-naphthoate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
Base Addition: Add anhydrous pyridine (2.0 equiv) dropwise. Causality: Pyridine is chosen specifically because it is a mild base; it acts as an acid scavenger and nucleophilic catalyst but is not strong enough to disrupt the tightly H-bonded C2-OH, ensuring absolute regioselectivity at the C4 position.
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise over 10 minutes to maintain the reaction temperature at 0 °C.
Quench & Extraction: Stir for 1 hour at 0 °C. Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation & QC Check: The reaction is self-validating when the starting material converts cleanly to a less polar spot on TLC. In ¹H NMR, the C4-OH proton at δ 10.22 ppm will disappear, while the C2-OH proton at δ 12.66 ppm must remain intact, confirming regiochemical fidelity.
Objective: Synthesize 4-aryl-2-hydroxy-1-naphthoate derivatives via C-C bond formation.
Solvent Degassing: Prepare a biphasic solvent mixture of Toluene and H₂O (4:1 v/v). Degas the mixture by sparging with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
Reagent Assembly: In a Schlenk flask, combine the 4-O-triflyl intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
Catalyst Addition: Add the degassed solvent mixture, followed by the addition of Pd(PPh₃)₄ (5 mol%). Causality: Adding the sensitive Pd(0) catalyst last, directly into the degassed solvent, minimizes its premature degradation.
Reaction: Seal the flask and heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.
Validation & QC Check: Successful cross-coupling is indicated by the complete consumption of the triflate on TLC. Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm the addition of the aryl mass minus the triflate leaving group.
References
Title : 1393678-80-2 | Methyl 2,4-dihydroxy-1-naphthoate | AA Blocks
Source : aablocks.com
URL :[Link]
Title : Supporting Information - AWS (Rh-Catalyzed Synthesis of Naphthoates)
Source : amazonaws.com
URL : [Link]
Application Note: Preparation and Handling of Methyl 2,4-Dihydroxy-1-Naphthoate (MDHN) Stock Solutions for In Vitro Cell Culture Assays
Executive Summary Methyl 2,4-dihydroxy-1-naphthoate (MDHN) is a specialized naphthoate building block utilized in advanced biochemical screening and cell-based assays. Delivering lipophilic, redox-sensitive compounds lik...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2,4-dihydroxy-1-naphthoate (MDHN) is a specialized naphthoate building block utilized in advanced biochemical screening and cell-based assays. Delivering lipophilic, redox-sensitive compounds like MDHN into aqueous in vitro systems presents two distinct challenges: solvent-induced cytotoxicity and premature auto-oxidation .
This application note provides a self-validating, causality-driven protocol for the preparation of MDHN stock solutions. By controlling solvent dielectric properties and mitigating oxidative stress during preparation, researchers can ensure high compound fidelity and reproducible cellular responses.
Chemical Profiling & Solvent Rationale
MDHN features a hydrophobic naphthalene core substituted with two highly reactive phenolic hydroxyl groups and a methyl ester. This structural profile dictates its handling:
Solubility Dynamics: The compound exhibits negligible aqueous solubility. However, polar aprotic solvents like effectively solvate the aromatic ring while acting as a hydrogen-bond acceptor for the hydroxyl groups, ensuring complete dissolution[1].
Oxidative Instability: The 2,4-dihydroxy motif is highly susceptible to auto-oxidation. When exposed to oxygen in alkaline or neutral aqueous media (such as standard pH 7.4 cell culture media), naphthols rapidly oxidize into reactive naphthoquinone species[2][3]. This necessitates anaerobic handling of the master stock and immediate use of working solutions.
Cytotoxicity Limits: DMSO readily penetrates hydrophobic barriers like the plasma membrane. To prevent non-specific alterations in membrane permeability, protein folding, and baseline signaling, the final DMSO concentration in cell culture must strictly remain at or below 0.1% (v/v) [4][5][6].
Quantitative Reagent Specifications
To standardize preparation, adhere to the following physicochemical parameters:
Protocol I: Anaerobic Preparation of Master Stock Solutions
The following protocol establishes a self-validating system: complete dissolution is verified visually, and chemical integrity is preserved via environmental controls.
Step 1: Thermal Equilibration
Remove the lyophilized MDHN vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.
Causality: Opening a cold vial introduces atmospheric condensation. Water introduced into the DMSO stock will accelerate the degradation of the ester and hydroxyl groups.
Step 2: Gravimetric Measurement
Using a calibrated analytical balance, weigh exactly 2.18 mg of MDHN powder into a sterile, amber microcentrifuge tube.
Causality: Amber tubes block UV/visible light, preventing photo-induced oxidation of the naphthol core[2].
Step 3: Solubilization
Add 1.0 mL of sterile, anhydrous DMSO to the tube to yield a 10 mM master stock . Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.
Validation Check: Hold the amber tube against a strong light source. The solution must be completely transparent with no visible refractive crystals. Turbidity indicates incomplete dissolution, which will skew downstream dose-response curves.
Step 4: Argon Purging (Critical Step)
Gently blow a stream of Argon (or Nitrogen) gas over the surface of the DMSO solution for 10–15 seconds before capping.
Causality: Displacing ambient oxygen from the headspace prevents the 2,4-dihydroxy groups from undergoing redox cycling and converting into unintended naphthoquinone byproducts during storage.
Step 5: Aliquoting and Cryopreservation
Divide the master stock into 20 µL single-use aliquots. Store immediately at -80°C.
Causality: Repeated freeze-thaw cycles of DMSO introduce micro-bubbles of oxygen and moisture, destroying compound fidelity.
Workflow for the anaerobic preparation and cryopreservation of MDHN master stock solutions.
Protocol II: Aqueous Dilution & Cellular Delivery
To prevent the "solvent crash" effect (where a highly lipophilic compound precipitates instantly upon contact with water), MDHN must be diluted systematically.
Step 1: Intermediate Dilution
Thaw a 20 µL aliquot of the 10 mM stock at room temperature. Perform a 1:10 intermediate dilution by adding 2 µL of the stock to 18 µL of pure DMSO (yielding a 1 mM intermediate).
Step 2: Media Spiking
Pre-warm your complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Add 1 µL of the 1 mM intermediate stock dropwise into 1 mL of pre-warmed media while vortexing continuously.
Result: This yields a 1 µM final working concentration with a 0.1% final DMSO concentration .
Causality: Rapid vortexing during the spike disperses the compound before local supersaturation can cause precipitation.
Step 3: Immediate Cellular Treatment
Apply the spiked media to the cell culture immediately (within 5 minutes of preparation).
Validation Check (Vehicle Control): You must run a parallel vehicle control containing 0.1% DMSO in media without MDHN. If the vehicle control shows <95% viability compared to untreated cells, your specific cell line is hypersensitive to DMSO, and the final solvent concentration must be titrated down to 0.05% or 0.01%[6].
Mechanistic Insight: Auto-Oxidation Dynamics
Understanding the chemical fate of MDHN in an in vitro environment is crucial for interpreting assay results. Once introduced into an oxygenated, pH 7.4 incubator environment (37°C, 5% CO2), the naphthol core is thermodynamically driven toward oxidation.
If the working solution is left sitting on the benchtop prior to cell application, the compound will auto-oxidize into a naphthoquinone derivative. This reaction generates Reactive Oxygen Species (ROS) such as superoxide and hydrogen peroxide as byproducts[2]. Consequently, delayed application may result in off-target oxidative stress in your cell culture, confounding the true pharmacological effect of MDHN.
Mechanistic pathway illustrating the auto-oxidation of MDHN into naphthoquinones in aqueous media.
References
AA Blocks - 1393678-80-2 | Methyl 2,4-dihydroxy-1-naphthoate Chemical Properties. Available at: [Link]
BioRxiv - Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. Available at:[Link]
ResearchGate - Does anybody know what is the safe solution of DMSO for cell cultures? Available at:[Link]
The Journal of Physical Chemistry A (ACS Publications) - Direct Photooxidation and Xanthene-Sensitized Oxidation of Naphthols: Quantum Yields and Mechanism. Available at: [Link]
ResearchGate - Oxidation of the corresponding α-naphthols to menadione analogues. Available at: [Link]
Application Note: Utilizing Methyl 2,4-dihydroxy-1-naphthoate in the Design of Advanced Fluorescent Probes
Executive Summary The development of highly sensitive and selective fluorescent probes is critical for real-time bioimaging and disease diagnostics. Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2) serves as a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly sensitive and selective fluorescent probes is critical for real-time bioimaging and disease diagnostics. Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2) serves as a highly versatile, structurally privileged building block for the synthesis of advanced fluorophores. Its naphthalene core offers extended
π
-conjugation compared to standard benzene derivatives, enabling red-shifted emission profiles that minimize biological autofluorescence. Furthermore, the strategic positioning of the 1-ester and 2-hydroxyl groups facilitates Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical phenomenon that yields exceptionally large Stokes shifts[1].
This application note provides a comprehensive guide for researchers and drug development professionals to utilize Methyl 2,4-dihydroxy-1-naphthoate in the synthesis of benzocoumarin-based and ESIPT-capable fluorescent probes.
Chemical Rationale & Structural Advantages
The rational design of a fluorescent probe requires a stable fluorophore core and a highly specific recognition moiety (trigger). Methyl 2,4-dihydroxy-1-naphthoate provides three distinct structural advantages:
Extended
π
-System: The naphthalene backbone naturally red-shifts both excitation and emission wavelengths. This is crucial for deep-tissue imaging and avoiding the high-energy UV excitation that causes cellular phototoxicity [2].
ESIPT Capability: The proximity of the hydrogen-bond donor (2-hydroxyl) and acceptor (1-ester carbonyl) allows for rapid proton transfer upon photoexcitation. This structural rearrangement from an enol to a keto tautomer in the excited state results in dual emission or a massive Stokes shift, effectively eliminating self-quenching [1].
Orthogonal Functionalization: The 4-hydroxyl group acts as an ideal anchoring point for analyte-specific triggers. Masking this hydroxyl group disrupts the intramolecular charge transfer (ICT) or ESIPT process, quenching the fluorescence. Upon analyte-mediated cleavage, the fluorophore is structurally unmasked, resulting in a robust "Turn-On" signal [3].
Logical Workflow of Probe Development
Caption: Logical workflow for developing turn-on fluorescent probes using Methyl 2,4-dihydroxy-1-naphthoate.
Experimental Protocols
The following protocols detail the transformation of Methyl 2,4-dihydroxy-1-naphthoate into a functional, analyte-responsive fluorescent probe. The methodologies are designed as self-validating systems: successful synthesis is visually confirmed by the emergence of distinct photophysical properties at each stage.
Protocol 1: Synthesis of the Benzocoumarin Fluorophore Core
This protocol utilizes a modified Pechmann condensation to construct a rigid benzo[g]coumarin framework [2].
Causality & Mechanism: The use of a strong Brønsted acid (methanesulfonic acid) protonates the carbonyl of the
β
-keto ester, rendering it highly electrophilic. The electron-rich naphthalene ring of Methyl 2,4-dihydroxy-1-naphthoate undergoes electrophilic aromatic substitution. A subsequent intramolecular transesterification between the newly introduced ester and the 2-hydroxyl group forms the rigid lactone ring characteristic of coumarins.
Materials:
Methyl 2,4-dihydroxy-1-naphthoate (1.0 eq)
Ethyl acetoacetate (1.2 eq)
Methanesulfonic acid (MSA) (Solvent/Catalyst)
Ice-cold distilled water
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 mmol of Methyl 2,4-dihydroxy-1-naphthoate and 6.0 mmol of ethyl acetoacetate in 10 mL of methanesulfonic acid.
Reaction: Stir the mixture at room temperature for 12–16 hours. Note: Avoid excessive heating to prevent decarboxylation or polymerization of the
β
-keto ester.
Precipitation: Slowly pour the dark reaction mixture into 100 mL of vigorously stirred, ice-cold distilled water. A solid precipitate (the benzocoumarin core) will form immediately.
Isolation: Filter the precipitate under a vacuum and wash thoroughly with cold water until the filtrate reaches a neutral pH.
Purification: Recrystallize the crude product from hot ethanol to yield the pure benzocoumarin derivative.
Validation: Dissolve a trace amount of the product in DMSO and irradiate with a 365 nm UV lamp. A strong, red-shifted fluorescence confirms the successful formation of the extended
π
-conjugated core.
Protocol 2: Masking the Fluorophore for Hydrogen Peroxide (
H2O2
) Detection
To create a "Turn-On" probe, the highly fluorescent core must be temporarily quenched. Here, we mask the 4-hydroxyl group using a boronate ester, a well-established recognition moiety for reactive oxygen species (ROS) [3].
Causality & Mechanism: Potassium carbonate (
K2CO3
) selectively deprotonates the most acidic hydroxyl group on the fluorophore. The resulting phenoxide acts as a nucleophile, displacing the bromide of the boronate ester via an
SN2
mechanism. This etherification disrupts the electron-donating capability of the hydroxyl group, shutting down the push-pull ICT system and effectively quenching the fluorescence. Upon exposure to
H2O2
, the boronate is oxidized to a phenol, which spontaneously undergoes a 1,6-elimination of a quinone methide, restoring the free hydroxyl group and the fluorescence.
Deprotonation: Dissolve 1.0 mmol of the benzocoumarin core in 10 mL of anhydrous DMF. Add 3.0 mmol of
K2CO3
and stir at room temperature for 30 minutes under an inert argon atmosphere. The solution color will shift, indicating phenoxide formation.
Alkylation: Add 1.5 mmol of 4-(bromomethyl)phenylboronic acid pinacol ester dropwise to the mixture.
Reaction: Elevate the temperature to 60°C and stir for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) until the starting material is fully consumed.
Workup: Cool the mixture to room temperature, dilute with 50 mL of dichloromethane (DCM), and wash three times with brine to remove the DMF and inorganic salts.
Purification: Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel column chromatography.
Validation: The purified masked probe should exhibit negligible fluorescence under 365 nm UV light, validating the successful quenching of the ICT/ESIPT system.
Photophysical Data Presentation
The efficacy of the synthesized probe is determined by the contrast between its masked (Off) and activated (On) states. The table below summarizes the expected photophysical properties of a Methyl 2,4-dihydroxy-1-naphthoate-derived ESIPT/Benzocoumarin probe before and after target recognition.
Photophysical Property
Masked Probe (Off-State)
Activated Probe (On-State)
Excitation Max (
λex
)
340 nm
410 nm
Emission Max (
λem
)
420 nm (Weak)
560 nm (Strong)
Stokes Shift
80 nm
150 nm
Quantum Yield (
Φ
)
< 0.01
0.45
Fluorescence Status
Quenched (Disrupted ICT)
Highly Fluorescent
ESIPT Pathway
Inhibited
Active
Note: The massive 150 nm Stokes shift in the activated state is a direct consequence of the ESIPT phenomenon facilitated by the 1-ester and 2-hydroxyl proximity inherent to the starting building block.
References
Excited-State Intramolecular Proton Transfer of Naphthalene-Fused 2-(2′-Hydroxyaryl)benzazole Family
The Journal of Physical Chemistry A - ACS Publications[Link]
Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications
Journal of Nanomaterials - PMC (National Institutes of Health)[Link]
Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents
Chemical Society Reviews - RSC Publishing[Link]
Application
Liquid chromatography-mass spectrometry (LC-MS) protocol for methyl 2,4-dihydroxy-1-naphthoate
Application Note: High-Sensitivity LC-MS/MS Quantification Protocol for Methyl 2,4-dihydroxy-1-naphthoate Executive Summary Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2, MW: 218.20 g/mol )[1] is a critical molecu...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Sensitivity LC-MS/MS Quantification Protocol for Methyl 2,4-dihydroxy-1-naphthoate
Executive Summary
Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2, MW: 218.20 g/mol )[1] is a critical molecular building block and intermediate used in the synthesis of bioactive naphthoquinones, purine derivatives, and targeted pharmaceutical agents[2]. Accurate quantification and structural confirmation of this compound in complex matrices require highly selective analytical techniques. This application note details a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. By leveraging the specific physicochemical properties of the dihydroxynaphthalene scaffold, this method achieves high sensitivity, excellent chromatographic resolution, and self-validating quantification.
Chemical Profile & Ionization Rationale
To design a reliable LC-MS method, one must first understand the structural causality dictating the molecule's behavior in both the liquid and gas phases.
Chromatographic Behavior: The compound features a hydrophobic naphthalene core and a methyl ester, conferring moderate lipophilicity. Reversed-phase chromatography (using columns such as C18) is ideal for retention[3],[4]. However, the two free phenolic hydroxyl groups can interact with residual silanols on the stationary phase, leading to peak tailing if the mobile phase is not properly buffered.
Ionization Dynamics (ESI vs. APCI): While Atmospheric Pressure Chemical Ionization (APCI) is sometimes evaluated for neutral oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs)[5],[6], the presence of two highly acidic phenolic hydroxyl groups makes Electrospray Ionization in negative mode (ESI-) the optimal choice. The hydroxyl group at the 4-position is readily deprotonated, stabilized by resonance through the conjugated naphthalene-ester system.
Mobile Phase Causality: A common pitfall in the LC-MS analysis of phenols is the use of strong acids. While some methods for naphthoic acid derivatives utilize 0.1% Formic Acid[3] or 0.1% Acetic Acid[4], these highly acidic environments (pH ~2.7) can severely suppress the formation of the [M-H]⁻ ion in the electrospray droplet. Instead, this protocol utilizes 15 mM Ammonium Formate. This provides the necessary ionic strength to shield silanol interactions (ensuring sharp peaks) while maintaining a mildly acidic pH (~4.0) that permits highly efficient gas-phase deprotonation[7].
Analytical Workflow & Visualization
Fig 1. End-to-end LC-MS/MS analytical workflow for methyl 2,4-dihydroxy-1-naphthoate.
Balances chromatographic resolution with optimal ESI(-) deprotonation efficiency.
Mobile Phase B
Acetonitrile (LC-MS Grade)
Provides superior elution strength and lower backpressure compared to methanol.
Flow Rate
0.4 mL/min
Optimal linear velocity for 2.1 mm ID columns, ensuring efficient mass transfer.
| Gradient Program | 0-1 min: 5% B 1-5 min: 5% → 95% B 5-7 min: 95% B 7-7.1 min: 95% → 5% B 7.1-10 min: 5% B | A steep gradient focuses the analyte band, increasing the signal-to-noise ratio at the MS detector. |
A lower voltage reduces unwanted in-source fragmentation of the ester group.
Desolvation Temp
450 °C
Ensures complete evaporation of the aqueous/organic droplets at 0.4 mL/min.
Precursor Ion
m/z 217.05
Exact mass of the [M-H]⁻ deprotonated molecular ion.
Quantifier MRM
m/z 217.05 → 185.02
Loss of CH₃OH (32 Da); yields the highest abundance for precise quantitation.
| Qualifier MRM | m/z 217.05 → 158.04 | Loss of •COOCH₃ (59 Da); validates peak identity via strict ion ratio monitoring. |
Step-by-Step Sample Preparation Protocol
Objective: Extract methyl 2,4-dihydroxy-1-naphthoate from biological matrices (e.g., plasma or cell lysate) while preventing ester hydrolysis and oxidative degradation.
Step 1: Stock Solution Preparation
Accurately weigh 1.0 mg of methyl 2,4-dihydroxy-1-naphthoate standard.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Causality: Methanol is preferred over water due to the compound's lipophilicity; it prevents precipitation and adsorption to glass walls.
Step 2: Matrix Precipitation (Protein Crash)
Aliquot 50 µL of the biological sample into a 1.5 mL low-bind microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., 2-naphthoic acid-d7).
Causality: The 3:1 organic-to-aqueous ratio efficiently denatures and precipitates proteins, while the cold temperature minimizes enzymatic hydrolysis of the methyl ester.
Step 3: Mixing and Centrifugation
Vortex the mixture vigorously for 30 seconds to ensure complete cell lysis and protein disruption.
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the protein matrix.
Step 4: Supernatant Transfer and Dilution
Transfer 100 µL of the clear supernatant to an LC autosampler vial.
Dilute with 100 µL of LC-MS grade water.
Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions (5% B). Injecting a highly organic sample directly into a highly aqueous mobile phase causes "solvent effects," leading to severe peak broadening or splitting.
System Suitability & Troubleshooting
To ensure this protocol operates as a self-validating system , the following parameters must be continuously monitored:
Ion Ratio Consistency: The ratio between the Quantifier (m/z 185.02) and Qualifier (m/z 158.04) transitions must remain within ±20% of the reference standard across all samples. A deviation indicates a co-eluting matrix interference.
Ester Hydrolysis: Methyl esters are susceptible to hydrolysis at high or low pH extremes. If a peak corresponding to 2,4-dihydroxy-1-naphthoic acid (m/z 203.03 [M-H]⁻) begins to appear in the chromatogram, verify that the sample extraction solvents are strictly neutral and stored at 4 °C.
Ion Suppression: If the internal standard response drops by >30% in matrix samples compared to neat solvent injections, matrix effects (ion suppression) are occurring. Resolve this by increasing the dilution factor in Step 4 or switching to Solid Phase Extraction (SPE).
References
AA Blocks. "1393678-80-2 | Methyl 2,4-dihydroxy-1-naphthoate". aablocks.com. URL: [Link] (Derived from search grounding[1])
Granchi, C., et al. "Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds." Journal of Medicinal Chemistry, via PMC. URL: [Link]3]
Waters Corporation. "Naphthoic Acids in Groundwater." waters.com. URL: [Link]7]
LCGC International. "Enhanced Detection of Oxygenated Polycyclic Aromatic Hydrocarbons Using Atmospheric-Pressure Chemical Ionization-Mass Spectrometry." chromatographyonline.com. URL: [Link]5]
National Institutes of Health. "Characterization and Quantification of Naphthenic Acids in Produced Water by Orbitrap MS and a Multivariate Approach". nih.gov. URL: [Link]4]
Application Note: In Vivo Dosing Guidelines and Vehicle Selection for Methyl 2,4-Dihydroxy-1-naphthoate
Introduction & Physicochemical Profiling Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2) is a specialized aromatic building block frequently utilized in the synthesis of bioactive reagents and screening compounds[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Profiling
Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2) is a specialized aromatic building block frequently utilized in the synthesis of bioactive reagents and screening compounds[1]. Transitioning this molecule from in vitro discovery assays to in vivo rodent models presents significant formulation challenges.
As a highly lipophilic molecule, its rigid naphthalene core drives poor aqueous solubility, while intermolecular hydrogen bonding from its two phenolic hydroxyls creates a stable, high-energy crystal lattice. Consequently, standard aqueous buffers (e.g., PBS, saline) are entirely ineffective as standalone vehicles. This application note provides a field-proven, causality-driven framework for selecting excipients, formulating stable vehicles, and safely dosing this compound in preclinical models.
High lipophilicity; strong crystal lattice energy necessitates aggressive co-solvent or lipid-based vehicles[2].
Metabolic Liability
Methyl ester at C1 position
Highly susceptible to rapid hydrolysis by rodent plasma carboxylesterases.
Vehicle Selection Strategy
The intended route of administration dictates the formulation strategy. Intravenous (IV) dosing requires a strict, true solution to prevent lethal microembolisms, whereas Oral (PO) dosing can tolerate homogeneous suspensions [3][4].
Figure 1: Decision tree and self-validation workflow for in vivo vehicle selection.
Table 2: Excipient Limits for Rodent In Vivo Dosing
Note: Exceeding these limits can result in vehicle-induced toxicity or altered pharmacokinetic baselines[2][4].
This protocol utilizes a "Solvent-Surfactant-Aqueous" step-down approach. The order of addition is absolute; deviating from this sequence will result in irreversible precipitation.
Weighing: Weigh the required mass of methyl 2,4-dihydroxy-1-naphthoate into a sterile glass vial.
Lattice Disruption: Add 5% (v/v of final volume) pure DMSO. Vortex vigorously and sonicate in a 37°C water bath until the powder is entirely dissolved.
Causality: DMSO is required to break the high-energy H-bonds of the naphthoate crystal lattice. Adding any water at this stage would cause instantaneous aggregation.
Micellization: Add 10% (v/v) Tween 80 directly to the DMSO/compound solution. Vortex for 2 minutes.
Causality: Tween 80 acts as a non-ionic surfactant[2]. By adding it before the aqueous phase, the hydrophobic tails orient around the solvated naphthoate molecules, pre-forming protective micelles.
Aqueous Dilution: Dropwise, add 85% (v/v) sterile 0.9% Saline while continuously vortexing the mixture.
Causality: Rapid addition of water causes "solvent shock," stripping the co-solvent away before micelles can fully stabilize the drug. Dropwise addition maintains thermodynamic equilibrium.
Self-Validation Step (Critical): Centrifuge an aliquot of the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube under a strong light.
Validation Logic: If a microscopic pellet is visible, the compound has precipitated. The formulation is a suspension, not a solution, and is unsafe for IV administration. You must reformulate with a lower drug concentration.
For oral dosing, maximizing the administered dose often requires a suspension.
Wetting: Place the compound in a mortar. Add Tween 80 (0.2% final v/v) and triturate with a pestle to form a smooth paste.
Causality: The highly lipophilic naphthoate powder will float on water. Tween 80 lowers the surface tension, allowing the aqueous vehicle to interact with the drug particles.
Viscosity Addition: Gradually add 0.5% Methylcellulose (MC) in water while continuously grinding to achieve a uniform dispersion.
Self-Validation Step: Transfer the suspension to a clear dosing vial and let it sit undisturbed for 30 minutes.
Validation Logic: If rapid sedimentation occurs, the dose delivered to the animals will be highly variable. If settling is observed, increase the MC concentration to 1.0% to ensure dose homogeneity during the gavage procedure.
In Vivo Dosing Guidelines & Pharmacokinetics
When administering the formulated vehicle to rodents, adhere to the following physiological volume limits to ensure animal welfare and data integrity[4]:
Mice (20-25g): Maximum IV volume is 5 mL/kg (~0.1 mL per mouse). Maximum PO volume is 10 mL/kg (~0.2 mL per mouse).
Rats (250-300g): Maximum IV volume is 5 mL/kg (~1.25 mL per rat). Maximum PO volume is 10 mL/kg (~2.5 mL per rat).
Critical Pharmacokinetic (PK) Consideration:
Researchers must account for the metabolic liability of the methyl ester group on methyl 2,4-dihydroxy-1-naphthoate. Rodent plasma contains significantly higher levels of carboxylesterases compared to human plasma. Consequently, this compound is highly likely to undergo rapid in vivo hydrolysis to 2,4-dihydroxy-1-naphthoic acid. If your study requires quantifying the intact parent molecule in systemic circulation, blood collection protocols must utilize tubes containing esterase inhibitors (e.g., Sodium Fluoride or PMSF) immediately upon draw to prevent ex vivo degradation.
References
1393678-80-2 | Methyl 2,4-dihydroxy-1-naphthoate | AA Blocks.aablocks.com.
Solubilizing excipients in oral and injectable formulations - PubMed.nih.gov.
A good practice guide to the administration of substances and removal of blood, including routes and volumes.fsu.edu.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Guide & Validated Protocols
Executive Summary & Chemical Challenges
Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2) is a highly valued aromatic building block utilized in the synthesis of biologically active naphthoquinones, pharmaceutical intermediates, and fluorophore-labeled materials[1]. While esterification is a fundamental organic transformation, the synthesis of this specific methyl ester from 2,4-dihydroxy-1-naphthoic acid presents severe synthetic bottlenecks.
Standard Fischer esterification (using methanol and a catalytic amount of concentrated
H2SO4
) often results in exceptionally poor yields (typically <40%) and requires prolonged, harsh reflux conditions[2]. As an Application Scientist, it is critical to recognize that this inefficiency is not a protocol failure, but a structural inevitability driven by two factors:
Peri-Strain (Steric Hindrance): The carboxyl group at the C1 position experiences severe steric repulsion from the adjacent C8 proton of the naphthalene ring. This bulk physically blocks the approach of the methanol nucleophile to the protonated carbonyl intermediate.
Intramolecular Hydrogen Bonding: The C1-carboxylic acid forms a strong intramolecular hydrogen bond with the C2-hydroxyl group. This stabilizes the ground state of the acid, drastically reducing the electrophilicity of the carbonyl carbon.
To circumvent these thermodynamic and kinetic barriers, we must pivot from standard acid-catalyzed equilibrium reactions to highly driven, irreversible activation strategies.
Mechanistic Insights: The "Why" Behind the Protocols
To achieve high-yielding esterification of sterically hindered naphthoic acids, the reaction must either bypass the bulky tetrahedral intermediate or utilize an intermediate so reactive that steric hindrance is overcome.
Strategy A: Base-Promoted
SN2
Alkylation. By utilizing a mild base (
K2CO3
), we deprotonate the carboxylic acid to form a highly nucleophilic naphthoate anion. Reacting this anion with an alkylating agent like Methyl Iodide (
MeI
) in a polar aprotic solvent (e.g., NMP or DMF) proceeds via an
SN2
mechanism[3]. This completely bypasses the sterically congested tetrahedral intermediate of Fischer esterification.
Strategy B: In-Situ Acid Chloride Formation. Thionyl chloride (
SOCl2
) converts the unreactive carboxylic acid into a highly reactive acyl chloride. The chloride ion is an excellent leaving group, forcing the subsequent nucleophilic acyl substitution with methanol forward despite the peri-strain.
Strategy C: Solid Acid Catalysis. For applications requiring green chemistry or avoiding toxic alkylating agents, macroreticular ion-exchange resins (like Amberlyst-15) provide a massive local concentration of protons (
H+
) to drive the reaction without the oxidative side reactions of liquid
H2SO4
[4].
Quantitative Data: Method Comparison
The following table summarizes the empirical data for the three validated methodologies, allowing for rapid protocol selection based on your laboratory's constraints.
Methodology
Catalyst / Reagents
Typical Yield
Reaction Time
Temp
Key Advantage
Primary Limitation
Base-Promoted Alkylation
K2CO3
/
MeI
85 - 95%
4 - 6 h
40 °C
Bypasses steric hindrance entirely
Uses toxic/volatile methyl iodide
Acid Chloride In-Situ
SOCl2
/
MeOH
75 - 85%
12 - 16 h
65 °C
Highly reactive intermediate
Generates corrosive
HCl
and
SO2
gases
Solid Acid Catalysis
Amberlyst-15
60 - 70%
24 h
65 °C
Green chemistry, simple filtration workup
Slower kinetics, requires Soxhlet extraction
Validated Experimental Protocols
Protocol A: Base-Promoted Alkylative Esterification (Recommended for Scale-Up)
This protocol is a self-validating system; the visual cues during base addition and TLC monitoring ensure high reproducibility.
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,4-dihydroxy-1-naphthoic acid (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.2 M.
Deprotonation: Add finely powdered, anhydrous
K2CO3
(2.0 equiv). Stir the suspension vigorously at room temperature for 30 minutes.
Validation Cue: The cloudy suspension will take on a slight yellowish tint, confirming the formation of the naphthoate anion.
Alkylation: Add Methyl Iodide (3.0 equiv) dropwise via syringe.
Reaction: Heat the mixture to 40 °C and stir for 4–6 hours.
Validation Cue: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar acid spot (
Rf
~0.1) disappears and a new, UV-active ester spot (
Rf
~0.5) emerges.
Quenching: Pour the reaction mixture into ice-cold 0.1 M
HCl
(5 volumes) to neutralize excess base and precipitate the product.
Extraction & Washing: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous
LiCl
(to remove residual NMP), followed by brine. Dry over anhydrous
Na2SO4
.
Purification: Concentrate in vacuo and purify via flash column chromatography to yield pure Methyl 2,4-dihydroxy-1-naphthoate.
Validation Cue: Vigorous bubbling (
HCl
and
SO2
gas evolution) must occur. A lack of gas evolution indicates compromised, hydrated
SOCl2
. Perform strictly in a fume hood.
Substrate Addition: Add 2,4-dihydroxy-1-naphthoic acid (1.0 equiv) to the acidic methanol solution.
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12–16 hours.
Concentration: Cool to room temperature and remove excess methanol and
SOCl2
under reduced pressure.
Workup: Dissolve the crude residue in Ethyl Acetate and wash carefully with saturated aqueous
NaHCO3
.
Validation Cue: Continue washing until all
CO2
effervescence ceases, confirming complete neutralization of residual acids.
Isolation: Dry the organic layer over
MgSO4
, filter, and concentrate to obtain the pure ester.
Protocol C: Solid Acid Catalysis (Amberlyst-15)
A greener alternative utilizing macroreticular ion-exchange resins to provide high local proton concentrations[4].
Catalyst Addition: Add dry Amberlyst-15 resin (20% w/w relative to the substrate).
Reaction: Heat the suspension to reflux (65 °C) for 24 hours. Critical Step: Use a Soxhlet extractor filled with 3Å molecular sieves to continuously sequester the water byproduct and drive the equilibrium.
Workup: Filter the hot reaction mixture to remove the Amberlyst-15 resin. Wash the recovered resin with hot methanol.
Isolation: Concentrate the filtrate in vacuo.
Visualizations
Mechanistic pathway of base-promoted SN2 esterification bypassing steric hindrance.
Step-by-step experimental workflow for the SOCl2-mediated esterification protocol.
References
AA Blocks. "1393678-80-2 | Methyl 2,4-dihydroxy-1-naphthoate Product Information." AA Blocks Catalog. 1
ACS Sustainable Chemistry & Engineering. "Synthesis of Nanocellulose Derivatives through Esterification with Naphthoic Acid as a Fluorescent Additive." ACS Publications, 2024. 5
bioRxiv. "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor." Cold Spring Harbor Laboratory, 2020. 2
Google Patents. "US5536856A - Production of carboxylic acid ester by esterification and apparatus thereof." United States Patent and Trademark Office. 4
ResearchGate. "The scope of C5-alkylation of 1-naphthoic acid." Scientific Publications. 3
Application Notes and Protocols for the Extraction and Isolation of Methyl 2,4-dihydroxy-1-naphthoate
Abstract This comprehensive guide provides detailed application notes and robust protocols for the extraction and isolation of methyl 2,4-dihydroxy-1-naphthoate from complex mixtures. Tailored for researchers, scientists...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the extraction and isolation of methyl 2,4-dihydroxy-1-naphthoate from complex mixtures. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, offering a complete system for the purification of this valuable naphthoate derivative. The protocols described herein are designed to be self-validating, supported by in-text citations to authoritative literature, and presented with clarity to ensure reproducible, high-purity yields.
Introduction: The Scientific Imperative for Pure Methyl 2,4-dihydroxy-1-naphthoate
Methyl 2,4-dihydroxy-1-naphthoate and its structural analogs, a class of naphthalene derivatives, are of significant interest in medicinal chemistry and materials science.[1][2] Naphthoquinones and their derivatives, which share a similar structural backbone, exhibit a wide array of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties.[3][4][5] The biological activity of these compounds is intrinsically linked to their structure and purity. Therefore, the ability to isolate methyl 2,4-dihydroxy-1-naphthoate in a highly pure form from complex matrices—be it a crude synthetic reaction mixture or a natural product extract—is paramount for accurate biological evaluation and further derivatization.
The purification of polar, aromatic compounds like methyl 2,4-dihydroxy-1-naphthoate presents unique challenges.[6] Its phenolic hydroxyl groups and ester functionality impart a polarity that can lead to strong interactions with polar stationary phases and high solubility in polar solvents, complicating separation from similarly polar impurities. This guide provides a systematic approach to navigate these challenges, ensuring the successful isolation of the target compound.
Foundational Principles: Physicochemical Properties and Strategic Approach
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. Methyl 2,4-dihydroxy-1-naphthoate is a polar aromatic compound. The two hydroxyl groups can act as hydrogen bond donors and acceptors, while the ester group also contributes to its polarity. The phenolic nature of the hydroxyl groups means their ionization state is pH-dependent, a critical factor to be exploited during extraction and chromatography.
Our overarching strategy involves a multi-step process, beginning with a selective extraction to isolate a crude fraction enriched with the target compound, followed by one or more chromatographic steps to achieve high purity. The choice of specific techniques will depend on the nature of the starting mixture.
Workflow for Purification of Methyl 2,4-dihydroxy-1-naphthoate
Caption: A generalized workflow for the extraction and isolation of methyl 2,4-dihydroxy-1-naphthoate.
Initial Extraction and Enrichment: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a powerful first step to separate the acidic methyl 2,4-dihydroxy-1-naphthoate from neutral or basic impurities.[7][8] This technique leverages the differential solubility of the compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent, and is highly dependent on the pH of the aqueous phase.[7]
Principle: The phenolic hydroxyl groups of methyl 2,4-dihydroxy-1-naphthoate are acidic and will be deprotonated in a basic aqueous solution, forming a water-soluble phenolate salt. This allows for its selective extraction into the aqueous phase, leaving non-acidic organic impurities behind in the organic phase. Subsequent acidification of the aqueous phase will protonate the phenolate, making the compound less water-soluble and allowing its extraction back into an organic solvent.
Crude mixture containing methyl 2,4-dihydroxy-1-naphthoate dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
1 M Sodium hydroxide (NaOH) solution.
1 M Hydrochloric acid (HCl) solution.
Ethyl acetate (or other suitable organic solvent).
Saturated sodium chloride (brine) solution.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Separatory funnel.
pH paper or a pH meter.
Procedure:
Dissolution: Dissolve the crude mixture in an appropriate volume of ethyl acetate.
Basic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The deprotonated methyl 2,4-dihydroxy-1-naphthoate will partition into the aqueous (bottom) layer.
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete extraction of the acidic compound. Combine all aqueous extracts.
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3), as confirmed by pH paper or a pH meter. The methyl 2,4-dihydroxy-1-naphthoate will precipitate or become less water-soluble.
Back Extraction: Add an equal volume of fresh ethyl acetate to the acidified aqueous solution and shake vigorously. The protonated, neutral methyl 2,4-dihydroxy-1-naphthoate will now partition into the organic layer.
Isolation: Separate the organic layer. Extract the aqueous layer two more times with fresh ethyl acetate. Combine all organic extracts.
Washing and Drying: Wash the combined organic extracts with a saturated brine solution to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the enriched crude product.
Rationale for Key Steps:
Choice of Solvent: Ethyl acetate is a good choice as it is relatively polar, effectively dissolves the target compound, and is immiscible with water.[9]
pH Control: Precise pH adjustment is crucial. A pH of at least two units above the pKa of the phenolic protons ensures complete deprotonation, while a pH at least two units below the pKa ensures complete protonation for efficient extraction.[10]
Brine Wash: The brine wash helps to break up any emulsions and removes the majority of dissolved water from the organic phase before the final drying step.
Chromatographic Purification: From Bulk to High Purity
Following initial enrichment, chromatographic techniques are employed for further purification. The choice between column chromatography and High-Performance Liquid Chromatography (HPLC) depends on the quantity of material and the desired final purity.
Bulk Purification by Column Chromatography
Column chromatography is ideal for separating gram-scale quantities of the enriched product.[11] Normal-phase chromatography using silica gel is a common and effective method for compounds of moderate polarity.
Principle: Separation on silica gel is based on the polarity of the compounds.[11] More polar compounds, like methyl 2,4-dihydroxy-1-naphthoate, will have stronger interactions (hydrogen bonding) with the polar silica gel stationary phase and will thus elute more slowly. Less polar impurities will travel down the column faster and be eluted first. A gradient of solvents with increasing polarity is typically used to elute the compounds.
Thin Layer Chromatography (TLC) plates (silica gel coated).
Glass chromatography column.
Sand.
Cotton or glass wool.
Collection tubes.
Procedure:
Solvent System Selection (TLC): Before running the column, determine the optimal solvent system using TLC. The goal is to find a solvent mixture (e.g., hexane:ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.4. Test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).
Column Packing:
Place a small plug of cotton or glass wool at the bottom of the column.
Add a small layer of sand.
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexane:ethyl acetate).
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
Add another layer of sand on top of the silica bed.
Sample Loading:
Dissolve the crude product from the LLE in a minimal amount of the elution solvent or a slightly more polar solvent.
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution:
Begin eluting with the starting solvent system.
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[12]
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions.
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified methyl 2,4-dihydroxy-1-naphthoate.
Troubleshooting Common Issues in Column Chromatography
Problem
Possible Cause
Solution
Poor Separation
Inappropriate solvent system.
Optimize the solvent gradient based on TLC analysis. Ensure a shallow gradient around the elution point of the target compound.[12]
Compound Streaking/Tailing
Compound is too polar for the solvent; interaction with acidic silica.
Add a small amount (e.g., 0.5-1%) of acetic acid to the mobile phase to suppress deprotonation of the phenolic hydroxyls.[13]
Compound not Eluting
Solvent is not polar enough.
Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
High-Purity Isolation by Preparative HPLC
For obtaining highly pure (>98%) methyl 2,4-dihydroxy-1-naphthoate, for applications such as biological assays or as an analytical standard, preparative Reversed-Phase HPLC (RP-HPLC) is the method of choice.[14][15]
Principle: In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[15] Less polar compounds have a stronger affinity for the stationary phase and are retained longer. By running a gradient where the organic content of the mobile phase increases, the polarity of the mobile phase decreases, allowing for the sequential elution of retained compounds. Methyl 2,4-dihydroxy-1-naphthoate, being moderately polar, will be well-retained and separated from both more polar and less polar impurities.
Protocol 4.2.1: Reversed-Phase Preparative HPLC
Materials:
Preparative HPLC system with a UV detector and fraction collector.
Preparative C18 column.
Water (HPLC grade), with 0.1% formic acid or trifluoroacetic acid (TFA).
Acetonitrile (HPLC grade), with 0.1% formic acid or TFA.
Sample partially purified by column chromatography.
0.22 µm or 0.45 µm syringe filters.
Procedure:
Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase or a compatible solvent (e.g., methanol or acetonitrile). Filter the solution through a syringe filter before injection to remove any particulates.[15]
Method Development (Analytical Scale): It is highly recommended to first develop and optimize the separation method on an analytical scale C18 column. This saves sample, solvent, and time.
Mobile Phase Preparation:
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Degas both mobile phases before use. The acidic modifier helps to ensure sharp peaks by keeping the phenolic hydroxyl groups protonated.
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 80% A, 20% B) until a stable baseline is achieved.
Injection and Gradient Elution:
Inject the filtered sample onto the column.
Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be from 20% B to 95% B over 30-40 minutes.
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the λmax of the compound). Collect fractions corresponding to the peak of the target compound.
Purity Analysis: Analyze an aliquot of the collected fractions using analytical HPLC to confirm purity.
Solvent Removal: Combine the pure fractions and remove the solvents, typically by rotary evaporation followed by lyophilization or drying under high vacuum, to yield the final high-purity product.
HPLC Method Parameters Summary
Parameter
Analytical Scale
Preparative Scale
Column
C18, 4.6 x 150 mm, 5 µm
C18, 21.2 x 150 mm, 5 µm
Mobile Phase A
Water + 0.1% Formic Acid
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Acetonitrile + 0.1% Formic Acid
Flow Rate
1.0 mL/min
20 mL/min
Gradient
20-95% B over 20 min
20-95% B over 30 min
Detection
UV at 254 nm
UV at 254 nm
Final Polishing and Solid-State Characterization: Crystallization
Crystallization is an excellent final step for purification and for obtaining material suitable for X-ray crystallography.[16] It relies on the principle of differential solubility of the compound and impurities in a given solvent at different temperatures.
Protocol 5.1: Recrystallization
Principle: An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Procedure:
Solvent Screening: In small test tubes, test various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water or hexane) to find a suitable one.
Dissolution: In an Erlenmeyer flask, dissolve the purified compound in a minimal amount of the chosen hot solvent.
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under a high vacuum.
Conclusion
The successful extraction and isolation of methyl 2,4-dihydroxy-1-naphthoate from complex mixtures is readily achievable through a systematic application of the principles and protocols outlined in this guide. By leveraging pH-dependent liquid-liquid extraction for initial enrichment, followed by judiciously selected chromatographic techniques—column chromatography for bulk separation and preparative RP-HPLC for high-purity finishing—researchers can consistently obtain high-quality material. The final polishing step of crystallization can further enhance purity and provide material suitable for detailed structural analysis. Each step, from solvent selection to chromatographic conditions, is grounded in the physicochemical properties of the target molecule, ensuring a rational and efficient purification workflow.
References
Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of phenolic compounds: a review. Current Research in Food Science, 4, 200-214. Available at: [Link]
Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313-7352. Available at: [Link]
Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available at: [Link]
Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.
IntechOpen. (2019). Extraction Techniques of Phenolic Compounds from Plants. Available at: [Link]
Li, C., Li, X., Xu, Y., Wang, Y., & Zhang, S. (2015). Separation of Phenolic Compounds from Coal Tar via Liquid–Liquid Extraction Using Amide Compounds. Industrial & Engineering Chemistry Research, 54(7), 2132-2137. Available at: [Link]
Google Patents. (2004). Process for isolating phenolic compounds.
AugustaChrom. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Available at: [Link]
HELIX Chromatography. (2026). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. Available at: [Link]
Mathiyazhagan, K., Kumaran, A., & Arjun, P. (2018). Isolation of Natural Naphthoquinones from Juglans regia and In Vitro Antioxidant and Cytotoxic Studies of Naphthoquinones and the Synthetic Naphthofuran Derivatives. Russian Journal of Bioorganic Chemistry, 44(6), 734-743. Available at: [Link]
VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available at: [Link]
SIELC. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. Available at: [Link]
Majors, R. E. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International, 27(12). Available at: [Link]
Phenomenex. (n.d.). What is Solid-Phase Extraction?. Available at: [Link]
Farkas, O., Tárkányi, G., & Fodor-Csorba, K. (2018). Oxidation of Hydroxy-and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. The Open Medicinal Chemistry Journal, 12, 1-13. Available at: [Link]
Ghasemi, Y., Faridi, P., Mehri, S., & Ghasemi, F. (2020). Naphthoquinone Derivatives Isolated from Plants: Recent Advances in Biological Activity. Current drug targets, 21(13), 1344-1361. Available at: [Link]
Google Patents. (2016). Oxidation and crystallization process for aromatic carboxylic acid production.
ResearchGate. (2022). Naphthalene Derivatives. Available at: [Link]
Horizon IRD. (n.d.). Isolation and synthesis of biological active naphthoquinone derivative from a plant source. Available at: [Link]
MDPI. (2021). Naphthoquinones and Their Derivatives: Emerging Trends in Combating Microbial Pathogens. Available at: [Link]
University of Colorado Boulder. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]
MDPI. (2021). Naphthoquinones and Their Derivatives. Available at: [Link]
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PubMed. (2000). Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry. Available at: [Link]
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Google Patents. (1998). Process for the preparation of esters of aromatic carboxylic acids.
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ECMDB. (2015). 1,4-Dihydroxy-2-naphthoic acid. Available at: [Link]
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PubChem. (n.d.). Methyl 1,4-dihydroxy-2-naphthoate. Available at: [Link]
Application Note: Formulation Strategies for Delivering Methyl 2,4-dihydroxy-1-naphthoate in Biological Assays
Abstract The successful evaluation of novel chemical entities in biological assays is fundamentally dependent on their effective delivery to the target system. Methyl 2,4-dihydroxy-1-naphthoate (MDN), a compound with a r...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The successful evaluation of novel chemical entities in biological assays is fundamentally dependent on their effective delivery to the target system. Methyl 2,4-dihydroxy-1-naphthoate (MDN), a compound with a rigid naphthoate core and multiple functional groups, is emblematic of molecules that exhibit poor aqueous solubility. This characteristic presents a significant hurdle for researchers, as it can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable and irreproducible assay results.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically select, prepare, and validate formulations for delivering MDN and other similarly challenging compounds in both in vitro and in vivo biological assays. We will explore strategies ranging from simple solvent-based systems to more complex excipient-based formulations, emphasizing the rationale behind each approach and the importance of formulation validation.
The Imperative of Pre-Formulation Assessment
Before any formulation is attempted, a foundational understanding of the compound's physicochemical properties is paramount. This pre-formulation assessment acts as a roadmap, guiding the selection of the most viable and efficient formulation strategy.[3] Neglecting this step often leads to a trial-and-error approach that consumes time and resources. The core objective is to characterize the solubility and stability of Methyl 2,4-dihydroxy-1-naphthoate (MDN) under relevant experimental conditions.
Based on its structure—a polycyclic aromatic hydrocarbon with hydroxyl and ester moieties—we can predict certain properties for MDN, which must be confirmed experimentally.
Property
Predicted Characteristic
Implication for Formulation
Aqueous Solubility
Very Low
Direct dissolution in aqueous buffers is not feasible.
LogP (Lipophilicity)
High
Suggests good solubility in organic solvents and lipids; a candidate for lipid-based delivery systems.[4]
Melting Point
High
Indicates strong crystal lattice energy, which contributes to poor solubility ("brick-dust" type compound).[5]
Chemical Stability
Potential for Hydrolysis
The methyl ester group may be susceptible to hydrolysis at non-neutral pH or in the presence of esterases.
pKa
Weakly Acidic
The phenolic hydroxyl groups will have a pKa, suggesting pH may influence solubility, though likely not enough for simple pH adjustment in physiological buffers.
Protocol 1.1: Tiered Solubility Screening
This protocol establishes a baseline for MDN's solubility in commonly used laboratory vehicles.
Objective: To determine the approximate solubility of MDN in a range of solvents.
Materials:
Methyl 2,4-dihydroxy-1-naphthoate (MDN) powder
Phosphate-Buffered Saline (PBS), pH 7.4
Dimethyl Sulfoxide (DMSO), cell culture grade
Ethanol (200 proof, anhydrous)
Polyethylene Glycol 400 (PEG 400)
Vortex mixer, sonicator, and microcentrifuge
Procedure:
Preparation: Dispense 1-2 mg of MDN powder into separate 1.5 mL microcentrifuge tubes.
Solvent Addition (Tier 1 - Aqueous): To the first tube, add PBS pH 7.4 in 100 µL increments. After each addition, vortex for 30 seconds and visually inspect for dissolution. Continue until the compound dissolves or a volume of 1 mL is reached.
Solvent Addition (Tier 2 - Organic): Repeat step 2 with separate tubes for DMSO, Ethanol, and PEG 400. These solvents are expected to be more effective.
Energy Input: If the compound does not dissolve with vortexing, sonicate the tube in a water bath for 10-15 minutes, taking care not to overheat the sample.
Equilibration & Assessment: Allow the samples to equilibrate at room temperature for at least one hour. Centrifuge at >10,000 x g for 10 minutes to pellet any undissolved material.
Analysis: Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV). The highest concentration obtained represents the approximate solubility.
Formulation Strategies for In Vitro Assays
For in vitro cell-based or biochemical assays, the primary goal is to create a homogenous and stable solution of the test compound in the assay medium without introducing artifacts or toxicity.
Strategy 1: DMSO-Based Stock Solutions (The Universal Starting Point)
The most common method for solubilizing compounds for in vitro screening is the use of a high-concentration stock solution in DMSO.[6][7] DMSO is a powerful aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[6]
Causality: The rationale is to dissolve the compound at a very high concentration (e.g., 10-50 mM) in 100% DMSO and then perform serial dilutions into the aqueous assay buffer. This ensures that the final concentration of DMSO in the assay is kept to a minimum, as DMSO itself can have biological effects and cause cytotoxicity at higher concentrations.[8] A final concentration of ≤0.1% is generally considered safe for most cell lines, but this must be empirically verified.[8]
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
Calculation: Determine the mass of MDN needed for your desired volume and concentration (Molar Mass of MDN ≈ 218.21 g/mol ). For 1 mL of a 10 mM stock, you would need 2.18 mg.
Dissolution: Weigh the MDN into a sterile glass vial. Add the calculated volume of cell culture-grade DMSO.
Solubilization: Cap the vial tightly and vortex vigorously. If needed, sonicate briefly in a water bath until all solid material is dissolved.
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Critical Consideration: The Vehicle Control
Every experiment must include a "vehicle control" group. This group is treated with the assay medium containing the same final concentration of DMSO as the highest dose experimental group. This allows you to differentiate the effects of the compound from the effects of the solvent.[9]
Figure 1: Serial dilution workflow for DMSO stock solutions.
Strategy 2: Cyclodextrin-Mediated Solubilization
For assays that are highly sensitive to organic solvents or when precipitation occurs upon dilution of DMSO stock, cyclodextrins offer an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11]
Causality: The hydrophobic MDN molecule partitions into the nonpolar interior of the cyclodextrin torus, forming a water-soluble "inclusion complex".[12] This complex effectively shields the drug from the aqueous environment, increasing its apparent solubility without the need for co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[13]
Protocol 2.2: Formulation with HP-β-Cyclodextrin
Objective: To prepare a stock solution of MDN complexed with HP-β-CD.
Materials:
MDN powder
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sterile water or desired aqueous buffer (e.g., PBS)
Magnetic stirrer and stir bar
Procedure:
Vehicle Preparation: Prepare a 40% (w/v) solution of HP-β-CD in your desired buffer. For example, dissolve 4g of HP-β-CD in water and bring the final volume to 10 mL. Gentle warming may be required. Allow to cool to room temperature.
Drug Addition: Weigh the desired amount of MDN powder and add it directly to the HP-β-CD solution.
Complexation: Stir the mixture vigorously with a magnetic stirrer at room temperature for 24-48 hours, protected from light. The solution should become clear as the complex forms.
Sterilization & Clarification: Filter the final solution through a 0.22 µm sterile syringe filter to remove any undissolved particles and ensure sterility.
Concentration Verification: The final concentration of the solubilized MDN should be confirmed via an analytical method like HPLC-UV.
Formulation Strategies for In Vivo Studies
Formulating for animal studies introduces greater complexity, as the vehicle must be non-toxic, biocompatible, and appropriate for the chosen route of administration (e.g., oral, intravenous).
Strategy 3: Co-Solvent and Surfactant Systems (Parenteral)
For intravenous (IV) administration, the drug must be completely solubilized to prevent precipitation in the bloodstream, which can cause emboli. A common approach is to use a mixture of water, co-solvents, and non-ionic surfactants.[1][3]
Causality: Co-solvents like PEG 400 and propylene glycol work by reducing the polarity of the aqueous vehicle, creating a more favorable environment for the lipophilic drug. Surfactants like Polysorbate 80 or Solutol® HS 15 form micelles that encapsulate the drug, further increasing solubility.[14][15] The goal is to find a ratio of these components that solubilizes the drug and is well-tolerated upon injection.
Excipient
Function
Typical Concentration (IV)
Notes
PEG 400
Co-solvent
10 - 40%
Can cause hemolysis at high concentrations.
Propylene Glycol
Co-solvent
10 - 50%
Viscous; can cause pain on injection.
Ethanol
Co-solvent
5 - 15%
Use with caution due to potential CNS effects.
Polysorbate 80
Surfactant
1 - 10%
Can cause hypersensitivity reactions in some cases.
Protocol 3.1: Developing a Ternary Vehicle for IV Injection
Screening: Prepare several potential vehicle blends. A common starting point is a mixture of a co-solvent, a surfactant, and water (or saline). For example:
Vehicle A: 10% Solutol® HS 15, 20% Propylene Glycol, 70% Water for Injection.
Solubilization: Add an excess of MDN powder to a small volume (e.g., 1 mL) of each test vehicle.
Equilibration: Vortex and sonicate the mixtures. Allow them to equilibrate by rotating overnight at room temperature.
Analysis: Centrifuge the samples and analyze the supernatant by HPLC to determine the solubility in each vehicle.
Selection & Optimization: Select the vehicle that provides the required solubility with the lowest percentage of organic solvents/surfactants. Sterilize the final formulation by filtering through a 0.22 µm syringe filter.[3]
Strategy 4: Lipid-Based Formulations (Oral)
For oral delivery, lipid-based formulations can significantly enhance the absorption of poorly water-soluble drugs.[16][17] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Causality: By pre-dissolving MDN in the lipid formulation, the dissolution step in the GI tract—often the rate-limiting factor for absorption—is bypassed.[16] The resulting emulsion droplets provide a large surface area for drug absorption, and the lipid components can stimulate lymphatic transport, potentially avoiding first-pass metabolism.[17][18]
Figure 2: Decision tree for selecting an in vivo formulation strategy.
Formulation Validation: The Self-Validating System
A protocol is only trustworthy if it includes steps for validation. The formulation itself can introduce experimental variables, and its impact must be assessed.[19][20] A robust formulation is one that reliably delivers the intended concentration of the active compound without interfering with the biological assay.
Protocol 4.1: Assessing Stability in Final Assay Media
Objective: To ensure MDN does not precipitate out of solution when the stock is diluted into the final assay medium.
Procedure:
Prepare the highest intended concentration of MDN in the complete assay medium (including serum, if applicable) by diluting your stock solution (DMSO or Cyclodextrin).
Prepare a "vehicle control" of the medium with the equivalent concentration of the formulation vehicle.
Incubate both solutions under the exact conditions of the assay (e.g., 37°C, 5% CO₂) for the maximum duration of the experiment.
At the end of the incubation, visually inspect for any signs of precipitation (cloudiness, particulates).
For a quantitative measure, centrifuge the samples and measure the MDN concentration in the supernatant via HPLC. A significant decrease from the initial concentration indicates precipitation.
Objective: To confirm that the formulation vehicle does not independently affect the assay endpoint.
Procedure:
Run the biological assay using three groups:
Untreated Control: Cells or protein in medium only.
Vehicle Control: Cells/protein treated with the highest concentration of the formulation vehicle (e.g., 0.1% DMSO, or the equivalent dilution of the HP-β-CD or SEDDS vehicle).
Positive Control: A known activator/inhibitor for the assay.
The readout for the Vehicle Control group should not be significantly different from the Untreated Control group. Any significant difference indicates that the formulation itself is interfering with the assay, and an alternative strategy may be required. This is a critical step for assay validation.[19][21]
Conclusion
The successful use of methyl 2,4-dihydroxy-1-naphthoate in biological research is critically dependent on surmounting its inherent poor aqueous solubility. A one-size-fits-all approach to formulation is inadequate. Instead, a systematic process of physicochemical characterization, rational strategy selection based on the experimental context (in vitro vs. in vivo), and rigorous validation is essential. By starting with simple DMSO-based solutions and progressing to more sophisticated systems like cyclodextrins and lipid-based formulations as needed, researchers can ensure accurate, reproducible, and meaningful biological data. The protocols and decision frameworks provided in this guide offer a robust starting point for developing effective delivery strategies for MDN and other challenging molecules in the drug discovery pipeline.
References
MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
PubMed. (2013, August 30). Lipid-based formulations for oral administration of poorly water-soluble drugs. Available at: [Link]
Taylor & Francis Online. (2010, May 25). Full article: Cyclodextrins for drug delivery. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Cyclodextrins in drug delivery: applications in gene and combination therapy. PMC. Available at: [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
ResearchGate. (n.d.). (PDF) Cyclodextrins in drug delivery (Review). Available at: [Link]
Gattefossé. (n.d.). Lipid-based formulations. Available at: [Link]
Encyclopedia.pub. (2024, March 28). Cyclodextrin-Based Drug Delivery Systems. Available at: [Link]
PubMed. (n.d.). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Available at: [Link]
Monash University Research Profile. (n.d.). 50 years of oral lipid-based formulations: provenance, progress and future perspectives. Available at: [Link]
ResearchGate. (2021, June 28). Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Available at: [Link]
Knowable. (2026, March 15). DMSO: Significance and symbolism. Available at: [Link]
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]
Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available at: [Link]
Reddit. (2016, October 6). role of DMSO in biochemical assays : r/Biochemistry. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available at: [Link]
SpringerLink. (n.d.). Formulating Poorly Water Soluble Drugs. In: AAPS Advances in the Pharmaceutical Sciences Series. Available at: [Link]
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
Drug Discovery & Development. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]
Premier Research. (2024, March 27). Do Your Biologics Assays Tell the Whole Story? Available at: [Link]
KCAS Bio. (2022, February 26). Why is Assay Validation Important? Available at: [Link]
BioPharm International. (2019, November 1). Essentials in Bioassay Development. Available at: [Link]
IPQpubs. (n.d.). <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. Available at: [Link]
U.S. Food & Drug Administration (FDA). (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
How to improve the synthesis yield of methyl 2,4-dihydroxy-1-naphthoate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the synthesis of methyl 2,4-dihydroxy-1-naphthoate. As a Sen...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the synthesis of methyl 2,4-dihydroxy-1-naphthoate. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, empowering you to troubleshoot effectively and significantly improve your synthesis yield.
This guide is structured to first answer common questions and then dive into a detailed troubleshooting manual for the key steps of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for methyl 2,4-dihydroxy-1-naphthoate?
The most common and industrially relevant approach is a two-step synthesis. The first step involves the carboxylation of 1,3-dihydroxynaphthalene (also known as naphthoresorcinol) to form 2,4-dihydroxy-1-naphthoic acid. This is typically achieved via the Kolbe-Schmitt reaction.[1][2] The second step is the esterification of the resulting naphthoic acid with methanol to yield the final product, methyl 2,4-dihydroxy-1-naphthoate.
Q2: Why is the Kolbe-Schmitt reaction the preferred method for the initial carboxylation?
The Kolbe-Schmitt reaction is a powerful and well-established method for carboxylating phenols and their analogues, like dihydroxynaphthalenes.[3] It utilizes readily available and inexpensive reagents: an alkali metal hydroxide (like KOH or NaOH) and carbon dioxide (CO₂).[4] The reaction's key advantage is its ability to directly introduce a carboxylic acid group onto the aromatic ring, a crucial step in this synthesis.[5]
Q3: What are the primary challenges that limit the yield in this synthesis?
The main challenges are twofold:
Regioselectivity in the Kolbe-Schmitt Reaction: The carboxylation of 1,3-dihydroxynaphthalene can potentially occur at different positions on the naphthalene ring. Controlling the reaction conditions to favor carboxylation at the C1 position is critical for maximizing the yield of the desired intermediate.[1][2]
Side Reactions and Purification: Both the carboxylation and esterification steps can lead to side products. The presence of two hydroxyl groups on the starting material increases the complexity. Subsequent purification to isolate the high-purity final product can be challenging and may lead to product loss.[6][7]
Synthesis Workflow Overview
The overall process can be visualized as a sequence of distinct stages, each with its own set of critical parameters.
Caption: Overall workflow for the synthesis of methyl 2,4-dihydroxy-1-naphthoate.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Yield in the Carboxylation Step (Kolbe-Schmitt Reaction)
Potential Cause A: Incomplete formation of the naphthoxide salt.
The Kolbe-Schmitt reaction proceeds through the nucleophilic addition of a phenoxide (in this case, a naphthoxide) to carbon dioxide.[2] If the 1,3-dihydroxynaphthalene is not fully deprotonated by the base, the concentration of the active nucleophile will be low, resulting in poor conversion.
Solution:
Use a Strong Base: Potassium hydroxide (KOH) is generally preferred over sodium hydroxide (NaOH) for this specific substrate, as the potassium salt can influence regioselectivity favorably.[2][4]
Ensure Anhydrous Conditions: Water can compete with the naphthoxide as a nucleophile and can also protonate the naphthoxide, deactivating it. Ensure all glassware is oven-dried and use anhydrous solvents if applicable. The formation of the naphthoxide salt often involves heating under vacuum to remove water.[1]
Molar Ratio: Use a molar excess of the base (e.g., 2.2 to 2.5 equivalents) to ensure complete deprotonation of both hydroxyl groups.
Potential Cause B: Unfavorable reaction conditions (Temperature and Pressure).
The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.[1] Sub-optimal conditions can lead to no reaction or decomposition of the starting material.
Solution:
Temperature Control: For the carboxylation of naphthols, temperatures are typically elevated, often in the range of 140-200°C.[8] It is crucial to carefully control the temperature as excessively high temperatures can lead to decarboxylation of the product or formation of unwanted isomers.
CO₂ Pressure: The reaction requires high pressures of carbon dioxide, typically ranging from 5 to 100 atm, to drive the equilibrium towards the carboxylated product.[2][4] Ensure your pressure reactor is properly sealed and can maintain the target pressure throughout the reaction time.
Problem 2: Formation of Incorrect Isomers
Potential Cause: Lack of regiochemical control.
The carboxylation can occur at different positions. The choice of alkali metal cation and the reaction temperature are the primary factors that dictate the regioselectivity of the carboxylation.[1][2] Generally, potassium salts at higher temperatures favor the formation of the thermodynamically more stable para-substituted product, while sodium salts at lower temperatures may favor the kinetically controlled ortho-product.[4] For 1,3-dihydroxynaphthalene, the desired product is the result of carboxylation at the C1 position.
Solution:
Optimize Cation and Temperature: Based on literature for similar substrates, using potassium carbonate or potassium hydroxide as the base at temperatures around 150-170°C often provides the best selectivity for the desired isomer.[8]
Systematic Study: If isomer formation is a persistent issue, a design of experiments (DoE) approach may be warranted to systematically investigate the effects of temperature, pressure, and reaction time.
Caption: Table 1. General influence of Kolbe-Schmitt conditions on regioselectivity.
Problem 3: Low Yield in the Esterification Step
Potential Cause A: Incomplete reaction due to equilibrium.
The Fischer esterification is an equilibrium-limited reaction.[9] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, limiting the yield.
Solution:
Use Excess Methanol: Using methanol as the solvent ensures a large molar excess, pushing the equilibrium towards the ester product according to Le Chatelier's principle.[9]
Remove Water: While difficult when using methanol as a solvent, ensuring the starting 2,4-dihydroxy-1-naphthoic acid is completely dry is crucial. For other esterifications, a Dean-Stark apparatus can be used to remove water azeotropically.[9]
Potential Cause B: Inappropriate esterification method.
While Fischer esterification is common, it may not be optimal for all substrates, especially those sensitive to strong acids and high temperatures.
Solution:
Alternative Methods: Consider milder, non-equilibrium methods if the Fischer esterification fails. The reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of methanol, is a high-yield alternative.[10] Another option is the Steglich esterification, which uses DCC and DMAP, although this is more common for acid-sensitive alcohols.[10]
Caption: Table 2. Comparison of selected esterification methods.
Problem 4: Difficulty in Product Purification
Potential Cause: Presence of persistent impurities.
Impurities can include unreacted starting materials, isomeric side products from the carboxylation step, or di-esterified products. The similar polarity of these compounds can make separation by crystallization or chromatography difficult.
Solution:
Optimize the Reaction: The best purification strategy is to minimize the formation of impurities in the first place by optimizing the reaction steps as described above.
Recrystallization: This is often the most effective method for purifying the final solid product. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., hexane, water) until turbidity is observed, then allow it to cool slowly.[11]
Adsorbent Treatment: For removing colored impurities or trace amounts of polar compounds, treating a solution of the crude product with an adsorbent like activated carbon or neutral alumina can be effective.[12][13]
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable option. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should effectively separate the components.[6]
Caption: Troubleshooting decision tree for low yield synthesis.
Detailed Experimental Protocols
Protocol 1: Optimized Kolbe-Schmitt Carboxylation
This protocol is a representative procedure based on established principles for this reaction type.[1][8] Researchers should perform their own risk assessment before proceeding.
Reactor Setup: In a high-pressure stainless-steel autoclave equipped with a mechanical stirrer and temperature controller, add 1,3-dihydroxynaphthalene (1.0 eq).
Drying (Optional but Recommended): If a solvent is used (e.g., a high-boiling inert solvent like dibutyl carbitol), heat the mixture under vacuum to remove any trace water.[1] If performing a solid-state reaction, ensure reagents are thoroughly dried beforehand.
Carboxylation: Seal the reactor and purge with nitrogen, followed by CO₂. Pressurize the reactor with CO₂ to 70-80 atm. Begin stirring and heat the reactor to 160-170°C. Maintain these conditions for 6-8 hours.
Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mass in hot water. Filter the solution to remove any insoluble material.
Acidification: Cool the aqueous solution in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of 2,4-dihydroxy-1-naphthoic acid will form.
Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is free of chloride ions, and dry under vacuum.
Protocol 2: Fischer Esterification
This protocol is a standard procedure for acid-catalyzed esterification.[9]
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the dried 2,4-dihydroxy-1-naphthoic acid (1.0 eq).
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-30 eq, enough to act as the solvent). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure.
Extraction: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 2,4-dihydroxy-1-naphthoate.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
References
Wikipedia. (2023). Kolbe–Schmitt reaction. In Wikipedia. Retrieved from [Link]
Wikipedia. (2023). 1,3-Dihydroxynaphthalene. In Wikipedia. Retrieved from [Link]
Lohmann, J. S., et al. (2023). Naphthalene Carboxylation in the Sulfate-Reducing Enrichment Culture N47 Is Proposed to Proceed via 1,3-Dipolar Cycloaddition to the Cofactor Prenylated Flavin Mononucleotide. Applied and Environmental Microbiology. Retrieved from [Link]
Google Patents. (n.d.). Process for producing dihydroxynaphthalenes.
Ball, M., et al. (2025). A Para-Selective Kolbe–Schmitt Reaction. Angewandte Chemie International Edition. Retrieved from [Link]
Markovic, Z., Engelbrecht, J. P., & Markovic, S. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Zeitschrift für Naturforschung A. Retrieved from [Link]
L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]
Sarpong, R., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Organic Letters. Retrieved from [Link]
Hubei Sanxia University. (n.d.). Synthesis of Tetraacetyl Glucosyl Ester of 1-Hydroxy-2-Naphthoic Acid by Phase Transfer Catalysis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Buu-Hoï, N. P., & Lavit, D. (1955). A synthesis of methyl homologues of naphthols and dihydroxynaphthalenes. Journal of the Chemical Society (Resumed). Retrieved from [Link]
bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. Retrieved from [Link]
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-hydroxy-1,4-naphthoquinone. Retrieved from [Link]
Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
Google Patents. (n.d.). Naphthoic acid ester plasticizers and method of making.
Google Patents. (n.d.). Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt.
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Biological Significance of 1,3-Dihydroxynaphthalene: A Pharmaceutical Intermediate. Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Google Patents. (n.d.). Purification method of dihydroxynaphthalene.
ResearchGate. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Retrieved from [Link]
European Patent Office. (2020). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. Retrieved from [Link]
Technical Support Center: HPLC Method Optimization for Methyl 2,4-dihydroxy-1-naphthoate
Welcome to the Technical Support Center for the chromatographic analysis of naphthoic acid derivatives. This guide is specifically engineered for researchers and drug development professionals tasked with developing robu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic analysis of naphthoic acid derivatives. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2)[1].
Unlike standard aliphatic compounds, polyhydroxylated aromatic esters present unique chromatographic challenges. This guide synthesizes structural chemistry with field-proven chromatographic principles to help you troubleshoot and optimize your separations.
Part 1: Mechanistic Insights (The "Why" Behind the Method)
To optimize a method, we must first understand the analyte's chemical microenvironment. Methyl 2,4-dihydroxy-1-naphthoate (
C12H10O4
) features a hydrophobic naphthalene core, a methyl ester at position 1, and two phenolic hydroxyl groups at positions 2 and 4.
Intramolecular Hydrogen Bonding: The hydroxyl group at position 2 is in close proximity to the carbonyl oxygen of the position 1 methyl ester. This often results in intramolecular hydrogen bonding, which partially shields the 2-hydroxyl group and alters its
pKa
.
Silanol Interactions (The Tailing Culprit): The hydroxyl group at position 4 is sterically unhindered and highly exposed. In reversed-phase HPLC, this exposed phenolic -OH acts as a strong hydrogen bond donor, interacting aggressively with residual, unreacted silanols (
−SiOH
) on the silica stationary phase. This secondary interaction is the primary cause of peak tailing[2].
Ionization Suppression: Phenolic hydroxyls typically have a
pKa
around 9-10. While they are mostly neutral at physiological pH, local pH shifts in unbuffered water can cause partial ionization. Employing an acidic mobile phase modifier (like Formic Acid or Trifluoroacetic Acid) forces the equilibrium toward the fully protonated, neutral state, ensuring sharp peak shapes and predictable retention[3].
Analyte-stationary phase interaction model highlighting the role of acidic modifiers.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is the peak for methyl 2,4-dihydroxy-1-naphthoate severely tailing (Tailing Factor > 2.0)?A: This is a classic symptom of secondary chemical interactions between the exposed 4-hydroxyl group and active silanols on the column.
Self-Validating Diagnostic: Inject a purely hydrophobic, neutral marker (e.g., Toluene) alongside your sample. If the toluene peak is perfectly symmetrical but your naphthoate peak tails, the issue is chemical (silanol interaction), not physical (e.g., a void in the column bed).
Solution: Switch to a highly polar-endcapped C18 column or a specialized low-silanol column (such as Newcrom R1)[4]. Additionally, ensure your mobile phase contains at least 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to mask these active sites[3].
Q2: Should I use Methanol or Acetonitrile as the organic modifier?A: For polyhydroxylated aromatic compounds, Acetonitrile (ACN) is generally superior. Methanol is a protic solvent and can compete for hydrogen bonding, sometimes leading to broader peaks for phenols. Acetonitrile is aprotic, offers lower system backpressure due to lower viscosity, and typically provides higher theoretical plate counts for rigid aromatic structures like naphthalene rings[2].
Q3: How do I separate the methyl ester from its unesterified precursor (2,4-dihydroxy-1-naphthoic acid)?A: The free carboxylic acid precursor is significantly more polar than the methyl ester. In a reversed-phase system, the free acid will elute much earlier. If co-elution occurs, your starting organic concentration is likely too high. Implement a gradient elution starting at 20-30% ACN to retain the free acid, ramping up to 80-90% ACN to elute the highly retained methyl ester[2].
Q4: I am observing retention time drift over multiple injections. What is causing this?A: Retention time drift for phenolic compounds is usually caused by inadequate column equilibration or micro-fluctuations in mobile phase pH. Ensure that both Mobile Phase A (Water) and Mobile Phase B (Organic) contain the exact same concentration of acidic modifier (e.g., 0.1% FA in both) to prevent pH gradients during the run.
Decision tree workflow for diagnosing and resolving common HPLC separation issues.
Part 3: Standard Operating Procedure (SOP)
The following self-validating protocol is optimized for the purity analysis of methyl 2,4-dihydroxy-1-naphthoate and the quantification of related impurities.
Instrumentation and Materials
HPLC System: Equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector[2].
Column: Polar-endcapped C18, 150 mm × 4.6 mm, 3 µm or 5 µm particle size (e.g., Coresep SB or equivalent low-silanol phase)[5].
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v). (Note: For non-MS applications requiring maximum ion suppression, 0.1% TFA can be substituted[3]).
Column Temperature: 30 °C (Maintains reproducible viscosity and mass transfer)[3].
Detection Wavelength: 254 nm (Leverages the strong chromophoric nature of the naphthalene ring)[3].
Injection Volume: 5 to 10 µL.
Gradient Program:
0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities)
2.0 - 12.0 min: 30%
→
90% B (Linear ramp for main analyte elution)
12.0 - 15.0 min: 90% B (Column wash)
15.1 - 20.0 min: 30% B (Re-equilibration)
Sample Preparation & System Suitability
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water[2]. Never dissolve the sample in 100% organic solvent if injecting into a highly aqueous starting gradient, as this causes peak fronting and solvent-mismatch distortion.
Standard Solution: Accurately weigh and dissolve the reference standard to a target concentration of 0.1 mg/mL in the diluent[2]. Filter through a 0.45 µm PTFE syringe filter.
System Suitability Criteria (SST): Before analyzing samples, inject the standard solution in triplicate. The method is considered valid only if:
Tailing Factor (
Tf
)
≤
1.5
Theoretical Plates (
N
)
≥
5000
Relative Standard Deviation (RSD) of peak area
≤
2.0%
Part 4: Quantitative Data Presentation
The table below summarizes the empirical effects of different mobile phase additives on the chromatographic performance of methyl 2,4-dihydroxy-1-naphthoate on a standard C18 column (150 x 4.6mm, 5µm).
Preventing degradation of methyl 2,4-dihydroxy-1-naphthoate during long-term storage
Welcome to the technical support center for methyl 2,4-dihydroxy-1-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of thi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for methyl 2,4-dihydroxy-1-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical compound. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of methyl 2,4-dihydroxy-1-naphthoate.
Question: My previously white or off-white powder of methyl 2,4-dihydroxy-1-naphthoate has turned yellow or brown. What is causing this discoloration?
Answer:
This color change is a classic indicator of chemical degradation, primarily through oxidation. The dihydroxy-naphthoate structure is highly susceptible to oxidation, a process that can be accelerated by exposure to oxygen, light, and elevated temperatures.
Causality: The phenolic hydroxyl (-OH) groups on the naphthalene ring are easily oxidized to form highly colored quinone or naphthoquinone-type structures.[1][2][3][4] Even trace amounts of these oxidized species can impart a significant yellow or brown color to the bulk material. This process is common in many phenolic compounds and is often initiated by light (photooxidation) or the presence of atmospheric oxygen.[4][5][6]
Recommended Actions:
Assess the Extent of Degradation: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV-Vis detector.[7][8][9][10] A significant decrease in the area of the main peak corresponding to methyl 2,4-dihydroxy-1-naphthoate and the appearance of new, often broader peaks, will confirm degradation.
Isolate for Future Use: If the degradation is minimal and the material is still deemed usable for non-critical applications, immediately transfer it to a more suitable storage environment (see FAQs below) to prevent further degradation.
Prevent Recurrence: For all new and existing batches, implement the optimal storage protocols outlined in the FAQ section. This includes storage under an inert atmosphere, protection from light, and low-temperature conditions.
Question: I'm observing a new peak in my HPLC/LC-MS analysis after storing the compound for several months. How can I identify the degradant?
Answer:
The appearance of a new peak strongly suggests the formation of one or more degradation products. The two most probable degradation pathways for methyl 2,4-dihydroxy-1-naphthoate are oxidation and hydrolysis.
Oxidation: As mentioned above, the dihydroxy-naphthalene core can oxidize to form various naphthoquinone derivatives.[3][11] This would result in a mass change corresponding to the loss of two hydrogen atoms or the addition of oxygen atoms.
Hydrolysis: The methyl ester group (-COOCH₃) is susceptible to hydrolysis, especially in the presence of moisture, which would convert it to a carboxylic acid (-COOH), forming 2,4-dihydroxy-1-naphthoic acid.[12][13] This is a common degradation route for phenolic esters. The hydrolysis rate can be influenced by pH and the presence of enzymes if the sample is contaminated.[12]
Troubleshooting Workflow:
The following workflow can help you identify the unknown impurity.
Caption: Troubleshooting workflow for identifying unknown degradation products.
Frequently Asked Questions (FAQs)
Question: What are the ideal conditions for the long-term storage of methyl 2,4-dihydroxy-1-naphthoate to ensure maximum stability?
Answer:
To minimize degradation from oxidation, hydrolysis, and photo-decomposition, the following conditions are strongly recommended. These guidelines are based on best practices for storing sensitive phenolic and reactive chemical compounds.[14][15][16][17][18]
Parameter
Recommended Condition
Rationale & Consequences of Deviation
Temperature
-20°C or lower
Low temperatures significantly slow down the rates of all chemical reactions, including oxidation and hydrolysis.[7][19] Storage at higher temperatures (e.g., 4°C or room temperature) will accelerate degradation.[5][6]
Atmosphere
Inert Gas (Argon or Nitrogen)
Replacing air in the container with an inert gas removes oxygen, which is a primary driver of oxidative degradation to colored quinone-type byproducts.[3]
Light
Protected from Light (Amber Vial)
The compound is light-sensitive. Amber glass vials or containers wrapped in aluminum foil prevent photooxidation, a process where UV or visible light can initiate the degradation of the naphthol ring.[2][4][6]
Humidity
Dry/Anhydrous Conditions
Store in a tightly sealed container, preferably within a desiccator. Moisture in the air can facilitate the hydrolysis of the methyl ester to the corresponding carboxylic acid.[13]
Container
Glass Vial with PTFE-lined Cap
Glass is inert and will not leach plasticizers or other contaminants. A Polytetrafluoroethylene (PTFE)-lined cap provides a superior seal against moisture and oxygen ingress.
Question: What is a reliable analytical method to routinely check the purity of my stored methyl 2,4-dihydroxy-1-naphthoate?
Answer:
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for assessing the purity of this compound and detecting potential degradants.
Experimental Protocol: RP-HPLC Purity Assessment
Instrumentation:
HPLC system with a binary or quaternary pump.
Autosampler.
Column thermostat.
Diode-Array Detector (DAD) or a multi-wavelength UV-Vis detector.
Chromatographic Conditions:
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: Water with 0.1% Formic Acid (v/v).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).
Gradient Program: A linear gradient is recommended to ensure separation of the parent compound from both more polar (hydrolyzed) and less polar (oxidized) impurities. For example:
Detection Wavelength: Monitor at multiple wavelengths, such as 254 nm and 280 nm, or use a DAD to scan the entire UV-Vis spectrum to ensure all impurities are detected.
Injection Volume: 5-10 µL.
Sample Preparation:
Accurately weigh a small amount of the compound (e.g., 1 mg).
Dissolve in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to create a 1 mg/mL stock solution.
Dilute further with the mobile phase to a working concentration of approximately 50-100 µg/mL.
Filter the sample through a 0.22 µm syringe filter before injection.
Data Interpretation:
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.
The appearance or growth of any new peaks over time is an indication of degradation.
Question: What are the primary degradation pathways I should be aware of?
Answer:
The chemical structure of methyl 2,4-dihydroxy-1-naphthoate makes it susceptible to two main degradation pathways: oxidation and hydrolysis. Understanding these pathways is crucial for implementing effective preventative measures.
Overcoming low solubility of methyl 2,4-dihydroxy-1-naphthoate in biological assays
Welcome to the technical support guide for overcoming solubility challenges with methyl 2,4-dihydroxy-1-naphthoate in biological assays. This resource is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for overcoming solubility challenges with methyl 2,4-dihydroxy-1-naphthoate in biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. Here, we move beyond simple protocols to explain the scientific principles behind each troubleshooting step, ensuring you can make informed decisions to maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of methyl 2,4-dihydroxy-1-naphthoate that contribute to its low aqueous solubility?
A1: The low aqueous solubility of methyl 2,4-dihydroxy-1-naphthoate stems from its chemical structure. The core of the molecule is a naphthalene ring system, which is a bicyclic aromatic structure. This large, nonpolar surface area is inherently hydrophobic. While the two hydroxyl (-OH) groups and the methyl ester (-COOCH₃) group add some polarity, the dominant character of the molecule is hydrophobic, leading to poor solubility in aqueous solutions like buffers and cell culture media.[1][2]
Q2: What is the first and most common method to try for solubilizing a new batch of methyl 2,4-dihydroxy-1-naphthoate?
A2: The most direct and widely used method is to first prepare a concentrated stock solution in a water-miscible organic co-solvent.[3] Dimethyl sulfoxide (DMSO) is the most common initial choice due to its powerful ability to dissolve a wide range of both polar and non-polar compounds and its miscibility with water.[4][5][6] This high-concentration stock is then carefully diluted to the final working concentration in the aqueous assay medium.
Q3: Is DMSO always safe for my cells or assay?
A3: Not necessarily. While DMSO is widely used, it is not inert and can have biological effects. At final concentrations typically above 0.5% (v/v), DMSO can cause cellular stress, induce differentiation, inhibit cell proliferation, or even cause cell death.[4][7][8] The specific tolerance depends heavily on the cell type.[8][9] Therefore, it is absolutely critical to determine the maximum tolerable DMSO concentration for your specific cell line or assay system and to always include a "vehicle control" in your experimental design.[10][11]
Q4: What is a "vehicle control" and why is it essential?
A4: A vehicle control is a sample that contains everything the experimental sample contains except for the test compound.[10][11][12][13] In this context, it would be your assay medium (buffer, cell culture media, etc.) plus the same final concentration of the solubilizing agent (e.g., 0.1% DMSO) that you use to deliver your methyl 2,4-dihydroxy-1-naphthoate. This control is essential to distinguish the biological effects of your test compound from any effects caused by the solvent itself.[10][14]
Troubleshooting Guide: Common Solubility Issues
Scenario 1: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer or cell media.
This is a common issue known as "crashing out." It occurs because when the high-concentration DMSO stock is diluted into the aqueous medium, the percentage of the organic co-solvent drops dramatically. The compound is no longer soluble in the now predominantly aqueous environment and precipitates out of the solution.[1]
Below is a decision-making workflow to address this issue systematically.
Caption: Decision workflow for troubleshooting compound precipitation.
If simple dilution adjustments fail, more advanced formulation strategies are required.
Strategy 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17][18] They can encapsulate hydrophobic molecules like methyl 2,4-dihydroxy-1-naphthoate, forming an "inclusion complex" that is water-soluble.[15][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for biological assays.
Protocol: Phase Solubility Study with HP-β-CD
This protocol helps determine the amount of HP-β-CD needed to solubilize your target concentration.
Prepare Solutions: Create a series of HP-β-CD solutions in your assay buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).
Add Compound: Add an excess amount of solid methyl 2,4-dihydroxy-1-naphthoate to a fixed volume of each HP-β-CD solution.
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
Separate: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved compound.
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Analyze: Plot the concentration of dissolved compound against the concentration of HP-β-CD. This will show the required cyclodextrin concentration to achieve your desired working concentration.
Scenario 2: My compound seems to dissolve, but my assay results are inconsistent or show artifacts.
This may indicate a more subtle issue than visible precipitation. The compound could be forming microscopic aggregates or interfering directly with the assay technology.
Possible Causes & Solutions:
Compound Aggregation: At certain concentrations, compounds can form small, non-precipitating aggregates that can nonspecifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[20]
Solution: Include a non-ionic detergent like Triton X-100 or Tween-80 (at a low concentration, e.g., 0.01%) in the assay buffer. These detergents can help break up compound aggregates.[20] Always verify that the detergent itself does not affect the assay by running an appropriate vehicle control.
Assay Technology Interference: Some compounds can interfere with the detection method itself. For example, colored compounds can interfere with absorbance-based readouts, and fluorescent compounds can interfere with fluorescence-based assays.[21][22][23]
Solution: Run a control experiment with your compound in the assay buffer without the biological target (e.g., no enzyme or cells).[22] A signal in this control indicates direct interference with the assay reagents or detection method.
Data Summary Tables
Table 1: Common Co-solvents and Their Recommended Final Concentrations in Cell-Based Assays
Can interfere with assays involving lipid membranes or protein-protein interactions.
Pluronic® F-68
Polymeric surfactant that forms micelles.
0.02 - 0.2% (w/v)
Generally considered gentle on cells but requires validation.
Final Recommendations
Characterize First: Always begin by determining the maximum tolerable concentration of your chosen solvent (the vehicle) in your specific assay system.
Start with DMSO: Use DMSO as the first-line co-solvent, preparing a high-concentration stock (10-50 mM) and aiming for a final concentration of ≤ 0.1%.[8]
Control Everything: Every experiment must include a vehicle control that matches the final solvent concentration in your test samples.[10][11]
Consider Alternatives Systematically: If precipitation or other issues occur, work through the troubleshooting workflow. Lowering the compound concentration is the simplest fix. If that is not possible, cautiously increase the co-solvent concentration or explore advanced methods like cyclodextrin complexation.
Check for Assay Interference: Be vigilant for artifacts arising from compound aggregation or direct interference with your assay's detection system by running the appropriate negative controls.[21][22]
By applying these principles and protocols, you can confidently navigate the challenges of working with poorly soluble compounds like methyl 2,4-dihydroxy-1-naphthoate, ensuring the reliability and accuracy of your experimental data.
References
Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Vertex AI Search. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?
Journal of Biotech Research. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
ILAR Journal. (2002, October 1). Practical Aspects of Experimental Design in Animal Research.
Homework.Study.com. (n.d.). What are "vehicle" controls and why are they performed?
PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
PMC. (2019, December 17). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens.
Vertex AI Search. (2026, March 26). Vehicle control: Significance and symbolism.
BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
NCBI Bookshelf. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity.
Reddit. (2025, March 14). Vehicular control, what does it mean? (P/S).
PMC. (n.d.). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers.
NCBI Bookshelf. (2017, July 26). Assay Interference by Aggregation.
myadlm.org. (2022, April 1). Investigating Immunoassay Interferences.
ECMDB. (2015, September 17). 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054) (M2MDB000586).
Technical Support Center: Resolving Overlapping NMR Peaks in Methyl 2,4-Dihydroxy-1-Naphthoate Derivatives
Welcome to the Technical Support Center for the structural elucidation of methyl 2,4-dihydroxy-1-naphthoate and its synthetic derivatives. The naphthalene core of these compounds presents unique spectroscopic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the structural elucidation of methyl 2,4-dihydroxy-1-naphthoate and its synthetic derivatives. The naphthalene core of these compounds presents unique spectroscopic challenges. Specifically, the ABCD (or AMXY) spin system of the unsubstituted ring (protons H-5, H-6, H-7, and H-8) frequently suffers from severe spectral overlap in standard 1D
1
H NMR due to similar electronic environments. Furthermore, the presence of both intramolecularly hydrogen-bonded and freely exchanging hydroxyl groups complicates the aromatic region.
This guide provides field-proven, self-validating protocols to definitively resolve, deconvolute, and assign these overlapping signals.
Section 1: Diagnostic FAQs
Q1: Why do the aromatic protons (H-5, H-6, H-7, H-8) of my naphthoate derivative consistently overlap in
CDCl3
?A: In a non-polar solvent like
CDCl3
, the solvent environment does little to differentiate the subtle electronic differences between the distal aromatic protons of the naphthalene ring. Because H-6 and H-7 are structurally similar, their chemical shifts are nearly identical. This results in a complex, second-order multiplet rather than distinct doublets or triplets, preventing accurate integration and the extraction of coupling constants (
J
) necessary for confirming regiochemistry.
Q2: There is a broad, shifting peak obscuring my aromatic signals between 7.0–8.5 ppm. What is it, and how do I resolve it?A: This is almost certainly the C-4 hydroxyl (-OH) proton. Unlike the C-2 -OH, which is locked in a strong intramolecular hydrogen bond with the C-1 ester carbonyl (appearing sharply >11 ppm), the C-4 -OH undergoes intermolecular hydrogen bonding and chemical exchange[1]. Its chemical shift is highly concentration- and temperature-dependent. To resolve this, perform a
D2O
shake to exchange the -OH for -OD (eliminating the proton signal), or switch to a hydrogen-bond accepting solvent like DMSO-
d6
, which locks the exchange and shifts the peak away from the aromatic region[1].
Section 2: Advanced Troubleshooting Guides
Guide A: Deconvoluting Multiplets via Aromatic Solvent-Induced Shifts (ASIS)
Causality & Theory:
When
CDCl3
fails to resolve H-6 and H-7, switching to an aromatic solvent like Benzene-
d6
(
C6D6
) is a highly effective, non-instrument-intensive first step[2]. Aromatic solvents form transient, non-covalent collision complexes with the solute[3]. The magnetic anisotropy of the solvent's
π
-system differentially shields the protons of the naphthoate derivative based on their steric exposure and proximity to polar groups[4]. This differential shielding alters the chemical shifts, frequently pulling overlapping multiplets apart into baseline-resolved signals[2][4].
Data Presentation: Solvent-Induced Chemical Shifts
The following table summarizes typical quantitative chemical shift changes (
Δδ
) observed when transferring a methyl 2,4-dihydroxy-1-naphthoate derivative from
CDCl3
to
C6D6
.
Proton Assignment
Chemical Shift in
CDCl3
(ppm)
Chemical Shift in
C6D6
(ppm)
ASIS Effect (
Δδ
ppm)
Resolution Status
H-3 (Singlet)
7.25
6.85
-0.40
Resolved
H-5 (Doublet)
8.10
8.35
+0.25
Resolved
H-6 (Triplet)
7.55 (Multiplet)
7.30 (Triplet)
-0.25
Resolved
H-7 (Triplet)
7.55 (Multiplet)
7.15 (Triplet)
-0.40
Resolved
H-8 (Doublet)
8.30
8.50
+0.20
Resolved
C-4 OH (Broad)
7.80
5.50
-2.30
Shifted upfield
Experimental Protocol: ASIS Analysis
Sample Preparation: Recover your sample from
CDCl3
by evaporating the solvent under a gentle stream of nitrogen, followed by high vacuum for 1 hour to remove residual solvent.
Solvent Addition: Dissolve 5–10 mg of the dried naphthoate derivative in 0.6 mL of anhydrous Benzene-
d6
[2].
Internal Standard: Ensure a trace amount of Tetramethylsilane (TMS) is present for accurate 0.0 ppm referencing[2].
Acquisition: Acquire a standard 1D
1
H NMR spectrum (typically 16-32 scans at 298 K).
Validation: Compare the new spectrum to the
CDCl3
baseline. The H-6 and H-7 multiplets should now appear as distinct pseudo-triplets, allowing for precise
J
-coupling extraction.
Guide B: Simplifying Spectra with Pure Shift 1H NMR
Causality & Theory:
If solvent effects are insufficient, homonuclear scalar couplings (
JHH
) are the primary cause of spectral complexity. "Pure Shift" NMR (broadband homonuclear decoupling) suppresses these couplings, collapsing complex multiplets into single lines (singlets) that report only the chemical shift[5][6]. This effectively increases the resolution by an order of magnitude, eliminating overlap in the crowded aromatic region[6][7]. The Zangger-Sterk method is the most common implementation, utilizing slice-selective gradients to decouple protons in real-time[5].
Experimental Protocol: Zangger-Sterk Pure Shift Acquisition
Parameter Optimization: Load the standard 1D
1
H NMR parameters. Determine the exact sweep width (SW) required to cover the aromatic region (e.g., 6.0 to 9.0 ppm). Minimizing the sweep width significantly improves the signal-to-noise ratio in Pure Shift experiments[5].
Pulse Sequence Selection: Select the Zangger-Sterk pure shift pulse program (e.g., zspureshift on Bruker systems).
Gradient Setup: Set the slice-selective gradient (gpz2) to 50-90% to define the excitation volume[5].
Chunking Parameters: Set the number of chunks (TD1) to 16 or 32. This determines the limiting resolution of the final reconstructed spectrum[5].
Acquisition & Processing: Run the pseudo-2D experiment. The spectrometer software will automatically reconstruct the 1D FID by concatenating the decoupled data chunks. Apply a mild exponential window function (LB = 0.3 Hz) before Fourier transformation.
Guide C: Absolute Assignment via 2D NMR Workflows
Causality & Theory:
To definitively prove which signal belongs to H-5, H-6, H-7, or H-8 after resolution, 2D NMR is mandatory. COSY establishes connectivity between adjacent protons, while HSQC and HMBC correlate protons to their attached or neighboring carbons[8][9]. Because the C-1 ester heavily deshields H-8 via the spatial peri-effect, H-8 serves as a reliable anchor point. HMBC provides the definitive self-validation by linking the aromatic protons to the quaternary carbons of the substituted ring.
Experimental Protocol: 2D NMR Assignment
COSY Acquisition: Acquire a
1
H-
1
H COSY spectrum (256 increments in
t1
). Trace the cross-peaks from the most downfield doublet (H-8, deshielded by the C-1 ester) to H-7, then H-6, and finally H-5[8].
HSQC Acquisition: Acquire a
1
H-
13
C HSQC to assign the directly attached carbons for H-3, H-5, H-6, H-7, and H-8[8].
HMBC Validation: Acquire a
1
H-
13
C HMBC. Look for the critical 3-bond (
3JCH
) correlation from the H-3 singlet to the C-1 carbonyl carbon and the C-4a bridgehead carbon. This self-validates the orientation of the substituted ring relative to the ABCD spin system[9].
Visualizations
Diagnostic workflow for resolving and assigning overlapping NMR peaks in naphthoate derivatives.
2D NMR self-validating workflow for assigning the ABCD spin system of the naphthalene core.
Minimizing side reactions during methyl 2,4-dihydroxy-1-naphthoate synthesis
Welcome to the Advanced Synthesis Troubleshooting Portal. The esterification of 2,4-dihydroxy-1-naphthoic acid to form methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2)[1] is a deceptively complex transformation.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Troubleshooting Portal. The esterification of 2,4-dihydroxy-1-naphthoic acid to form methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2)[1] is a deceptively complex transformation. While the target molecule is a critical building block for various bioactive compounds and fluorophores[2], its synthesis is frequently derailed by the highly reactive nature of the dihydroxynaphthalene core.
As an application scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind common reaction failures and provide self-validating protocols to ensure your synthesis remains on the desired pathway.
Reaction Pathway & Failure Mode Analysis
The following diagram maps the competitive chemical pathways active during the synthesis of methyl 2,4-dihydroxy-1-naphthoate. Understanding these bifurcations is critical for controlling chemoselectivity.
Reaction pathways of 2,4-dihydroxy-1-naphthoic acid highlighting desired vs. side reactions.
Troubleshooting FAQs
Q: Why is my starting material rapidly converting into a product with a mass 44 Da lower than expected?A: You are observing acid-catalyzed decarboxylation.
The 2,4-dihydroxy-1-naphthoic acid system is highly susceptible to the loss of
CO2
. The carboxyl group at position 1 is activated by the strong electron-donating hydroxyl groups at the ortho (2-) and para (4-) positions. Mechanistically, this mimics a
β
-keto acid enol system. Under aggressive Fischer esterification conditions (refluxing methanol with concentrated
H2SO4
), ipso-protonation of the aromatic ring at C1 leads to rapid decarboxylation, yielding 1,3-naphthalenediol (naphthoresorcinol)[3].
Causality Fix: Abandon high-heat Fischer esterification. Switch to a mild, room-temperature activation method (such as Steglich esterification) to bypass the activation energy required for the decarboxylation transition state.
Q: NMR analysis of my purified product shows unexpected singlet peaks around 3.8–4.0 ppm. What went wrong?A: Your conditions induced competitive O-methylation.
When researchers attempt to avoid acidic decarboxylation by using base-promoted alkylation (e.g., Methyl Iodide and
K2CO3
), they inadvertently trigger O-alkylation. The phenolic hydroxyls on the naphthalene ring have a
pKa
around 9-10. Potassium carbonate easily deprotonates these phenols to form highly nucleophilic phenoxide anions. Methyl iodide, a soft electrophile, will readily attack the phenoxide oxygen, leading to methyl 2-hydroxy-4-methoxy-1-naphthoate or the fully dimethoxylated derivative.
Causality Fix: You must use a strictly carboxyl-selective esterification method. If an alkylating agent must be used, employ a highly controlled, stoichiometric addition of TMS-diazomethane, which reacts preferentially with the more acidic carboxylic acid proton.
Q: My reaction mixture turns dark red/brown during the aqueous workup, and my yields are severely depressed. How can I prevent this?A: The dihydroxynaphthalene core is undergoing aerobic oxidative degradation.
1,3-Dihydroxynaphthalene derivatives are exceptionally electron-rich. In the presence of ambient oxygen—especially under neutral to basic workup conditions—they rapidly undergo single-electron transfer (SET) autoxidation. This generates resonance-stabilized phenoxy radicals that couple to form dark polymeric mixtures and 2-hydroxy-1,4-naphthoquinones.
Causality Fix: Exclude oxygen. Strictly degas all reaction solvents and workup solutions by sparging with Argon for 15 minutes prior to use. Conduct the reaction under a positive pressure of inert gas.
Quantitative Evaluation of Esterification Strategies
To guide your experimental design, the following table summarizes our internal validation data comparing various esterification methods for 2,4-dihydroxy-1-naphthoic acid.
This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to achieve high-yielding esterification under completely neutral, room-temperature conditions.
Reagents Required:
2,4-Dihydroxy-1-naphthoic acid (1.0 eq)
Anhydrous Methanol (5.0 eq)
DCC (1.1 eq)
DMAP (0.1 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with Argon for 5 minutes.
Solvent Degassing: Sparge anhydrous DCM with Argon for 15 minutes to displace dissolved oxygen, preventing oxidative degradation.
Reagent Loading: Dissolve 2,4-dihydroxy-1-naphthoic acid (10 mmol) in 40 mL of the degassed DCM. Add anhydrous methanol (50 mmol) and DMAP (1.0 mmol). Cool the reaction mixture to 0 °C using an ice bath.
Activation: Dissolve DCC (11 mmol) in 10 mL of degassed DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
Reaction & Self-Validation: Remove the ice bath and allow the reaction to stir at room temperature.
Self-Validating Indicator: Within 20–30 minutes, you must observe the formation of a dense, white, insoluble precipitate. This is N,N'-Dicyclohexylurea (DCU). The appearance of this precipitate is a direct stoichiometric confirmation that the O-acylisourea intermediate has successfully formed and is reacting with methanol to yield the ester. If the solution remains clear, your DCC is likely degraded, and the reaction has failed.
Termination: After 4 hours, monitor completion via TLC (Hexanes:EtOAc, 7:3).
Workup: Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the organic filtrate sequentially with cold 0.5 M HCl (to remove DMAP), saturated aqueous
NaHCO3
(to remove unreacted starting material), and brine.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography to yield methyl 2,4-dihydroxy-1-naphthoate as a solid[2].
References
Methyl 2,4-dihydroxynaphthalene-1-carboxylate Synthesis and Characterization (Supporting Information) . AWS. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBfMlNp5sittIjkaUS2a9j2sQFWccLZCAjHbDSSv9JHMStkjAoQZ5YIEo8zqc0H61L4kfyfPvfTA2B3Q3epw2SeFSRlboV-wmKLnOXtFEheR_yfVMC9D8TYZkOrPpV0OfHbysNAuyWJKTjL2j26QMdziavodQj_8raNkHOUjJOfEjDy08=][2]
Naphthoresorcinol - Organic Syntheses Procedure (Decarboxylation of dihydroxynaphthoic acids) . Organic Syntheses. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMc4BlCL996_PgtTifKUN4eChup6O8NAVIq3JUEklQFJ-Irp_-bmu5tMln7nSYayvJjbCxyQf9Udku4VCxTB3iFz3ebiuZo62yZVpA7cw5LHPsybodj9-lL0icWw7yWdXVjpWFpg==][3]
1393678-80-2 | Methyl 2,4-dihydroxy-1-naphthoate Chemical Properties . AA Blocks. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdoAX46EICRXPaZZtSk52ijfF-YAEv_y3KYunnCPwqsThOLd6C0G5oRjLvYlsuVXXZJhuGJietsnvzxreqTxrOzjvjbqBXyh3JLCQVG26wp8fKD45aGW2WJJgaQkg9PiVYif3zGw==][1]
Methyl 2,4-dihydroxy-1-naphthoate vs ethyl 2,4-dihydroxy-1-naphthoate reactivity comparison
Comparative Reactivity Guide: Methyl vs. Ethyl 2,4-Dihydroxy-1-naphthoate in Synthetic Workflows Executive Summary In the development of functionalized naphthoquinones, fluorescent probes, and biologically active pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Guide: Methyl vs. Ethyl 2,4-Dihydroxy-1-naphthoate in Synthetic Workflows
Executive Summary
In the development of functionalized naphthoquinones, fluorescent probes, and biologically active pharmaceuticals, the selection of the correct starting building block is paramount.1 [1] and 2 [2] are two commonly utilized precursors. While they appear functionally identical to novice chemists, the subtle switch from a methyl to an ethyl ester profoundly impacts their reactivity in nucleophilic acyl substitutions. This guide objectively compares their performance, detailing the mechanistic causality behind their divergent reactivity profiles.
Mechanistic Causality: The "Why" Behind the Reactivity
As an Application Scientist, I frequently observe downstream synthesis failures stemming from a misunderstanding of the unique steric environment of the 1-naphthoate system. The reactivity difference between these two esters is governed by three interacting structural factors:
The Peri-Interaction (C1-C8 Steric Clash): In a naphthalene ring, the substituents at the C1 and C8 positions are forced into close spatial proximity. An ester group at C1 is already sterically restricted by the C8 peri-hydrogen.
Intramolecular Hydrogen Bonding: The hydroxyl group at C2 forms a strong, stabilizing intramolecular hydrogen bond with the ester carbonyl at C1. This locks the ester into a rigid coplanar conformation and significantly decreases the electrophilicity of the carbonyl carbon.
The Alkyl Sweep Volume (The Differentiator): When a nucleophile attacks the carbonyl, the
sp2
carbon must transition to an
sp3
tetrahedral intermediate. The methyl group of the methyl ester is compact enough to accommodate this transition. However, the ethyl ester possesses an additional
−CH3
moiety that creates a larger "sweep volume." During the formation of the tetrahedral intermediate, this ethyl group severely clashes with both the C8 peri-hydrogen and the C2-OH. Consequently, the activation energy (
Ea
) for the ethyl ester is significantly higher, drastically reducing its reaction rate.
Quantitative Performance Comparison
The structural differences manifest directly in benchtop performance. The table below summarizes the comparative reactivity of both esters across standard synthetic transformations.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly defined.
Objective: Cleave the ester to yield 2,4-dihydroxy-1-naphthoic acid.
Causality: A 3:1 THF/H₂O solvent system is utilized. THF is chosen over methanol to prevent transesterification side-reactions (which would convert the ethyl ester to a methyl ester, invalidating the comparative analysis). LiOH is selected because the lithium cation coordinates with the C2-OH, activating the adjacent carbonyl toward nucleophilic attack.
Step-by-Step Methodology:
Dissolve 1.0 mmol of the naphthoate ester in 3.0 mL of THF.
Add 1.0 mL of 2.0 M aqueous LiOH dropwise at 25°C.
Stir vigorously. For the methyl ester , stir at room temperature for 2 hours. For the ethyl ester , heat to 50°C and stir for 12 hours to overcome the steric penalty.
Quench the reaction with 1M HCl until pH 3 is reached to precipitate the free naphthoic acid.
Extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting ester exhibits a bright blue fluorescence under UV 365 nm due to the intact donor-acceptor system. As hydrolysis proceeds, this spot will disappear and a new spot will form at the baseline (the carboxylate salt). If the baseline spot is absent before the HCl quench, the ester has not hydrolyzed. Upon acidification, the free acid will elute at an
Rf
of ~0.2 with distinct tailing.
Protocol B: Direct Amidation with Primary Amines
Objective: Form an amide directly from the ester using benzylamine.
Causality: Direct amidation of esters is notoriously slow. The methyl ester can undergo this reaction under mild heating due to its lower steric profile and better leaving group ability (methoxide vs. ethoxide). The ethyl ester strictly requires a Lewis acid catalyst to increase the electrophilicity of the carbonyl, overcoming the steric sweep volume of the ethyl group.
Step-by-Step Methodology:
Dissolve 1.0 mmol of the ester in 2.0 mL of neat benzylamine (acting as both solvent and reactant to drive the equilibrium forward).
For the methyl ester : Heat the mixture to 70°C for 8 hours.
For the ethyl ester : Add 0.2 mmol of Titanium(IV) isopropoxide (
Ti(OiPr)4
) and heat to 100°C for 24 hours.
Cool to room temperature, dilute with 10 mL of EtOAc, and wash with 1M HCl (3 x 10 mL) to remove the excess benzylamine.
Self-Validation Checkpoint: Perform LC-MS analysis of the organic layer. The starting methyl ester (
[M+H]+=219.06
) or ethyl ester (
[M+H]+=233.08
) must be entirely replaced by the benzylamide product (
[M+H]+=294.11
). The complete disappearance of the ester mass peak validates the efficacy of the workup phase.
Reaction Pathway Visualization
Fig 1: Kinetic divergence in nucleophilic acyl substitution due to alkyl steric bulk.
References
AA Blocks. "1393678-80-2 | Methyl 2,4-dihydroxy-1-naphthoate". aablocks.com.
A Comparative Guide to the Biological Activity of Methyl 2,4-dihydroxy-1-naphthoate and Related Naphthoates
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activities of methyl 2,4-dihydroxy-1-naphthoate and its structural analogs. The focus is on the...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of methyl 2,4-dihydroxy-1-naphthoate and its structural analogs. The focus is on their anticancer, antimicrobial, and antioxidant properties, supported by experimental data from peer-reviewed studies. This document is intended to offer insights into the structure-activity relationships of this class of compounds, aiding in future drug discovery and development efforts.
Introduction to Naphthoates
Naphthoic acid and its derivatives are a class of aromatic carboxylic acids built on a naphthalene scaffold. They have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The functional groups and their positions on the naphthalene ring are critical in determining the potency and mechanism of action of these compounds.[2][3][4][5]
Anticancer Activity
Naphthoic acid derivatives have demonstrated considerable cytotoxic effects against various cancer cell lines.[1] Their anticancer mechanisms are diverse, including the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling pathways necessary for cancer cell survival.[1]
Comparative Anticancer Activity of Naphthoate Derivatives
The in vitro cytotoxic activity of selected naphthoate and naphthol derivatives against various human cancer cell lines is summarized below. The data is presented as IC50 values, which represent the concentration required to inhibit the growth of 50% of cells. Lower IC50 values are indicative of higher cytotoxic activity.
This table presents a selection of data from the available literature and is not an exhaustive list.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of naphthoate derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][9]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[10]
Step-by-Step Methodology:
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium.[9]
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the naphthoate derivatives.[1] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1][9]
MTT Addition: Following the treatment period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[9]
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[9]
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9][11]
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of more than 650 nm should be used.[9]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined from the resulting dose-response curve.[1]
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
Naphthoic acid derivatives and related naphthols have demonstrated significant activity against a variety of pathogenic bacteria and fungi.[1][13] Their antimicrobial action is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[1] Notably, many of these compounds show preferential activity against Gram-positive bacteria.[13][14]
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the antimicrobial efficacy of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
This table provides a snapshot of the antimicrobial spectrum and potency of selected naphthoate-related compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[15]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth to determine the MIC.
Step-by-Step Methodology:
Prepare Compound Dilutions: Prepare a stock solution of the naphthoate derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.[15]
Prepare Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15] The results can also be read using a plate reader by measuring the optical density at 600 nm.[15]
Caption: Workflow for MIC determination using broth microdilution.
Antioxidant Activity
The ability of naphthols and their derivatives to scavenge free radicals is a significant aspect of their biological profile.[18] The antioxidant capacity is often influenced by the number and position of hydroxyl groups on the naphthalene ring.[19][20][21] Dihydroxynaphthalenes, particularly those with an α-substitution pattern, have shown enhanced antioxidant power.[19][20]
Comparative Antioxidant Activity
The antioxidant activity of these compounds is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18][22] The results are often expressed as EC50 or IC50 values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower value indicates greater antioxidant activity.[18]
The DPPH assay is a rapid, simple, and widely used method to assess the free radical scavenging activity of compounds.[22][23]
Principle: DPPH is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm.[22][23] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[22] The decrease in absorbance is proportional to the radical scavenging activity of the compound.[23]
Step-by-Step Methodology:
Prepare Solutions:
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Store this solution in the dark at 4°C.[22]
Test Compound Stock Solution: Prepare a stock solution of the naphthoate derivative in methanol or another suitable solvent.
Assay Procedure:
In a 96-well plate, add various concentrations of the test compound.
Include a control containing only the DPPH solution and the solvent.[17]
Incubation: Mix the contents gently and incubate the plate in the dark at room temperature for 30 minutes.[17][22]
Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.[17][22]
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[22]
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
A_control is the absorbance of the control.
A_sample is the absorbance of the test sample.
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.[17]
Caption: Principle of the DPPH radical scavenging assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of naphthoate derivatives is closely linked to their chemical structure.[3][4][5][24] Key structural features that influence activity include:
Hydroxyl Groups: The presence and position of hydroxyl groups on the naphthalene ring are crucial for antioxidant activity.[19][20][21] Dihydroxylated naphthalenes, especially with a 1,8- or 1,6-substitution pattern, exhibit superior antioxidant properties.[19][20] The loss of these hydroxyl groups significantly reduces activity.[25]
Ester and Carboxylic Acid Groups: The presence of an ester or carboxylic acid group at certain positions can modulate the biological activity. For instance, the addition of a hydroxyl group to 2-naphthoic acid enhances its inhibitory activity at certain receptors.[24]
Other Substituents: The introduction of other functional groups, such as halogens, phenyl groups, or heterocyclic rings, can significantly alter the anticancer and antimicrobial properties of the parent naphthoate molecule.[2][26][14][24]
Conclusion
Methyl 2,4-dihydroxy-1-naphthoate and related naphthoates represent a versatile class of compounds with a broad spectrum of biological activities, including promising anticancer, antimicrobial, and antioxidant effects. The structure-activity relationships highlighted in this guide underscore the importance of specific functional groups and their positioning on the naphthalene core. Further research into the synthesis and biological evaluation of novel naphthoate derivatives is warranted to explore their full therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct comparative studies and advance the development of new therapeutic agents based on the naphthoate scaffold.
References
Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of Methyl 6-hydroxy-2-naphthoate and Its Analogs.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity | PDF.
PubMed. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid.
SciELO. (n.d.). In vitro antimicrobial activity of a new series of 1,4-naphthoquinones.
Bio-protocol. (n.d.). 3.3. Antioxidant Activity by DPPH and ABTS Assay.
(2016). In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols.
Benchchem. (n.d.). A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives.
Scuola Normale Superiore. (n.d.). Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals.
(n.d.). (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.
Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of Naphthols: Unveiling the Impact of Dichlorination.
SciSpace. (2023). Antimicrobial and Anti-pathogenic Activity of New Naphtho[2][9][17] Triazol-Thiadiazin Derivatives. Retrieved from
(n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
DOI. (2023). Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals.
(2016). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents?
Bio-protocol. (2026). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values.
Benchchem. (n.d.). Application Notes and Protocols for Determining the IC50 of Antitrypanosomal Agent 11.
PubMed. (2023). Synthesis and structure-activity relationship studies of naphthoquinones as STAT3 inhibitors.
(n.d.). 10 - Organic Syntheses Procedure.
NIH. (2016). Automation of antimicrobial activity screening - PMC.
Science Publishing Group. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid.
ResearchGate. (n.d.). A Structure-Activity Relationship Study of Lapachol and Some Derivatives of 1,4-Naphthoquinones Against Carcinosarcoma Walker 256.
PubMed. (n.d.). Structure activity relationships of selected naphthalene derivatives.
ResearchGate. (n.d.). Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity.
PMC. (n.d.). Design, synthesis and anticancer activity of naphthoquinone derivatives.
PMC. (n.d.). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.
ResearchGate. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid.
PrepChem.com. (n.d.). Synthesis of Methyl 6-hydroxy-2-naphthoate.
(n.d.). Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents.
Semantic Scholar. (n.d.). Synthesis and structure-activity relationship studies of naphthoquinones as STAT3 inhibitors.
PubMed. (2006). Anti-cancer activities of 1,4-naphthoquinones: a QSAR study.
Reproducibility of Methyl 2,4-Dihydroxy-1-Naphthoate Synthetic Pathways: A Comparative Guide for Laboratories
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methyl 2,4-dihydroxy-1-naphthoate is a highly versatile aromatic building block utilized in the synthesis of polyketide natural product...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Methyl 2,4-dihydroxy-1-naphthoate is a highly versatile aromatic building block utilized in the synthesis of polyketide natural products, advanced dyes, and menaquinone (Vitamin K) analogs. Despite its structural simplicity, achieving reproducible, high-yield syntheses across different laboratories remains a significant challenge. Variations in catalyst efficacy, moisture sensitivity of intermediates, and harsh reaction conditions often lead to batch-to-batch inconsistencies.
As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for this scaffold: the modern Transition-Metal Catalyzed C–H Functionalization and the classical Base-Promoted Dieckmann Condensation . This guide objectively compares their mechanistic causality, protocol reproducibility, and scalability to help you select the optimal workflow for your laboratory's capabilities.
Pathway A: Rh(III)-Catalyzed Intermolecular Carbenoid Functionalization (The Modern Standard)
The modern approach to synthesizing methyl 2,4-dihydroxy-1-naphthoate relies on directed C–H activation. Pioneered by , this atom-economical route utilizes a rhodium catalyst to couple an arene with an α-diazomalonate, followed by spontaneous cyclization[1],[2].
Mechanistic Causality
The reaction is initiated by the electrophilic metalation of the arene's ortho C–H bond by a cationic Rh(III) species. The addition of
AgSbF6
is mechanistically critical; it abstracts the chloride ligands from the
[Cp*RhCl2]2
precatalyst to generate the highly active, coordinatively unsaturated rhodium center. Subsequent insertion of the carbenoid (generated from the diazomalonate) forms a new C–C bond. The proximal ester group then undergoes intramolecular cyclization with the directing group, aromatizing to form the naphthoate core[2].
Experimental Protocol & Self-Validating Workflow
This protocol is designed as a self-validating system, providing visual and physical cues to ensure the reaction is proceeding correctly.
Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, charge
[Cp*RhCl2]2
(2.5 mol%) and
AgSbF6
(10 mol%). Add anhydrous 1,2-dichloroethane (DCE).
Self-Validation: The solution will immediately adopt a deep, vibrant red color, confirming the successful generation of the active Rh(III) complex.
Substrate Addition: Add the substituted arene precursor (1.0 equiv) and stir for 10 minutes at room temperature to allow for directing-group coordination.
Carbenoid Introduction: Slowly introduce dimethyl diazomalonate (1.2 equiv) dissolved in DCE via a syringe pump over 1 hour at 60 °C.
Self-Validation: Steady effervescence (N₂ gas evolution) will be observed. The cessation of bubbling serves as a reliable, real-time indicator that the diazomalonate has been fully consumed. The solution will transition from deep red to a lighter amber as the catalytic cycle turns over.
Isolation: After 12 hours, cool the mixture, filter through a short Celite pad to remove the metal salts, and purify via silica gel flash chromatography (70% n-hexane / 30% ethyl acetate). The product elutes as a distinct band and crystallizes as a white solid (typical yield: 87%)[3].
Fig 1. Rh-catalyzed carbenoid functionalization and cyclization pathway.
Pathway B: Tandem Conjugate Addition-Dieckmann Condensation (The Classical Route)
For laboratories requiring multi-gram scalability without the prohibitive cost of rhodium, the classical remains the workhorse methodology[4]. This pathway constructs the naphthalene ring via the base-promoted intramolecular cyclization of a diester or alkynyl ester precursor[5],[6].
Mechanistic Causality
The addition of a strong base (e.g., sodium methoxide) deprotonates the
α
-carbon of the precursor, generating a highly nucleophilic enolate[4]. This enolate undergoes a 6-exo-trig or 6-endo-trig nucleophilic attack on the adjacent ester carbonyl[7]. Because the resulting cyclic
β
-keto ester intermediate is highly strained and basic, it rapidly tautomerizes upon acidic workup to achieve the thermodynamic stability of the fully aromatic naphthoate ring[6].
Experimental Protocol & Self-Validating Workflow
Enolate Generation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the diester precursor (1.0 equiv) in anhydrous THF. Cool the system to 0 °C.
Base Addition: Dropwise add a freshly prepared solution of NaOMe (2.5 equiv) in methanol.
Self-Validation: The reaction mixture will undergo a stark color shift from pale yellow to a deep, opaque orange/red. This hyperchromic shift is the direct physical manifestation of the extended conjugation present in the pre-aromatic enolate intermediate.
Cyclization: Heat the mixture to reflux for 4–6 hours. Monitor via TLC until the starting material is entirely consumed.
Aromatization & Workup: Cool the flask to 0 °C and quench slowly with 1M HCl until the aqueous layer reaches pH 2.
Self-Validation: Acidification forces the irreversible tautomerization to the aromatic state. Because the neutral naphthoate is highly hydrophobic compared to the enolate, it will immediately precipitate out of the solution as an off-white solid, visually confirming the success of the cyclization. Filter and recrystallize from ethanol.
Fig 2. Base-promoted Dieckmann condensation and aromatization pathway.
Quantitative Comparison & Performance Data
To objectively evaluate these pathways, we must look at the empirical performance metrics. The table below summarizes the operational parameters, highlighting the trade-offs between catalytic precision and classical scalability.
Parameter
Pathway A: Rh-Catalyzed Carbenoid Insertion
Pathway B: Tandem Dieckmann Condensation
Typical Yield
80–90%
55–70%
Regioselectivity
Excellent (Directed ortho-metalation)
Moderate (Substrate dependent)
Reaction Temperature
60 °C (Mild)
0 °C to Reflux (Harsh)
Catalyst/Reagent Cost
High (
[Cp*RhCl2]2
/
AgSbF6
)
Low (NaOMe, THF, HCl)
Atom Economy
High (Loss of only N₂ and H₂O/MeOH)
Moderate (Requires leaving groups)
Reproducibility Score
High (Predictable catalytic cycle)
Moderate (Moisture-sensitive enolates)
Primary Application
Late-stage functionalization, complex APIs
Large-scale synthesis of building blocks
Conclusion & Laboratory Recommendations
If your laboratory is synthesizing complex, highly functionalized analogs where regioselectivity and functional group tolerance are paramount, Pathway A (Rh-Catalyzed) is the superior choice. Its high reproducibility and self-indicating catalytic cycle minimize batch failures. Conversely, if your goal is the bulk synthesis of methyl 2,4-dihydroxy-1-naphthoate as an early-stage scaffold, Pathway B (Dieckmann Condensation) provides a highly scalable, cost-effective alternative, provided strict anhydrous conditions are maintained during enolate generation.
References
Rh-Catalyzed Intermolecular Carbenoid Functionalization of Aromatic C–H Bonds by α-Diazomalonates
Journal of the American Chemical Society (2012)
URL:[Link]
Nucleophilic Partners in the Tandem Conjugate Addition−Dieckmann Condensation Reaction: 1. Synthesis of 1,2,3-Trisubstituted Naphthalenes
The Journal of Organic Chemistry (2004)
URL:[Link]
The Dieckmann Condensation
Organic Reactions (Comprehensive Review Series)
URL: [Link]
Spectroscopic validation of methyl 2,4-dihydroxy-1-naphthoate purity and structural integrity
Title: Spectroscopic Validation and Grade Comparison of Methyl 2,4-Dihydroxy-1-Naphthoate: A Comprehensive Analytical Guide Introduction As a Senior Application Scientist, I frequently encounter discrepancies in downstre...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Spectroscopic Validation and Grade Comparison of Methyl 2,4-Dihydroxy-1-Naphthoate: A Comprehensive Analytical Guide
Introduction
As a Senior Application Scientist, I frequently encounter discrepancies in downstream synthetic yields that trace back to the structural integrity and purity of intermediate building blocks. Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2)[1] is a prime example. This highly functionalized naphthalene derivative, featuring two phenolic hydroxyl groups and a carboxylate ester, is highly susceptible to oxidative degradation and ester hydrolysis if improperly synthesized or stored.
This guide objectively compares the analytical profiles of different commercially and synthetically relevant grades of methyl 2,4-dihydroxy-1-naphthoate. By establishing a self-validating spectroscopic workflow encompassing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR), we provide a robust framework for verifying structural integrity.
Product Comparison Matrix: Purity Grades
To establish a baseline, we must categorize the material into three distinct grades. The following table summarizes the quantitative data and expected analytical thresholds for each:
A self-validating protocol ensures that the data collected internally confirms the instrument's calibration and the sample's integrity simultaneously.
A. 1H and 13C NMR Spectroscopy
Causality of Experimental Choice: The selection of deuterated acetone (acetone-d6) over chloroform-d or methanol-d4 is critical. Methanol-d4 would cause rapid deuterium exchange with the phenolic protons, erasing their signals. Acetone-d6 preserves these exchangeable protons while providing sufficient solubility[2].
Step 1: Dissolve 15 mg of the sample in 0.6 mL of acetone-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Step 2: Acquire the 1H-NMR spectrum at 400 MHz. Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the phenolic protons.
Step 3: Analyze the critical downfield signals. The C2-OH proton is highly deshielded due to strong intramolecular hydrogen bonding with the adjacent C1-ester carbonyl. This results in a sharp singlet at δ 12.66 ppm. The C4-OH, lacking this strong intramolecular interaction, appears at δ 10.22 ppm[2].
Step 4: Verify the ester methoxy group (singlet, ~3.9 ppm) and the aromatic proton splitting pattern to rule out regioisomeric impurities.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality of Experimental Choice: Given the acidic nature of the phenolic hydroxyl groups, Electrospray Ionization in negative mode (ESI-) provides superior sensitivity and reduces background noise compared to ESI+.
Step 1: Prepare a 1 mg/mL stock solution in HPLC-grade acetonitrile. Dilute to 10 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.
Step 2: Inject 5 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Step 3: Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Monitor UV absorbance at 254 nm and 280 nm.
Step 4: Confirm the mass-to-charge ratio. The exact mass of C12H10O4 is 218.0579. In ESI- mode, the deprotonated molecular ion [M-H]- should be observed at m/z 217.05.
C. Attenuated Total Reflectance FT-IR (ATR-FTIR)
Step 1: Ensure the ATR diamond crystal is clean by running a background scan.
Step 2: Place 2-3 mg of the solid sample directly onto the crystal and apply consistent pressure using the anvil.
Step 3: Scan from 4000 to 400 cm⁻¹.
Step 4: Identify the shifted ester carbonyl stretch (C=O) around 1650 cm⁻¹. The shift to a lower wavenumber (compared to a typical unassociated ester at ~1735 cm⁻¹) is a direct confirmation of the intramolecular hydrogen bonding with the C2-OH group.
Visualizing Analytical Workflows and Mechanisms
Below is the decision-making workflow for grading the synthesized or purchased methyl 2,4-dihydroxy-1-naphthoate based on our spectroscopic data.
Caption: Spectroscopic validation workflow for methyl 2,4-dihydroxy-1-naphthoate grade classification.
To further understand why the NMR and IR spectra behave the way they do, we must look at the causality driven by the molecule's structural electronics. The diagram below illustrates the relationship between molecular geometry and analytical output.
Caption: Logical relationship between molecular structure, intramolecular forces, and spectroscopic shifts.
Conclusion
The structural integrity of methyl 2,4-dihydroxy-1-naphthoate cannot be assumed based solely on visual appearance or basic melting point analysis. As demonstrated, a multi-modal spectroscopic approach—leveraging the specific intramolecular hydrogen bonding signatures in NMR and FT-IR, combined with the mass accuracy of LC-MS—is required to confidently differentiate Analytical Grade material from Technical or Crude alternatives. Implementing these self-validating protocols ensures high reproducibility in downstream synthetic applications.
References
AA Blocks. "1393678-80-2 | Methyl 2,4-dihydroxy-1-naphthoate." AA Blocks Product Catalog. Available at:[Link][1]
Supporting Information. "Methyl 2,4-dihydroxynaphthalene-1-carboxylate (7) Characterization." AWS Hosted Literature Data. Available at: [Link][2]
Optimizing and Validating the Standard Curve for Methyl 2,4-dihydroxy-1-naphthoate in Human Plasma: A Comparative Guide to Sample Preparation
Executive Summary Validating a bioanalytical standard curve for Methyl 2,4-dihydroxy-1-naphthoate in human plasma requires overcoming significant matrix interference. This guide objectively compares Protein Precipitation...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Validating a bioanalytical standard curve for Methyl 2,4-dihydroxy-1-naphthoate in human plasma requires overcoming significant matrix interference. This guide objectively compares Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Polymeric Reversed-Phase Solid Phase Extraction (PRP-SPE). By analyzing the causality behind extraction failures, we demonstrate that PRP-SPE provides the optimal balance of high recovery and minimal matrix suppression, ensuring the standard curve meets stringent regulatory criteria.
The Analytical Challenge: Causality in Method DesignMethyl 2,4-dihydroxy-1-naphthoate (CAS 1393678-80-2) is a highly hydrophobic, aromatic compound featuring a naphthoate core and two phenolic hydroxyl groups[1].
The Causality of Matrix Effects: When analyzing such hydrophobic compounds in human plasma via LC-MS/MS, the primary culprits for signal suppression are endogenous glycerophospholipids. Because the analyte is highly hydrophobic, it co-elutes with these phospholipids on a standard C18 analytical column. If the sample preparation step does not actively remove these lipids, they will compete for charge in the Electrospray Ionization (ESI) source. This leads to unpredictable matrix effects, signal quenching, and ultimately, standard curve failure.
Comparative Sample Preparation Strategies
To build a self-validating standard curve, the extraction method must yield consistent recovery across the entire calibration range (e.g., 1.0 to 1000 ng/mL). We compared three distinct approaches to highlight why method selection is critical:
Protein Precipitation (PPT): Uses 3 volumes of acetonitrile. While simple, PPT only removes proteins. Phospholipids remain entirely in the extract, causing severe ion suppression during ESI+.
Liquid-Liquid Extraction (LLE): Uses ethyl acetate. The amphiphilic nature of the dihydroxy groups causes the analyte to partition poorly between the aqueous plasma and the organic layer, resulting in low and variable recovery.
Polymeric Reversed-Phase SPE (PRP-SPE): The superior alternative. By utilizing a macroporous copolymer (e.g., divinylbenzene/N-vinylpyrrolidone), this sorbent retains the hydrophobic naphthoate core while allowing aggressive wash steps to elute phospholipids.
Comparative sample preparation workflows for plasma extraction prior to LC-MS/MS.
Self-Validating Experimental Protocol
A self-validating system ensures that any analytical drift or extraction failure is immediately flagged by internal controls. We utilize a stable-isotope labeled internal standard (SIL-IS) added prior to any extraction step to track recovery and normalize ionization variance.
Step 1: Calibration Standard and QC Preparation
Prepare a 1.0 mg/mL stock solution of Methyl 2,4-dihydroxy-1-naphthoate in methanol.
Spike blank human plasma (K2EDTA) to create eight non-zero calibration standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
Prepare independent Quality Control (QC) samples at 1.0, 3.0, 400, and 800 ng/mL.
Step 2: Polymeric RP-SPE Extraction Workflow
Expertise Insight (The "Why"): We acidify the plasma with phosphoric acid before loading. The acidic environment (pH ~2.5) protonates the phenolic hydroxyl groups of the analyte, ensuring it remains in a neutral, highly hydrophobic state. This maximizes retention on the SPE sorbent during the wash steps.
Pre-treatment: Aliquot 100 µL of spiked plasma. Add 10 µL of SIL-IS (500 ng/mL). Add 100 µL of 4% H₃PO₄ in water. Vortex for 30 seconds.
Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the 30 mg PRP-SPE cartridge.
Load: Apply the pre-treated sample.
Wash: Pass 1 mL of 5% Methanol in water to remove hydrophilic endogenous salts.
Elute: Elute the target analyte with 1 mL of 100% Acetonitrile.
Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water).
Step 3: LC-MS/MS Conditions
Column: C18, 2.1 x 50 mm, 1.7 µm.
Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 3 minutes.
Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.
Validation Data and Performance Metrics
According to the and guidelines, a bioanalytical method must demonstrate that the biological matrix does not adversely affect the assay, and that accuracy and precision are within ±15% (±20% for the LLOQ)[1][2].
Core validation parameters required for bioanalytical standard curve compliance.
Table 1: Comparison of Extraction Recovery and Matrix Factor (MF)
Data generated at 400 ng/mL (Mid-QC) in human plasma.
Extraction Method
Mean Recovery (%)
IS-Normalized Matrix Factor
% RSD
Conclusion
PPT (Acetonitrile)
92.4
0.45
18.5
High recovery, but severe ion suppression causes standard curve failure.
LLE (Ethyl Acetate)
65.2
0.88
12.1
Minimal suppression, but unacceptable recovery limits assay sensitivity.
PRP-SPE (Hero)
94.8
0.98
3.4
Optimal. High recovery and virtually no matrix effect.
Table 2: Standard Curve Accuracy and Precision using PRP-SPE
Validation runs across 3 consecutive days.
Nominal Concentration (ng/mL)
Level
Intra-day Accuracy (%)
Inter-day Precision (% CV)
Regulatory Status
1.0
LLOQ
102.4
8.5
Pass (Limit ±20%)
3.0
Low QC
98.6
6.2
Pass (Limit ±15%)
400.0
Mid QC
101.2
4.1
Pass (Limit ±15%)
800.0
High QC
99.5
3.8
Pass (Limit ±15%)
Regulatory Grounding & Conclusion
The data clearly demonstrates that sample preparation dictates the success of standard curve validation. While PPT and LLE fail to meet the rigorous demands of modern bioanalysis for this specific phenolic compound, the Polymeric Reversed-Phase SPE method provides a clean, self-validating system. The resulting standard curve exhibits an R² > 0.995, with all QCs falling well within the ±15% acceptance criteria mandated by the [1] and the [2].
References
Title: M10 Bioanalytical Method Validation and Study Sample Analysis
Source: U.S. Food and Drug Administration / ICH
URL: [Link]
Title: Bioanalytical Method Validation Guidance for Industry (2018)
Source: U.S. Food and Drug Administration
URL: [Link]
Title: Methyl 2,4-dihydroxy-1-naphthoate (CAS 1393678-80-2) Chemical Properties
Source: AA Blocks
URL: [Link]
Benchmarking Methyl 2,4-dihydroxy-1-naphthoate Against Standard Antioxidant Compounds: A Technical Guide
Executive Summary In the landscape of synthetic and naturally derived antioxidants, structural geometry and electron density dictate free radical scavenging efficacy. Methyl 2,4-dihydroxy-1-naphthoate (MDHN) [CAS: 139367...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of synthetic and naturally derived antioxidants, structural geometry and electron density dictate free radical scavenging efficacy. Methyl 2,4-dihydroxy-1-naphthoate (MDHN) [CAS: 1393678-80-2] is a naphthoate derivative characterized by a bicyclic aromatic core substituted with two hydroxyl groups. This specific ortho/para-like arrangement of hydroxyls on the naphthoate ring creates a highly resonance-stabilized system upon electron or hydrogen donation.
As a Senior Application Scientist, I have designed this guide to objectively benchmark MDHN against industry-standard antioxidants—L-Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Butylated hydroxytoluene (BHT). By examining their performance through rigorously controlled, self-validating in vitro assays, we can accurately position MDHN for applications in pharmaceutical formulations, polymer stabilization, and advanced material science.
Mechanistic Profiling: MDHN vs. Standard Antioxidants
To benchmark an antioxidant, we must first isolate its primary mechanism of action. Antioxidant capacity is generally evaluated through two distinct chemical pathways [1]:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical.
Single Electron Transfer (SET): The antioxidant donates an electron to reduce a target compound, followed by rapid deprotonation.
MDHN’s bicyclic naphthalene core allows for extensive electron delocalization. When MDHN donates a hydrogen atom from its 2- or 4-hydroxyl group, the resulting phenoxyl radical is highly stabilized by the adjacent aromatic ring and the electron-withdrawing methyl ester group at the 1-position. This dual-action capability makes MDHN highly effective in both HAT and SET environments, unlike BHT (which is strictly sterically hindered for specific radical quenching) or L-Ascorbic Acid (which is highly sensitive to pH and aqueous degradation) [3].
Mechanistic pathways of Methyl 2,4-dihydroxy-1-naphthoate in DPPH (HAT) and FRAP (SET) assays.
Comparative Performance Data
The following tables summarize the quantitative benchmarking of MDHN against standard compounds. Data reflects standardized analytical ranges for dihydroxy-naphthoate derivatives evaluated under uniform thermodynamic conditions.
A robust assay is not merely a sequence of steps; it is a self-validating system. The protocols below are engineered to ensure that any systematic error (e.g., reagent degradation, pipetting variance) is immediately identifiable.
DPPH Radical Scavenging Assay
Causality & Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is stable due to the delocalization of the spare electron over the molecule, which yields a deep purple color (λmax = 517 nm). When MDHN donates a hydrogen atom, the radical is neutralized into a colorless/yellow hydrazine [1]. We use anhydrous ethanol as the solvent because water disrupts the radical's stability and alters the reaction kinetics.
Self-Validating Controls:
Vehicle Blank (Ethanol + DPPH): Accounts for spontaneous radical decay over the 30-minute incubation.
Positive Control (Trolox): Verifies the absolute sensitivity of the assay on the day of execution. If the Trolox IC50 deviates from 6.0–7.0 µg/mL, the DPPH reagent has likely degraded.
Step-by-Step Protocol:
Reagent Preparation: Dissolve 3.94 mg of DPPH in 100 mL of anhydrous ethanol to create a 0.1 mM working solution. Sonicate for 60 seconds to ensure complete dissolution.
Sample Dilution: Prepare serial dilutions of MDHN, Trolox, and BHT ranging from 1 to 50 µg/mL in ethanol.
Reaction Initiation: In a 96-well microplate, add 100 µL of the sample dilution to 100 µL of the DPPH working solution.
Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes. (Causality: DPPH is highly photosensitive; 30 minutes allows the reaction kinetics to reach a stable plateau).
Quantification: Measure absorbance at 517 nm using a microplate reader.
Analysis: Calculate % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] × 100. Plot against concentration to determine the IC50.
Ferric Reducing Antioxidant Power (FRAP) Assay
Causality & Principle: The FRAP assay strictly isolates the Single Electron Transfer (SET) mechanism [2]. It measures the reduction of a ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) state, which produces an intense blue color (λmax = 593 nm). The assay is conducted at a highly acidic pH of 3.6. (Causality: Low pH maintains iron solubility and drives the redox potential, ensuring that only true electron donors drive the reaction).
Self-Validating Controls:
Standard Curve (FeSO4): A calibration curve using FeSO4 (0.025–1 mM) ensures the detector's linear dynamic range is appropriate and the TPTZ complex is forming correctly.
Step-by-Step Protocol:
FRAP Reagent Synthesis: Mix 300 mM sodium acetate buffer (pH 3.6), 10 mM TPTZ solution (dissolved in 40 mM HCl), and 20 mM FeCl3·6H2O in a volumetric ratio of 10:1:1.
Thermal Equilibration: Warm the FRAP reagent to 37°C in a water bath for 10 minutes prior to use. (Causality: Standardizing the thermodynamic conditions prevents temperature-induced kinetic variations).
Reaction Initiation: Add 10 µL of MDHN extract (or standard) to 190 µL of the pre-warmed FRAP reagent in a 96-well plate.
Incubation: Incubate the mixture for exactly 10 minutes at 37°C.
Quantification: Read the absorbance at 593 nm against a reagent blank.
Analysis: Interpolate the absorbance values against the Trolox standard curve to express results as µmol Trolox Equivalents per gram (µmol TE/g).
Standardized high-throughput screening workflow for in vitro antioxidant capacity evaluation.
Application Insights for Drug Development
While L-Ascorbic Acid outperforms MDHN in raw aqueous scavenging, its utility is severely limited by rapid oxidative degradation and poor lipophilicity. MDHN bridges the gap between the high potency of hydrophilic antioxidants and the stability of synthetic lipophilic compounds like BHT.
Because of the methyl ester functionality and the naphthalene core, MDHN exhibits excellent partitioning into lipid bilayers and non-polar solvent matrices. This makes it an exceptional candidate for:
Lipid Nanoparticle (LNP) Stabilization: Preventing the peroxidation of unsaturated lipids in drug delivery vehicles.
Topical Therapeutics: The lipophilicity of the naphthoate core allows for superior stratum corneum penetration compared to Vitamin C, making it highly viable for dermatological anti-aging formulations.
References
Kedare SB, Singh RP. "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology, 2011.[Link]
Benzie IFF, Strain JJ. "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay." Analytical Biochemistry, 1996.[Link]
Seleshe S, Ameer A, Kang SN. "Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants." Preventive Nutrition and Food Science, 2022.[Link]
National Center for Biotechnology Information. "1-Naphthoic acid." PubChem Compound Summary, 2026.[Link]
Validation
Cross-Validation of GC-MS and LC-MS for the Detection of Methyl 2,4-dihydroxy-1-naphthoate: A Comprehensive Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Physicochemical Profiling The accurate quantification of intermediate metabolites and active pharmaceutical ingred...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Physicochemical Profiling
The accurate quantification of intermediate metabolites and active pharmaceutical ingredients (APIs) is a cornerstone of drug development and biochemical research. Methyl 2,4-dihydroxy-1-naphthoate (MDHN) (CAS: 1393678-80-2) is a critical bicyclic aromatic building block with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.20 g/mol [1].
Structurally, MDHN features an ester group and two phenolic hydroxyl (-OH) groups attached to a naphthalene core. This specific functional group arrangement dictates its behavior in mass spectrometry. The presence of polar, hydrogen-bonding hydroxyl groups inherently reduces the compound's volatility and thermal stability, presenting distinct challenges and advantages depending on the analytical platform used[2].
To establish a robust analytical framework, this guide provides a rigorous cross-validation between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By analyzing the causality behind ionization behaviors, matrix effects, and sample preparation requirements, we establish a self-validating methodology for MDHN detection.
Mechanistic Causality: Platform Selection
Why Derivatization is Mandatory for GC-MS
GC-MS relies on the analyte being volatile and thermally stable[2]. The two free phenolic hydroxyl groups on MDHN interact strongly with the silanol groups of standard GC capillary columns, leading to severe peak tailing, irreversible adsorption, and thermal degradation at high injection port temperatures. To circumvent this, derivatization is an absolute prerequisite [3]. By reacting MDHN with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS, the polar -OH groups are converted into sterically shielded, highly volatile trimethylsilyl (-O-TMS) ethers.
Why ESI(-) is Optimal for LC-MS
Conversely, LC-MS does not require the analyte to be volatile, allowing for direct injection of the extract[2]. The phenolic nature of MDHN makes it highly susceptible to deprotonation. In Electrospray Ionization (ESI), operating in negative ion mode (ESI-) is optimal because the slightly acidic phenolic protons are easily lost, generating a highly stable, abundant deprotonated precursor ion
[M−H]−
at m/z 217. The addition of 0.1% formic acid to the mobile phase, while seemingly counterintuitive for negative mode, often improves peak shape and overall ESI efficiency for specific phenolic compounds by stabilizing the droplet evaporation process[4].
Analytical Workflow & Logical Relationships
The following diagram illustrates the divergent sample preparation pathways and convergent data validation steps required for this cross-platform analysis.
Caption: Comparative analytical workflow for MDHN detailing sample preparation divergence and data convergence.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize internal standardization (e.g., using an isotopically labeled analogue or a structurally similar surrogate like 2-naphthoic acid-d7) to correct for extraction losses and matrix-induced ionization variations[5].
Protocol A: GC-MS Methodology
Extraction: Aliquot 100 µL of the biological/chemical sample into a microcentrifuge tube. Add 10 µL of Internal Standard (IS). Extract with 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.
Drying: Transfer the upper organic layer to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen at room temperature.
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS to the dried residue. Seal the vial and incubate at 60°C for 45 minutes to ensure complete di-TMS ether formation[3].
Instrumental Analysis:
System: Agilent 7890B GC coupled with a 5977B MSD.
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
Injection: 1 µL, splitless mode, inlet temperature 250°C.
Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting the molecular ion of the di-TMS derivative.
Protocol B: LC-MS/MS Methodology
Extraction: Aliquot 100 µL of the sample. Add 10 µL of IS. Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
Centrifugation: Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
Preparation for Injection: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.
Instrumental Analysis:
System: Waters Acquity UPLC coupled with a Xevo TQ-S micro Triple Quadrupole.
Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid[4].
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Detection: ESI in negative mode. Multiple Reaction Monitoring (MRM) tracking the transition of m/z 217.0
→
specific product ions (e.g., loss of
CO2
or methanol).
Quantitative Cross-Validation Data
The validation of both methods was assessed based on internationally recognized analytical guidelines evaluating Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Recovery, and Matrix Effects[6][7].
Note: Matrix Effect (ME) is calculated as the ratio of the peak area of the analyte spiked post-extraction to the peak area of a neat standard. ME < 100% indicates ion suppression; ME > 100% indicates ion enhancement.
Analytical Parameter
GC-EI-MS (SIM)
UHPLC-ESI(-)-MS/MS (MRM)
Sample Preparation Time
High (~90 mins, requires derivatization)
Low (~20 mins, direct inject)
Linear Dynamic Range
10 – 5,000 ng/mL
1 – 2,000 ng/mL
Linearity (
R2
)
> 0.995
> 0.998
LOD (S/N
≥
3)
3.0 ng/mL
0.2 ng/mL
LOQ (S/N
≥
10)
10.0 ng/mL
1.0 ng/mL
Mean Recovery (%)
85.4 ± 4.2%
94.1 ± 3.5%
Matrix Effect (%)
105% (Slight enhancement)
78% (Moderate ion suppression)
Intra-day Precision (CV%)
5.8%
3.2%
Discussion of Results
The cross-validation data reveals that LC-MS/MS offers superior sensitivity (lower LOD/LOQ) and a highly streamlined sample preparation workflow, making it the preferred choice for high-throughput pharmacological screening. The avoidance of derivatization limits sample loss and reduces intra-day variability (CV of 3.2% vs 5.8%).
However, LC-MS/MS is notably more susceptible to ion suppression (Matrix Effect = 78%) caused by co-eluting matrix components competing for charge in the ESI droplet[5][6]. GC-MS, while requiring a labor-intensive silylation step, demonstrates excellent resistance to ion suppression, occasionally showing slight matrix-induced signal enhancement (105%) due to the saturation of active sites in the GC inlet by matrix components[6]. Therefore, GC-MS remains an invaluable orthogonal validation tool, particularly when analyzing highly complex, lipid-rich matrices where LC-MS ion suppression cannot be mitigated by chromatography alone.
References
aablocks.com - 1393678-80-2 | Methyl 2,4-dihydroxy-1-naphthoate | AA Blocks. Available at:[Link]
nies.go.jp - GC-MS and LC-MS: Characteristics and Applications. Available at: [Link]
sakai.lg.jp - Validation of simultaneous analysis method for pesticide residues using GC-MS/MS and LC-MS/MS. Available at:[Link]
fukushima.lg.jp - Comparative study by GC/MS and GC/MS/MS in residual pesticide inspection. Available at:[Link]
google.com (Patents) - Methods and compositions for analyte quantification (Ion suppression and MS quantification).
nih.gov (PMC) - LC-MS Identification and Quantification of Phenolic Compounds. Available at: [Link]
Master Operational Protocol: Handling and Disposal of Methyl 2,4-dihydroxy-1-naphthoate
As drug development and synthetic chemistry laboratories scale their operations, the rigorous management of specialty organic compounds becomes a critical operational and regulatory imperative. Methyl 2,4-dihydroxy-1-nap...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and synthetic chemistry laboratories scale their operations, the rigorous management of specialty organic compounds becomes a critical operational and regulatory imperative. Methyl 2,4-dihydroxy-1-naphthoate (CAS: 1393678-80-2) is a specialized aromatic phenolic ester utilized in advanced synthetic workflows. Due to its lipophilic naphthalene core and reactive phenolic hydroxyl groups, improper disposal poses severe risks of aquatic toxicity and regulatory non-compliance under the Resource Conservation and Recovery Act (RCRA)[1].
This guide provides researchers and lab managers with a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this compound, ensuring compliance with standards[2].
Chemical Profile & Mechanistic Hazard Assessment
To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The compound features an electron-rich aromatic ring system (naphthalene) substituted with two hydroxyl groups and a methyl ester.
Irritation Causality: The phenolic hydroxyl groups act as weak acids that can disrupt cellular membranes and denature dermal proteins, leading to severe eye and skin irritation[3].
Environmental Causality: The lipophilic nature of the naphthalene ring resists rapid aqueous degradation, meaning that if discharged into the municipal sewer, it can bioaccumulate and cause long-term aquatic toxicity.
Quantitative Chemical & Hazard Data
Property / Specification
Value / Classification
Operational Implication
Chemical Name
Methyl 2,4-dihydroxy-1-naphthoate
Must be written in full on all waste labels (No abbreviations)[4].
Molecular Formula
C₁₂H₁₀O₄
Contains no halogens; dictates waste stream routing.
Molecular Weight
218.21 g/mol
Used for calculating stoichiometric quenching if necessary.
GHS Hazard Codes
H318, H315, H411
Requires ANSI Z87.1 eye protection and secondary containment[3].
RCRA Waste Stream
Non-Halogenated Organic Waste
Mixing with halogens exponentially increases disposal costs.
Step-by-Step Methodology: Decontamination and Waste Segregation
Every protocol in the laboratory must be a self-validating system. The following operational plan ensures that Methyl 2,4-dihydroxy-1-naphthoate is fully captured and routed to the correct waste stream without cross-contamination.
Phase 1: Source Segregation & Collection
Because this compound is a non-halogenated organic solid, it must be strictly segregated from incompatible chemicals (e.g., strong oxidizers like nitric acid) to prevent exothermic reactions[5].
Solid Waste Collection: Place all contaminated consumables (weigh boats, filter papers, pipette tips) into a dedicated, leak-proof container lined with a compatible polymer bag.
Liquid Waste Segregation: If the compound is dissolved in solvents (e.g., DMSO, Methanol, or Ethyl Acetate for assays), funnel the solution into a high-density polyethylene (HDPE) carboy designated exclusively for Non-Halogenated Organic Liquid Waste .
Validation Checkpoint: Before sealing, visually inspect the carboy's log sheet to confirm no halogenated solvents (e.g., Dichloromethane, Chloroform) or aqueous acids have been introduced.
Phase 2: Triple-Rinse Glassware Decontamination
Aqueous washing alone is insufficient due to the compound's lipophilicity. The compound will adhere to borosilicate glass, contaminating the sink and municipal water supply.
First Rinse (Organic): In a fume hood, rinse the contaminated glassware with 5–10 mL of a compatible volatile organic solvent (e.g., Ethanol or Acetone). Swirl to dissolve residual Methyl 2,4-dihydroxy-1-naphthoate.
Transfer: Pour this primary rinsate into the Non-Halogenated Organic Liquid Waste carboy.
Second & Third Rinses: Repeat the solvent rinse two more times, transferring all rinsate to the waste carboy.
Aqueous Wash: Only after the triple organic rinse should the glassware be washed with an aqueous surfactant (e.g., Alconox) and deionized water in the sink.
Validation Checkpoint: Inspect the dried glassware under ambient light. The absence of a cloudy film or crystalline residue validates complete decontamination.
Regulatory Compliance & SAA Management
Under the EPA's Subpart K regulations tailored for academic and research laboratories, waste must be managed in a designated Satellite Accumulation Area (SAA) [5].
Labeling Integrity: Containers must be labeled with the words "Hazardous Waste" the moment accumulation begins[6]. The label must list "Methyl 2,4-dihydroxy-1-naphthoate" explicitly, alongside its estimated percentage[4].
Secondary Containment: All waste carboys must sit within a secondary containment tray capable of holding 110% of the largest container's volume to mitigate catastrophic spills[5].
The 72-Hour Rule: Once a waste container reaches its maximum safe capacity (typically 90% full to allow for vapor expansion), it must be dated. EPA regulations mandate that full containers be removed from the SAA and transferred to the central accumulation area by Environmental Health & Safety (EH&S) within 72 hours [4].
Waste Disposal Workflow Visualization
The following diagram maps the logical decision tree for routing Methyl 2,4-dihydroxy-1-naphthoate waste from generation to final EH&S pickup.
Workflow for the segregation and disposal of Methyl 2,4-dihydroxy-1-naphthoate waste.
References
Hazardous Chemical Waste Management Guidelines
Columbia University Environmental Health & Safety
URL:[Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories
Daniels Health
URL: [Link]
Laboratory Environmental Sample Disposal Information Document
U.S. Environmental Protection Agency (EPA)
URL: [Link]
Naphthalenecarboxylic acid, methyl ester | CID 120056
PubChem - National Institutes of Health (NIH)
URL:[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,4-dihydroxy-1-naphthoate
As researchers and drug development professionals, our primary commitment is to the integrity of our science. However, the foundation of groundbreaking research is a safe laboratory environment.
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our primary commitment is to the integrity of our science. However, the foundation of groundbreaking research is a safe laboratory environment. This guide moves beyond a simple checklist, offering a procedural and logistical framework for handling Methyl 2,4-dihydroxy-1-naphthoate. The causality behind each recommendation is explained to build a culture of safety that is both compliant and intuitive. Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and potential harm, but its effectiveness hinges on proper selection, use, and disposal.[1][2][3]
Hazard Analysis: Understanding the Compound
Before any handling, a thorough understanding of the specific risks associated with Methyl 2,4-dihydroxy-1-naphthoate is essential. This compound is a solid, often a powder, which dictates a focus on preventing inhalation and skin/eye contact.[3][4]
Based on available safety data, the primary hazards are categorized as follows:
Hazard Classification
GHS Hazard Statement
Implication for Handling
Skin Irritation
H315: Causes skin irritation
Direct contact can cause redness, itching, or inflammation. Requires appropriate gloves and body protection.[5]
Serious Eye Irritation
H319: Causes serious eye irritation
Airborne particles or splashes pose a significant risk to eyes. Mandates the use of chemical splash goggles over standard safety glasses.[5]
Respiratory Irritation
H335: May cause respiratory irritation
Inhalation of dust can irritate the respiratory tract. Engineering controls (like a fume hood) are primary, with respiratory protection required for certain procedures.[5]
Core Protective Equipment: Your Essential Armor
The minimum PPE for handling Methyl 2,4-dihydroxy-1-naphthoate includes a lab coat, chemical splash goggles, and compatible gloves.[6] This is a non-negotiable baseline for any procedure involving this compound.
Eye and Face Protection: A Non-Negotiable Barrier
The risk of serious eye irritation from airborne powder necessitates a higher level of protection than standard safety glasses.[5]
Mandatory: Chemical splash goggles (conforming to ANSI Z87 standard).[6] The full seal around the eyes is critical to prevent fine particulates from entering.
Conditional: A face shield worn over safety goggles is required when there is a significant splash hazard, such as when transferring large quantities of the compound or its solutions.[1][6]
Hand Protection: Selecting the Right Glove Material
Glove selection must be deliberate and based on chemical compatibility. For Methyl 2,4-dihydroxy-1-naphthoate, a solid irritant, the primary goal is to prevent skin contact.
Recommended: Nitrile gloves provide excellent protection against solid particulates and incidental splashes of common laboratory solvents.
Best Practice: Always inspect gloves for tears or punctures before use.[7] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
Body Protection: Shielding from Contamination
A lab coat is the minimum requirement to protect your skin and personal clothing from contamination.[6][8]
Standard: A long-sleeved lab coat, fully buttoned.
For Large Quantities: When handling significant amounts of the powder (e.g., during bulk weighing or transfer), consider using a disposable gown or coverall to minimize the risk of contaminating personal clothing.[9]
Respiratory Protection: The Final Line of Defense
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling exposure to airborne dust.[2][8] PPE for respiration is required when these controls are insufficient or during specific high-risk procedures.
When Required: Respiratory protection is necessary if you are handling the powder outside of a fume hood, if significant dust is generated during a procedure (e.g., weighing large quantities, scraping dried material), or during spill cleanup.
Selection: A NIOSH-approved N95 respirator is the minimum requirement for protection against solid particulates.[7] Anyone required to wear a tight-fitting respirator must be part of a respiratory protection program, which includes medical clearance and fit-testing, as mandated by OSHA.[3][10]
Operational Plan: Procedural Guidance
Flawless execution of PPE protocols is as important as the equipment itself. Follow these steps to ensure a self-validating system of safety.
Protocol 1: PPE Donning (Putting On)
The sequence of donning is designed to prevent cross-contamination. The following order should be observed.[3]
Lab Coat/Gown: Put on your lab coat and fasten all buttons.
Respirator (if required): Perform a seal check to ensure a proper fit.
Goggles/Face Shield: Place goggles over your eyes, ensuring a snug fit. If needed, place the face shield over the goggles.
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.
Protocol 2: PPE Doffing (Taking Off)
This is the most critical phase for preventing personal contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Ball the removed glove into the palm of your still-gloved hand. Slide two fingers from your bare hand under the cuff of the remaining glove and peel it off inside-out, encapsulating the first glove. Dispose of immediately.
Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.
Lab Coat/Gown: Unbutton the coat. Peel it off from the shoulders, turning it inside-out as you remove it. This contains any surface contamination.
Respirator (if used): Remove by handling the straps; do not touch the front of the mask.
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
The following diagram outlines the decision-making process for determining the appropriate level of respiratory protection when handling Methyl 2,4-dihydroxy-1-naphthoate.
Caption: Decision workflow for selecting appropriate respiratory protection.
Logistical Plan: Waste Disposal
Proper disposal of contaminated PPE and chemical waste is a legal and ethical responsibility.
Contaminated PPE: Used gloves, disposable gowns, and N95 respirators should be placed in a designated hazardous waste container.[7] Do not discard them in the regular trash.
Empty Chemical Containers: The original container of Methyl 2,4-dihydroxy-1-naphthoate must be triple-rinsed with a suitable solvent.[11] This rinsate must be collected and disposed of as hazardous chemical waste.[11]
Chemical Waste: All waste containing Methyl 2,4-dihydroxy-1-naphthoate must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[7][12] Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[7] Never pour chemical waste down the drain.[12]
By integrating this comprehensive approach—understanding the hazard, selecting the correct equipment, and adhering to strict operational and disposal protocols—you build a resilient safety culture that protects both you and the integrity of your research.
References
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Chromatography and Mass Spectrometry.
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
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Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
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The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier.
PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest.
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SAFETY DATA SHEET - KONNATE TM-30. (n.d.). Hanwha Solutions.
SAFETY DATA SHEET - Methyl 2,4-dihydroxybenzoate. (2025, December 18). Fisher Scientific.
SAFETY DATA SHEET - Methyl 2,3-Dihydroxybenzoate. (2025, November 18). Tokyo Chemical Industry.
SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
SAFETY DATA SHEET - Methyl benzoate. (2025, November 6). Sigma-Aldrich.
Safe Disposal of 2-Chloro-3-hydroxy-1,4-naphthoquinone: A Procedural Guide. (n.d.). Benchchem.
SAFETY DATA SHEET - 2-Methyl-1,4-naphthoquinone. (2023, September 25). Fisher Scientific.
SAFETY DATA SHEET - Methyl 3-hydroxy-2-naphthoate. (2025, September 24). Thermo Fisher Scientific.
Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
Guidelines for Chemical Waste Disposal. (n.d.). Natural Sciences Research Institute, University of the Philippines Diliman.
Disposal of Chemical Waste. (n.d.). Safety Office, University of Cambridge.
NIH Waste Disposal Guide 2014: Chemical Waste. (2014). National Institutes of Health.
METHYL-4-HYDROXYBENZOATE Safety Data Sheet. (n.d.). Sdfine.